4-Amino-2-fluorobutanoic acid hydrochloride
Description
BenchChem offers high-quality 4-Amino-2-fluorobutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-fluorobutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2-fluorobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2.ClH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFCHJYYWINCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716737 | |
| Record name | 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26437-22-9 | |
| Record name | 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 4-Amino-2-fluorobutanoic acid hydrochloride"
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluorobutanoic acid hydrochloride
Authored by a Senior Application Scientist
Introduction: Unveiling a Key GABA Aminotransferase Inhibitor
4-Amino-2-fluorobutanoic acid hydrochloride stands as a molecule of significant interest within the realm of neuroscience and drug development. As a structural analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound has been investigated for its role as an inhibitor of GABA aminotransferase (GABA-AT).[1][2][3] GABA-AT is the primary enzyme responsible for the degradation of GABA.[2][3] By inhibiting this enzyme, compounds like 4-Amino-2-fluorobutanoic acid can effectively increase the concentration of GABA in the brain, a therapeutic strategy for conditions such as epilepsy and certain addictions where neuronal hyperexcitability is a key factor.[2][3]
The efficacy, safety, and developability of any drug candidate are intrinsically linked to its physicochemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is a foundational requirement for rational drug design, formulation development, and predicting in vivo behavior. This guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2-fluorobutanoic acid hydrochloride and presents detailed, field-proven methodologies for their experimental determination.
Core Physicochemical Profile
A summary of the key physicochemical properties for 4-Amino-2-fluorobutanoic acid hydrochloride and its corresponding free base is presented below. It is crucial to distinguish between the two forms, as the hydrochloride salt form significantly influences properties such as solubility and melting point.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Data Type | Source |
| IUPAC Name | 4-amino-2-fluorobutanoic acid;hydrochloride | 4-amino-2-fluorobutanoic acid | Nomenclature | [4][5] |
| CAS Number | 26437-22-9 | 5130-17-6 | Identifier | [4] |
| Molecular Formula | C₄H₉ClFNO₂ | C₄H₈FNO₂ | Chemical Formula | [4][5] |
| Molecular Weight | 157.57 g/mol | 121.11 g/mol | Calculated | [4][5] |
| Melting Point | Not specified | 201-203 °C | Experimental | |
| LogP | -2.94 (Predicted) | -2.7 (Predicted) | Calculated | [4][5] |
| Topological Polar Surface Area | Not specified | 63.3 Ų | Calculated | [5] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental characterization of 4-Amino-2-fluorobutanoic acid hydrochloride. The methodologies are presented not just as steps, but with the underlying scientific rationale to ensure robust and reproducible data generation.
Melting Point Determination: A Critical Indicator of Purity
The melting point is a fundamental thermal property that provides a quick and effective assessment of a compound's purity.[6][7] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1°C.[6] Impurities will depress the melting point and broaden the melting range.[7]
Methodology: Capillary Melting Point Determination (Mel-Temp Apparatus)
This method is a pharmacopeial standard for its reliability and small sample requirement.[8]
Protocol Steps:
-
Sample Preparation:
-
Ensure the 4-Amino-2-fluorobutanoic acid hydrochloride sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap the closed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.[9] The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup:
-
Insert the packed capillary tube, closed end down, into the heating block of a Mel-Temp or similar apparatus.[9]
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Approximate Melting Point Determination:
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Use a fresh, newly packed capillary tube for the accurate measurement.
-
Set a slow heating rate of 1-2°C per minute. This slow ramp is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T2).[6]
-
The melting point is reported as the T1-T2 range.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Experimental Workflow: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Aqueous Solubility Profile: A Cornerstone of Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For an amino acid derivative like 4-Amino-2-fluorobutanoic acid hydrochloride, solubility is highly dependent on pH.[10] As a hydrochloride salt, it is expected to be more soluble in water and polar solvents compared to its free base form.[11]
Methodology: Equilibrium Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility due to its simplicity and accuracy.
Protocol Steps:
-
Solution Preparation:
-
Prepare a series of buffered solutions at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.
-
-
Equilibration:
-
Add an excess amount of 4-Amino-2-fluorobutanoic acid hydrochloride to a known volume of each buffered solution in separate sealed vials. The excess solid is crucial to ensure saturation is reached.
-
Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant. This step must be performed without disturbing the solid phase.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Construct a calibration curve with known standards to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility at each pH value in units of mg/mL or µg/mL.
-
Logical Diagram: Factors Influencing Solubility
Caption: Key factors governing the solubility of amino acids.
pKa Determination: Understanding Ionization Behavior
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For a molecule with both an amino group and a carboxylic acid group, there will be at least two pKa values. The fluorine atom at the alpha-position to the carboxyl group is expected to have a significant electron-withdrawing effect, thereby lowering the pKa of the carboxylic acid (making it more acidic) compared to its non-fluorinated analog.
Methodology: ¹⁹F NMR-Based Titration
For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and precise method for pKa determination.[12][13][14] The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in the electronic environment, which are directly altered by the protonation/deprotonation of nearby functional groups.[12]
Protocol Steps:
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values, spanning a range that covers the expected pKa values (e.g., pH 1 to 12).
-
Dissolve a constant, known concentration of 4-Amino-2-fluorobutanoic acid hydrochloride in each buffer solution.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. A fluorine-free internal standard may be used for referencing if necessary.
-
-
Data Analysis:
-
Measure the ¹⁹F chemical shift (δ) for the compound in each spectrum.
-
Plot the observed chemical shift (δ_obs) as a function of pH.
-
-
pKa Calculation:
-
The resulting plot will be a sigmoidal titration curve. The pKa is the pH at the inflection point of this curve.
-
The data can be fitted to the Henderson-Hasselbalch equation (or a modified version for multiprotic systems) to precisely calculate the pKa values. The equation relates the observed shift to the shifts of the fully protonated (δ_HA) and deprotonated (δ_A-) species: δ_obs = (δ_HA + δ_A- * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
-
Non-linear regression analysis of the plot of δ_obs versus pH will yield a highly accurate pKa value.
-
Conclusion
The physicochemical properties of 4-Amino-2-fluorobutanoic acid hydrochloride are paramount to its development as a potential therapeutic agent. While a complete, experimentally verified dataset is not yet fully compiled in the public domain, this guide provides the foundational knowledge and robust, authoritative protocols required for its comprehensive characterization. By systematically applying these methodologies, researchers can generate the high-quality data necessary to advance the understanding and application of this promising GABA-AT inhibitor, ultimately paving the way for its potential use in treating neurological disorders.
References
- Experiment 10- Amino acids and proteins - Test for solubility. (2022-06-19). In YouTube.
- 4-Amino-2-fluorobutanoic acid hydrochloride. In Fluorochem.
- 4-Amino-2-fluorobutanoic acid. In PubChem.
- Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). Determination of p K a values of fluorocompounds in water using 19 F NMR. In ResearchGate.
- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (2014). Solubilities Studies of Basic Amino Acids. In ResearchGate.
- Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. In PubMed.
- 2-Amino-4,4-difluorobutanoic acid hydrochloride. In PubChem.
- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. In National Institutes of Health.
- Melting point determination.
- Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. In ACS Publications.
- Determination of melting and boiling points.
- Nanavati, S. M., & Silverman, R. B. (1989). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. In PubMed Central.
- 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. In PubMed.
- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
- Melting point determination. In SSERC.
- DL-4-Amino-2-fluorobutyric acid. In Sigma-Aldrich.
- Experiment 1 - Melting Points.
- Melting Point Determination. In thinkSRS.com.
- Lab (1) Qualitative Tests of Amino Acids.
- Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid. In PubMed.
- Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. In PubMed Central.
- Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. In PubMed Central.
- Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. In ResearchGate.
Sources
- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. thinksrs.com [thinksrs.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-Amino-2-fluorobutanoic Acid Hydrochloride - Elucidating the Mechanism of Action
Abstract: 4-Amino-2-fluorobutanoic acid hydrochloride is a structurally intriguing analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The introduction of a fluorine atom at the C2 position is anticipated to modulate its biological activity, potentially offering enhanced therapeutic properties. This technical guide synthesizes the available preclinical evidence to illuminate the putative mechanisms of action of this compound. The primary focus is on its interaction with two key proteins in the GABAergic system: the GABA transporters (GATs) and GABA aminotransferase (GABA-T). While direct and comprehensive data on 4-amino-2-fluorobutanoic acid remains limited, this guide draws upon studies of structurally related fluorinated GABA analogs to construct a scientifically grounded hypothesis of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel GABAergic modulators.
Introduction: The Rationale for Fluorination in GABA Analogs
The strategic incorporation of fluorine into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and blood-brain barrier permeability. In the context of GABAergic modulation, fluorinated analogs of GABA are of significant interest for their potential to overcome the limitations of exogenous GABA, which does not readily cross the blood-brain barrier. The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons and the overall conformation of the molecule, thereby altering its interaction with target proteins.
This guide focuses on 4-amino-2-fluorobutanoic acid hydrochloride, a compound designed to leverage these principles. Its mechanism of action is hypothesized to involve the modulation of GABAergic neurotransmission through two primary pathways: the inhibition of GABA reuptake and the inhibition of GABA catabolism.
Postulated Mechanism of Action: A Dual-Pronged Approach to Enhancing GABAergic Tone
The available evidence, primarily from a study on a non-mammalian system and supported by extensive research on related fluorinated GABA analogs, suggests that 4-amino-2-fluorobutanoic acid hydrochloride likely enhances GABAergic signaling through a dual mechanism of action.
Inhibition of GABA Transporters (GATs)
The synaptic action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs) located on both neurons and glial cells. Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby prolonging its inhibitory effect.
A key study investigating the effect of 4-amino-2-fluorobutanoic acid on GABA transport was conducted using a synaptosomal preparation from channel catfish brain.[1] The findings from this study are summarized below:
| Parameter | Value |
| Inhibition Type | Noncompetitive |
| Inhibitory Constant (Ki) | 12.5 µM |
| GABA Uptake Constant (Kt) | 4.46 µM |
Table 1: Kinetic parameters of 4-amino-2-fluorobutanoic acid on GABA transport in catfish brain synaptosomes.[1]
This study provides the most direct evidence currently available for the mechanism of action of 4-amino-2-fluorobutanoic acid, identifying it as a noncompetitive inhibitor of GABA transport .[1] Noncompetitive inhibition suggests that the compound binds to a site on the transporter distinct from the GABA binding site (an allosteric site), inducing a conformational change that impedes the transport process. While this study was conducted in a non-mammalian system, the authors note that the GABA transport system in channel catfish is remarkably similar to that in the mammalian brain.[1] However, further studies in mammalian systems are crucial to confirm this mechanism and to determine the selectivity of 4-amino-2-fluorobutanoic acid for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).
Logical Relationship Diagram: GABA Transporter Inhibition
Caption: Noncompetitive inhibition of GABA transporters by 4-amino-2-fluorobutanoic acid.
Inhibition of GABA Aminotransferase (GABA-T)
GABA aminotransferase (GABA-T) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA into succinic semialdehyde.[2] Inhibition of GABA-T is a clinically validated strategy for increasing synaptic GABA levels and is the mechanism of action of the antiepileptic drug vigabatrin.
While no direct studies on the effect of 4-amino-2-fluorobutanoic acid on GABA-T have been identified, a substantial body of literature on structurally similar fluorinated GABA analogs strongly suggests that it is a likely inhibitor of this enzyme.
-
(S)-4-amino-5-fluoropentanoic acid has been shown to be a mechanism-based inactivator of GABA-T, leading to a dose- and time-dependent increase in whole-brain GABA levels in mice.[3]
-
3-amino-4-fluorobutanoic acid also acts as a mechanism-based inactivator of GABA-T.
-
4-amino-3-fluorobutanoic acid has been identified as a substrate for GABA-T, undergoing HF elimination instead of the typical transamination reaction.[4]
These findings collectively support the hypothesis that the fluorine substitution in GABA analogs facilitates their interaction with GABA-T, often leading to irreversible inhibition. The proposed mechanism for such inactivation typically involves the formation of a reactive intermediate within the enzyme's active site that covalently modifies a critical amino acid residue or the PLP cofactor.
Signaling Pathway Diagram: Putative GABA-T Inhibition
Caption: Hypothesized mechanism-based inactivation of GABA-T.
Experimental Protocols for Mechanistic Elucidation
To rigorously validate the hypothesized dual mechanism of action of 4-amino-2-fluorobutanoic acid hydrochloride, the following experimental workflows are recommended.
GABA Transporter Uptake Assay in Mammalian Synaptosomes
This protocol is designed to determine the inhibitory activity and kinetics of the compound on GABA uptake in a mammalian system.
Workflow Diagram: Synaptosomal GABA Uptake Assay
Caption: Workflow for assessing GABA transporter inhibition.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the desired brain region of a rodent model (e.g., rat or mouse) using differential centrifugation in a sucrose-based buffer.[5][6][7][8]
-
Pre-incubation: Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of 4-amino-2-fluorobutanoic acid hydrochloride for a defined period at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a known concentration of radiolabeled GABA (e.g., [3H]-GABA).
-
Uptake Termination: After a short incubation period (typically 1-5 minutes), the uptake is rapidly terminated by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The radioactivity retained on the filters, representing the amount of GABA taken up by the synaptosomes, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound. Further kinetic experiments, varying both the substrate ([3H]-GABA) and inhibitor concentrations, can be performed to determine the inhibitory constant (Ki) and the mode of inhibition (competitive, noncompetitive, or uncompetitive).
GABA Aminotransferase (GABA-T) Activity Assay
This assay will determine if 4-amino-2-fluorobutanoic acid directly inhibits the activity of GABA-T and can distinguish between reversible and irreversible (mechanism-based) inhibition.
Step-by-Step Methodology:
-
Enzyme Source: Utilize either purified recombinant mammalian GABA-T or a crude mitochondrial preparation from rodent brain as the enzyme source.
-
Assay Principle: The activity of GABA-T can be measured using a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate can be coupled to the reduction of NADP+ to NADPH by glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
Reversible Inhibition: To assess reversible inhibition, the enzyme is incubated with varying concentrations of 4-amino-2-fluorobutanoic acid in the presence of the substrates (GABA and α-ketoglutarate), and the initial reaction velocity is measured. The IC50 and Ki values can be determined from this data.
-
Mechanism-Based Inactivation: To investigate time-dependent, irreversible inhibition, the enzyme is pre-incubated with the test compound for various time intervals in the absence of the substrate α-ketoglutarate. Aliquots are then taken at different time points, diluted to minimize the concentration of the free inhibitor, and the residual enzyme activity is measured. A time-dependent loss of enzyme activity that is not restored upon dilution is indicative of mechanism-based inactivation.
In Vivo Pharmacological Assessment
To translate the in vitro findings to a physiological context, in vivo studies in rodent models are essential.
Anticonvulsant Activity Screening
Given the established role of GABAergic enhancement in seizure control, assessing the anticonvulsant properties of 4-amino-2-fluorobutanoic acid is a logical step. Standard rodent models for this purpose include:
-
Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that prevent the spread of seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: This chemical-induced seizure model is sensitive to compounds that enhance GABAergic neurotransmission.
In Vivo Microdialysis for Brain GABA Levels
This technique allows for the direct measurement of extracellular GABA levels in specific brain regions of freely moving animals. Following systemic administration of 4-amino-2-fluorobutanoic acid hydrochloride, microdialysis probes implanted in a region such as the hippocampus or striatum can be used to sample the extracellular fluid. The collected dialysate is then analyzed by HPLC to quantify GABA concentrations. A significant increase in basal GABA levels post-administration would provide strong in vivo evidence for the inhibition of GABA reuptake and/or metabolism.[9][10][11]
Conclusion and Future Directions
The available evidence strongly suggests that 4-amino-2-fluorobutanoic acid hydrochloride is a modulator of the GABAergic system. The finding that it acts as a noncompetitive inhibitor of GABA transport in a non-mammalian system provides a solid, albeit preliminary, foundation for its mechanism of action.[1] Furthermore, the extensive literature on related fluorinated GABA analogs strongly supports the hypothesis that it also functions as an inhibitor, and potentially a mechanism-based inactivator, of GABA aminotransferase.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Key future directions include:
-
Confirmation in Mammalian Systems: It is critical to validate the inhibition of GABA transport and GABA-T in mammalian preparations, including the determination of kinetic parameters and selectivity for GAT subtypes.
-
Stereoselectivity: The synthesis and evaluation of the individual enantiomers of 4-amino-2-fluorobutanoic acid are necessary, as the biological activity of GABA analogs is often stereospecific.[4]
-
In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are required to establish its anticonvulsant, anxiolytic, or other CNS effects, and to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier.
References
-
Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic & Clinical Physiology & Pharmacology, 13(3), 179–192. [Link]
-
Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Biochemistry, 20(5), 1197–1203. [Link]
-
O'Hagan, D., & Rzepa, H. S. (2008). The enantiomers of 4-amino-3-fluorobutanoic acid as substrates for γ-aminobutyric acid aminotransferase. Conformational probes for GABA binding. Amino Acids, 34(3), 495–501. [Link]
-
McGovern, A. P., et al. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Neuroscience Methods, 307, 1-8. [Link]
-
Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes? ResearchGate. [Link]
-
Lee, S. E., et al. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of Visualized Experiments, (187), e64353. [Link]
-
Wikipedia. (n.d.). 4-Aminobutyrate transaminase. [Link]
-
Tanaka, S., et al. (2003). GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study. European Journal of Pharmacology, 463(1), 59-65. [Link]
-
Al-Otaibi, F., et al. (2023). Impact of GABA and nutritional supplements on neurochemical biomarkers in autism: a PPA rodent model study. Nutritional Neuroscience, 1-16. [Link]
-
Piszczek, L., et al. (2021). In vivo rat model to detect neurotransmitters GABA and glutamate during high frequency stimulation. ResearchGate. [Link]
Sources
- 1. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of GABA and nutritional supplements on neurochemical biomarkers in autism: a PPA rodent model study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-2-fluorobutanoic Acid Hydrochloride (CAS Number: 26437-22-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-2-fluorobutanoic acid hydrochloride, a fluorinated amino acid analog with significant potential in neuroscience research and drug development. By delving into its chemical properties, biological activity, and safety profile, this document serves as a crucial resource for professionals engaged in the exploration of novel therapeutics targeting the central nervous system.
Chemical Identity and Physicochemical Properties
4-Amino-2-fluorobutanoic acid hydrochloride is the hydrochloride salt of 4-amino-2-fluorobutanoic acid. The introduction of a fluorine atom at the α-position to the carboxylic acid significantly influences the molecule's electronic properties and biological activity.
Synonyms: 4-Amino-2-fluorobutanoic acid HCl
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 26437-22-9 | [1][2][3] |
| Molecular Formula | C₄H₉ClFNO₂ | [1][2] |
| Molecular Weight | 157.57 g/mol | [2] |
| Appearance | White powder | [1] |
| Purity | ≥95% | [1] |
| Melting Point | 197-198 °C (for (2R)-4-amino-2-fluorobutanoic acid) | [4] |
| LogP (predicted) | -2.94 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Storage | Store at room temperature | [1] |
Note: The provided melting point is for the free base of a stereoisomer and may differ from the hydrochloride salt. The LogP and hydrogen bond data are computational predictions.
Mechanism of Action: A Noncompetitive Inhibitor of GABA Transport
The primary pharmacological significance of 4-Amino-2-fluorobutanoic acid lies in its interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain. Research has demonstrated that this compound acts as a noncompetitive inhibitor of GABA transport .
Gamma-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating the concentration of GABA in the synaptic cleft, thereby controlling the duration and intensity of inhibitory neurotransmission. By inhibiting these transporters, 4-Amino-2-fluorobutanoic acid increases the extracellular levels of GABA, leading to enhanced GABAergic signaling.
A study on synaptosomal preparations from catfish brain revealed that 4-amino-2-fluorobutanoic acid exhibits noncompetitive inhibition of GABA transport with a Kᵢ of 12.5 µM. This is in contrast to competitive inhibitors like tiagabine and nipecotic acid. Noncompetitive inhibition suggests that the compound binds to an allosteric site on the GABA transporter, rather than the GABA binding site itself. This mode of action can offer a distinct pharmacological profile compared to competitive inhibitors.
Figure 1: Simplified workflow of GABA transport and its noncompetitive inhibition by 4-Amino-2-fluorobutanoic acid.
Synthesis and Analysis
Synthesis
-
Electrophilic Fluorination: Utilizing reagents like N-fluorobenzenesulfonimide (NFSI) on a suitable precursor.
-
From α-hydroxy acids: Nucleophilic fluorination of an activated hydroxyl group.
-
Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to control the stereochemistry of the fluorine and amino group introduction.
Analytical Methods
The characterization and quantification of 4-Amino-2-fluorobutanoic acid hydrochloride would typically involve a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential for structural elucidation and confirmation. The chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be used to determine the exact mass and fragmentation pattern, confirming the molecular formula. Derivatization techniques, such as with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can be employed to enhance detection sensitivity in complex matrices.[5][6][7]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and the C-F bond.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reversed-phase column with a suitable mobile phase would likely be employed.
Applications in Drug Development
As a GABA transport inhibitor, 4-Amino-2-fluorobutanoic acid hydrochloride holds potential for the development of therapeutics for a range of neurological and psychiatric disorders characterized by GABAergic dysfunction.[8][9]
Potential Therapeutic Areas:
-
Epilepsy: By increasing synaptic GABA levels, this compound could potentially suppress excessive neuronal firing characteristic of seizures.[8][10]
-
Anxiety Disorders: Enhancing GABAergic inhibition is a well-established mechanism for anxiolytic drugs.[8][9]
-
Neuropathic Pain: GABAergic interneurons play a crucial role in pain modulation, and enhancing their activity could alleviate chronic pain states.[8]
-
Sleep Disorders: The promotion of GABAergic neurotransmission is a key mechanism of many hypnotic agents.[8]
The noncompetitive nature of its inhibition may offer advantages in terms of efficacy and side-effect profile compared to competitive inhibitors. Further research is warranted to explore the in vivo efficacy, pharmacokinetics, and safety of this compound in relevant animal models of these disorders.
Figure 2: A generalized workflow for the development of a therapeutic agent, highlighting the preclinical stage where 4-Amino-2-fluorobutanoic acid hydrochloride is currently positioned.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Amino-2-fluorobutanoic acid hydrochloride is not widely available, GHS hazard statements from a supplier indicate the following potential hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these classifications, the following precautionary measures are recommended when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
It is imperative to consult a comprehensive and compound-specific SDS before handling this chemical.
Conclusion
4-Amino-2-fluorobutanoic acid hydrochloride is a promising research chemical with a clear mechanism of action as a noncompetitive inhibitor of GABA transport. Its potential to modulate the GABAergic system makes it a valuable tool for investigating the pathophysiology of various CNS disorders and for the early stages of drug discovery. While further research is needed to fully characterize its physicochemical properties, spectroscopic data, and in vivo activity, the available information provides a strong rationale for its continued investigation as a potential therapeutic agent.
References
- FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537).
- Wikipedia. (n.d.). GABA reuptake inhibitor.
- ENAO Chemical Co., Ltd. (n.d.). 4-Amino-2-fluorobutanoic acid hydrochloride CAS NO.26437-22-9.
- Fluorochem. (n.d.). 4-Amino-2-fluorobutanoic acid hydrochloride.
- Amadis Chemical. (n.d.). 4-Amino-2-fluorobutanoic acid hydrochloride, 26437-22-9.
- PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride.
- PrecisionFDA. (n.d.). 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE.
- Sigma-Aldrich. (n.d.). (S)-(-)-4-Amino-2-hydroxybutyric acid 96 40371-51-5.
- PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid.
- Ziegler, J., et al. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sarup, A., et al. (n.d.). GABA transporters as targets for new drugs. PubMed.
- Gade, M. M., et al. (2022, July 7). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC - PubMed Central.
- PubChem. (n.d.). 4-Amino-2-fluorobutanoic acid.
- Ziegler, J., et al. (n.d.). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl)
- Ali, A., et al. (2025, March 28).
- Hvolby, A., et al. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.
- SynQuest Laboratories. (n.d.). MDL MFCD09258972 | (2R)-4-amino-2-fluorobutanoic acid.
- Echemi. (n.d.). 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
- ChemicalBook. (n.d.). 4-Aminobutyric acid(56-12-2) 1H NMR spectrum.
- ResearchGate. (2025, August 7). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Request PDF.
- MDPI. (n.d.). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI.
- StatPearls - NCBI Bookshelf. (2023, July 30). GABA Inhibitors.
- West, C., et al. (2020, April 12).
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Mood stabilizer.
- Garg, U., et al. (n.d.).
- Sarup, A., et al. (n.d.).
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- FooDB. (2010, April 8). Showing Compound 4-Aminobutyric acid (FDB008937).
- Smolecule. (2024, April 14). Buy 4-aminobutanoic acid hydrochloride | 5959-35-3.
- Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting.
Sources
- 1. 4-Amino-2-fluorobutanoic acid hydrochloride, CasNo.26437-22-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-Amino-2-fluorobutanoic acid hydrochloride,26437-22-9-Amadis Chemical [amadischem.com]
- 4. CAS 65529-63-7 | 4157-3-R0 | MDL MFCD09258972 | (2R)-4-amino-2-fluorobutanoic acid | SynQuest Laboratories [synquestlabs.com]
- 5. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA transporters as targets for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
An In-Depth Technical Guide to 4-Amino-2-fluorobutanoic Acid Hydrochloride as a GABA Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, its therapeutic potential is limited by its inability to cross the blood-brain barrier. This has spurred the development of GABA analogs with improved pharmacokinetic properties. This technical guide provides a comprehensive overview of 4-Amino-2-fluorobutanoic acid hydrochloride, a structural analog of GABA. We will delve into its mechanism of action as a GABA transporter inhibitor, explore potential synthetic pathways, and outline detailed experimental protocols for its characterization. Furthermore, we will discuss the significance of the 2-fluoro substitution and the current landscape of its preclinical evaluation, while also highlighting key areas for future research.
The Rationale for Developing Fluorinated GABA Analogs
The therapeutic application of GABA is hampered by its hydrophilic nature, which prevents it from efficiently crossing the lipophilic blood-brain barrier. Consequently, systemically administered GABA has minimal central nervous system effects. To overcome this limitation, medicinal chemists have developed a range of GABA analogs designed to exhibit improved brain penetration and enhanced pharmacological profiles.
Fluorine has emerged as a valuable tool in this endeavor. The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and biological properties. The small atomic radius of fluorine minimizes steric hindrance, while its high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation through stereoelectronic effects like the gauche effect, and block sites of metabolism, thereby increasing metabolic stability and bioavailability. In the context of GABA analogs, fluorination offers a promising strategy to fine-tune their interaction with GABAergic targets and improve their drug-like properties.
4-Amino-2-fluorobutanoic Acid Hydrochloride: A Profile
4-Amino-2-fluorobutanoic acid hydrochloride is a synthetic GABA analog characterized by the substitution of a hydrogen atom with a fluorine atom at the alpha-position (C2) of the butanoic acid backbone.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-fluorobutanoic acid hydrochloride | PubChem |
| Molecular Formula | C4H9ClFNO2 | PubChem |
| Molecular Weight | 157.57 g/mol | PubChem |
| CAS Number | 26437-22-9 | Fluorochem |
Mechanism of Action: Insights from Preclinical Data
The primary mechanism of action of 4-Amino-2-fluorobutanoic acid identified to date is the inhibition of GABA transport. A key study conducted on synaptosomal preparations from channel catfish brain provides the most direct evidence for this activity.
Inhibition of GABA Transporters
GABA transporters (GATs) are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft. In mammals, four subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.
A study by Crites, Malizia, and Tunnicliff (2002) investigated the effect of 4-Amino-2-fluorobutanoic acid on GABA transport.[1] The key findings are summarized below:
| Parameter | Value | Interpretation |
| Inhibition Type | Noncompetitive | The compound does not compete with GABA for the same binding site on the transporter. It likely binds to an allosteric site, altering the transporter's conformation and reducing its efficiency. |
| Inhibition Constant (Ki) | 12.5 µM | This value indicates the concentration of the compound required to produce half-maximal inhibition. It represents a moderate potency for GABA transport inhibition in this specific model. |
It is important to note that this study was conducted in a non-mammalian system. While the GABA transport system in channel catfish is suggested to be remarkably similar to that in the mammalian brain, further studies are imperative to confirm these findings and determine the compound's affinity and selectivity for the different mammalian GAT subtypes.[1]
Synthesis of 4-Amino-2-fluorobutanoic Acid Hydrochloride
Conceptual Synthetic Workflow
The synthesis would likely involve the introduction of fluorine at the α-position of a suitable precursor, followed by manipulation of functional groups to yield the final product.
Caption: A plausible synthetic workflow for 4-Amino-2-fluorobutanoic acid HCl.
Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol based on known organic chemistry principles for the synthesis of α-fluorinated amino acids. This protocol is for illustrative purposes and would require optimization and validation.
Step 1: α-Fluorination of a Protected Glutamate Derivative
-
To a solution of a suitable N-protected and di-esterified glutamate derivative (e.g., Di-tert-butyl N-Boc-glutamate) in an appropriate aprotic solvent (e.g., acetonitrile), add a base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate the enolate.
-
Slowly add an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI, or Selectfluor®) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Selective Decarboxylation
-
Dissolve the purified α-fluorinated glutamate derivative in a suitable solvent (e.g., toluene).
-
Heat the solution at reflux to induce decarboxylation of the α-carboxyl group. The reaction progress can be monitored by gas evolution or TLC.
-
Upon completion, remove the solvent under reduced pressure.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Treat the product from Step 2 with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, to remove the N-protecting group (e.g., Boc) and cleave the ester group (e.g., tert-butyl).
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 4-Amino-2-fluorobutanoic acid hydrochloride as a solid.
Recommended Experimental Characterization
To thoroughly characterize 4-Amino-2-fluorobutanoic acid hydrochloride as a GABA analog, a series of in vitro and in vivo experiments are recommended.
In Vitro Pharmacological Profiling
5.1.1. GABA Transporter Inhibition Assay
This assay is critical to confirm and extend the findings from the catfish study to mammalian systems.
Objective: To determine the inhibitory potency (IC50) and selectivity of 4-Amino-2-fluorobutanoic acid hydrochloride for the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT-1).
Methodology:
-
Culture HEK-293 cells stably expressing each of the four human GAT subtypes.
-
Prepare cell membrane homogenates from each cell line.
-
Incubate the membranes with a fixed concentration of radiolabeled GABA ([³H]GABA) and varying concentrations of 4-Amino-2-fluorobutanoic acid hydrochloride.
-
Include known selective inhibitors for each GAT subtype as positive controls (e.g., Tiagabine for GAT1, SNAP-5114 for GAT3).
-
After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value by nonlinear regression analysis of the concentration-response curve.
5.1.2. GABA Receptor Binding Assays
These assays will determine if the compound directly interacts with GABA-A or GABA-B receptors.
Objective: To assess the binding affinity of 4-Amino-2-fluorobutanoic acid hydrochloride to GABA-A and GABA-B receptors.
Methodology (GABA-A Receptor):
-
Prepare synaptic membrane fractions from rat or mouse whole brain.
-
Incubate the membranes with a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) or antagonist (e.g., [³H]SR95531) and varying concentrations of the test compound.
-
Define non-specific binding in the presence of a high concentration of unlabeled GABA.
-
Separate bound and free radioligand by filtration.
-
Quantify radioactivity and calculate the Ki value using the Cheng-Prusoff equation.
Methodology (GABA-B Receptor):
-
Use a similar membrane preparation as for the GABA-A receptor assay.
-
Incubate the membranes with a radiolabeled GABA-B receptor agonist (e.g., [³H]baclofen) or antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound.
-
Define non-specific binding with unlabeled baclofen or saclofen.
-
Perform filtration and data analysis as described for the GABA-A receptor assay.
Electrophysiological Analysis
Electrophysiology can reveal functional effects on GABAergic currents.
Objective: To determine if 4-Amino-2-fluorobutanoic acid hydrochloride modulates GABA-A receptor-mediated currents.
Methodology (Whole-cell patch-clamp):
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant GABA-A receptors.
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply a sub-maximal concentration of GABA to elicit a stable baseline current.
-
Co-apply GABA with varying concentrations of 4-Amino-2-fluorobutanoic acid hydrochloride to assess for potentiation or inhibition of the GABA-evoked current.
-
Apply the compound alone to test for direct agonistic or antagonistic activity.
Caption: Workflow for electrophysiological characterization of the test compound.
In Vivo Behavioral Assessment
Should in vitro studies indicate promising activity, in vivo studies in rodent models are the next logical step.
Objective: To evaluate the potential anxiolytic, anticonvulsant, and analgesic effects of 4-Amino-2-fluorobutanoic acid hydrochloride.
Methodology:
-
Anxiolytic Activity: Use the elevated plus-maze or open-field test in mice or rats. An increase in the time spent in the open arms of the maze or the center of the open field suggests an anxiolytic effect.
-
Anticonvulsant Activity: Employ models such as the pentylenetetrazole (PTZ)-induced or maximal electroshock (MES)-induced seizure tests. An increase in the latency to seizure or protection from seizures indicates anticonvulsant potential.
-
Analgesic Activity: Utilize models of neuropathic pain, such as the chronic constriction injury (CCI) model, and assess pain thresholds using the von Frey filament test. An increase in the paw withdrawal threshold suggests analgesic properties.
Structure-Activity Relationship: The Role of the 2-Fluoro Group
The introduction of a fluorine atom at the α-position to the carboxyl group is expected to have several significant effects on the molecule's properties:
-
Increased Acidity: The electron-withdrawing nature of fluorine will increase the acidity of the carboxylic acid proton, potentially influencing its interaction with binding sites.
-
Conformational Restriction: The fluorine atom can engage in stereoelectronic interactions, such as the gauche effect with the adjacent amino group, which can favor specific conformations of the molecule. This pre-organization may lead to higher affinity and selectivity for its biological target.
-
Metabolic Stability: The C-F bond is very strong and resistant to cleavage. Fluorination at the α-position can block metabolic oxidation at this site, potentially increasing the compound's half-life.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which could enhance its ability to cross the blood-brain barrier compared to non-fluorinated analogs.
Current Status and Future Directions
The publicly available data on 4-Amino-2-fluorobutanoic acid hydrochloride is currently limited. The primary piece of evidence points towards its role as a noncompetitive inhibitor of GABA transport. However, critical information regarding its activity in mammalian systems, its selectivity for GAT subtypes, its interaction with GABA receptors, and its in vivo efficacy and pharmacokinetic profile is lacking.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the IC50/Ki values for all mammalian GABA transporter subtypes and GABA receptors.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of CNS disorders.
-
Pharmacokinetic and Toxicological Assessment: Characterizing the ADME-Tox profile of the compound to assess its drug-like properties.
-
Stereoselective Synthesis and Evaluation: Synthesizing and testing the individual enantiomers of 4-Amino-2-fluorobutanoic acid, as they may exhibit different pharmacological properties.
Conclusion
4-Amino-2-fluorobutanoic acid hydrochloride represents an intriguing GABA analog with a demonstrated, albeit in a non-mammalian system, mechanism of action as a noncompetitive GABA transport inhibitor. The presence of the 2-fluoro group suggests potentially favorable physicochemical and pharmacokinetic properties. However, a significant amount of research is still required to fully elucidate its pharmacological profile and therapeutic potential. The experimental workflows and conceptual frameworks provided in this guide offer a roadmap for researchers and drug development professionals to further investigate this and other novel fluorinated GABA analogs.
References
-
Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic and Clinical Physiology and Pharmacology, 13(3), 179-192. [Link]
-
PubChem. (n.d.). 4-Amino-2-fluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Genesis and Scientific Journey of 4-Amino-2-fluorobutanoic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of 4-Amino-2-fluorobutanoic acid hydrochloride. It traces the origins of this fluorinated analog of γ-aminobutyric acid (GABA) from its first reported synthesis to its characterization as a modulator of GABAergic neurotransmission. The document delves into the rationale behind its creation, its detailed chemical synthesis, its mechanism of action as a noncompetitive inhibitor of GABA transporters, and its significance within the broader context of neuropharmacology and drug development. This guide is intended to be a definitive resource for researchers and scientists working with GABA analogs and exploring novel therapeutic avenues targeting the GABA system.
Introduction: The Quest for GABA Analogs and the Dawn of Fluorination
The story of 4-Amino-2-fluorobutanoic acid is intrinsically linked to the monumental discovery of γ-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the mammalian central nervous system. The identification of GABA in the brain in 1950 and the subsequent elucidation of its role in neuronal inhibition opened a new frontier in neuroscience and pharmacology. This led to a concerted effort to synthesize and study structural analogs of GABA to probe the intricacies of the GABAergic system and to develop novel therapeutic agents for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.
Early research focused on modifying the GABA backbone to understand structure-activity relationships at GABA receptors and transporters. The introduction of fluorine into bioactive molecules was emerging as a powerful strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the conformational preferences, metabolic stability, and biological activity of a molecule. It was within this scientific milieu that the concept of a fluorinated GABA analog, specifically 4-Amino-2-fluorobutanoic acid, was born.
The Pioneering Synthesis: A Landmark in Fluorinated Amino Acid Chemistry
The first documented synthesis of 4-Amino-2-fluorobutanoic acid, referred to as "fluoro-GABA," was reported in 1965 by R.A.B. Bannard and J.H. Parkkari of the Defence Research Chemical Laboratories in Ottawa, Canada.[1] Their work, published in the Canadian Journal of Chemistry, marked a significant advancement in the field of fluorinated amino acids.
The rationale behind their synthesis was elegantly simple yet profound: to create an antimetabolite of GABA.[1] The researchers hypothesized that the introduction of a fluorine atom at the α-position to the carboxyl group could lead to a molecule that might interfere with the normal physiological actions of GABA, potentially mimicking symptoms of GABA deficiency and thus serving as a valuable tool for neurophysiological research.[1]
The Original Synthetic Pathway
Bannard and Parkkari developed two methods for the synthesis of α-fluoro-γ-amino acids, with the key starting material being diethyl fluoromalonate. The more successful of these methods for producing 4-Amino-2-fluorobutanoic acid involved the reaction of an N-aroylethyleneimine with diethyl fluoromalonate.[1]
The key steps of this pioneering synthesis are outlined below:
Experimental Protocol: Synthesis of 4-Amino-2-fluorobutanoic Acid (Bannard & Parkkari, 1965) [1]
-
Reaction of N-p-nitrobenzoylethyleneimine with Diethyl Fluoromalonate: N-p-nitrobenzoylethyleneimine was reacted with diethyl fluoromalonate in the presence of a catalytic amount of sodium ethoxide. The electron-withdrawing p-nitro group on the benzene ring was crucial for making the aziridine ring more susceptible to nucleophilic attack by the fluoromalonate. This reaction yielded the intermediate diethyl (2-(p-nitrobenzamido)ethyl)fluoromalonate.
-
Acid Hydrolysis: The resulting intermediate was subjected to acid hydrolysis to yield 4-Amino-2-fluorobutanoic acid. The authors noted that complete hydrolysis was essential to avoid the formation of an intractable gum.
This seminal work provided the first access to this novel fluorinated GABA analog, paving the way for future pharmacological investigations.
Caption: Original synthesis of 4-Amino-2-fluorobutanoic acid.
Chemical Properties and Characterization
4-Amino-2-fluorobutanoic acid hydrochloride is a white crystalline solid. The introduction of the fluorine atom at the C2 position significantly alters the electronic properties of the carboxylic acid group and influences the overall conformation of the molecule.
| Property | Value |
| Molecular Formula | C₄H₉ClFNO₂ |
| Molecular Weight | 157.57 g/mol |
| CAS Number | 26437-22-9 |
| Appearance | White crystalline powder |
Pharmacological Profile: A Noncompetitive Inhibitor of GABA Transport
For several decades following its initial synthesis, the biological activity of 4-Amino-2-fluorobutanoic acid remained largely unexplored. The initial neurophysiological examinations in mice mentioned in the 1965 paper did not reveal significant pharmacological activity.[1]
It was not until 2002 that a detailed pharmacological characterization of this compound was published. A study by Crites, Malizia, and Tunnicliff investigated the effect of 4-Amino-2-fluorobutanoic acid and other GABA analogs on the transport of GABA in the brain of channel catfish, a model system shown to have a GABA transport system remarkably similar to that in mammals.[2]
This pivotal study revealed that 4-Amino-2-fluorobutanoic acid is an inhibitor of the GABA transporter (GAT).[2]
Mechanism of Action: Noncompetitive Inhibition
The research by Crites and colleagues demonstrated that 4-Amino-2-fluorobutanoic acid inhibits GABA uptake in a noncompetitive manner.[2] This is a crucial finding, as it distinguishes its mechanism from many other GABA uptake inhibitors, such as tiagabine and nipecotic acid, which act as competitive inhibitors.[2]
Experimental Protocol: GABA Uptake Inhibition Assay (Crites et al., 2002) [2]
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) were prepared from channel catfish brain homogenates.
-
GABA Uptake Assay: The synaptosomes were incubated with radiolabeled GABA ([³H]GABA) in the presence and absence of varying concentrations of 4-Amino-2-fluorobutanoic acid and other GABA analogs.
-
Kinetic Analysis: The rate of [³H]GABA uptake was measured, and the data were analyzed using kinetic models (e.g., Lineweaver-Burk plots) to determine the type of inhibition and the inhibition constant (Ki).
The study determined the transport constant (Kt) for GABA uptake to be 4.46 µM. For 4-Amino-2-fluorobutanoic acid, a Ki of 12.5 µM was calculated.[2]
Caption: Competitive vs. Noncompetitive GABA uptake inhibition.
Comparative Inhibitory Activity
The study by Crites et al. provided a valuable comparison of the inhibitory potency of 4-Amino-2-fluorobutanoic acid with other known GABA transport inhibitors.[2]
| Compound | Inhibition Type | Ki (µM) |
| Tiagabine | Competitive | 0.23 |
| (R,S)Nipecotic acid | Competitive | 2.2 |
| Homo-β-proline | Noncompetitive | 9.4 |
| 4-Amino-2-fluorobutanoic acid | Noncompetitive | 12.5 |
This data highlights that while not as potent as tiagabine, 4-Amino-2-fluorobutanoic acid exhibits a distinct mechanism of action that could be of interest for developing drugs with different pharmacological profiles.
Significance and Future Perspectives
The discovery and characterization of 4-Amino-2-fluorobutanoic acid hydrochloride represent a noteworthy chapter in the history of GABAergic research. Its journey from a rationally designed antimetabolite to a characterized noncompetitive GABA uptake inhibitor underscores the importance of fundamental chemical synthesis in driving pharmacological discovery.
The noncompetitive mechanism of action is particularly intriguing. Drugs with this profile can have advantages over competitive inhibitors, as their effects are not overcome by high concentrations of the endogenous substrate (in this case, GABA). This could potentially lead to a more consistent and sustained therapeutic effect.
While 4-Amino-2-fluorobutanoic acid itself has not been developed into a clinical drug, its unique properties make it a valuable research tool for:
-
Probing the allosteric sites of GABA transporters: Its noncompetitive nature suggests binding to a site distinct from the GABA binding site, which can be explored to understand the structure and function of these transporters better.
-
A lead compound for novel drug design: The structure of 4-Amino-2-fluorobutanoic acid can serve as a scaffold for the development of more potent and selective noncompetitive GABA uptake inhibitors.
-
Investigating the physiological roles of GABA transport: By selectively inhibiting GABA uptake through a noncompetitive mechanism, this compound can help elucidate the specific roles of GABA transporters in different brain regions and in various physiological and pathological states.
The history of 4-Amino-2-fluorobutanoic acid hydrochloride is a testament to the enduring synergy between synthetic chemistry and neuropharmacology. Its story continues to inspire the design and investigation of novel fluorinated molecules that can modulate the complex and vital GABAergic system.
References
-
Bannard, R. A. B., & Parkkari, J. H. (1965). PREPARATION OF α-FLUORO-γ-AMINOACIDS. Canadian Journal of Chemistry, 43(11), 3100-3104. [Link]
-
Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of basic and clinical physiology and pharmacology, 13(3), 179-192. [Link]
Sources
The Fluorinated Frontier: A Technical Guide to Fluorinated Amino Acids in Neuroscience Research
Foreword: The Unseen Power of a Single Atom
In the intricate and dynamic landscape of the central nervous system (CNS), understanding the precise molecular interactions that govern neuronal function is paramount. For decades, researchers have sought tools that offer a higher resolution lens through which to view these processes. The introduction of a single fluorine atom into the building blocks of life—amino acids—has quietly revolutionized our approach to neuroscience research. This guide serves as an in-depth technical exploration of fluorinated amino acids, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful tools. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for innovation at the intersection of chemistry and neuroscience.
The Unique Physicochemical Impact of Fluorine in a Biological Context
The strategic substitution of hydrogen with fluorine imparts a unique set of properties to amino acids, making them exceptional probes and modulators of biological systems. Understanding these fundamental changes is crucial for their effective application.
-
High Electronegativity and the Inductive Effect: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. This inductive effect can alter the pKa of nearby functional groups, influencing ionization states and, consequently, molecular interactions.
-
Steric Mimicry of Hydrogen: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows for the substitution of hydrogen with minimal steric perturbation, often preserving the overall protein structure.[1]
-
Hydrophobicity and the Fluorous Effect: The C-F bond is highly polarized yet non-polarizable, leading to weak intermolecular interactions. This results in increased hydrophobicity of the fluorinated moiety, which can enhance protein stability and influence ligand binding through the hydrophobic effect.
-
The 19F NMR Handle: As a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, 19F is an excellent NMR probe.[1] Its chemical shift is exquisitely sensitive to the local electronic environment, providing a powerful tool for studying protein conformation, dynamics, and interactions, all in the absence of background signal from biological systems.[1]
Synthesis and Incorporation: Building the Tools for Neuroscience Discovery
The journey of utilizing fluorinated amino acids begins with their synthesis and successful incorporation into peptides and proteins. A variety of chemical and biosynthetic methods have been developed to achieve this, each with its own advantages and considerations.
Chemical Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids often involves specialized fluorinating reagents and multi-step procedures. Below is a representative protocol for the synthesis of 4,6-difluoro-tryptophan, a valuable tool for 19F NMR studies.
Experimental Protocol: Synthesis of 4,6-difluoro-tryptophan [2][3]
This protocol outlines a scalable synthesis based on a deaminative coupling reaction.
Step 1: Synthesis of the Difluorinated Adduct
-
In a reaction vessel, dissolve 4,6-difluorogramine (1.0 eq) in dry dichloromethane (CH2Cl2).
-
Add 2-benzylthio-1,5-dihydro-4H-imidazolone (2.0 eq) and ethyl propiolate (1.1 eq).
-
Cool the reaction mixture to -35°C and stir for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 16 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the difluorinated adduct as a brown solid.[2]
Step 2: Hydrolysis to the Final Product
-
Dissolve the purified adduct from Step 1 in a 1:1 mixture of dioxane and 6 M hydrochloric acid (HCl).
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any remaining impurities.
-
Recrystallize the solid from a mixture of ethanol and water to obtain 4,6-difluoro-tryptophan as a pale brown solid.[3]
Biosynthetic Incorporation of Fluorinated Amino Acids
The site-specific or residue-specific incorporation of fluorinated amino acids into proteins is a powerful technique for studying protein structure and function in a more native context. This is often achieved using auxotrophic bacterial strains or by employing orthogonal aminoacyl-tRNA synthetase/tRNA pairs in mammalian cells.
Experimental Protocol: Site-Specific Incorporation of p-fluorophenylalanine (pFF) in HEK293 Cells [4][5]
This protocol describes a general workflow for incorporating pFF at a specific site in a protein of interest expressed in a mammalian cell line.
Step 1: Plasmid Preparation and Cell Culture
-
Prepare two plasmids: one encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site, and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pFF.
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Step 2: Transfection and Protein Expression
-
Co-transfect the HEK293T cells with the two plasmids using a suitable transfection reagent (e.g., Polyjet).
-
After 16 hours, exchange the medium with fresh DMEM containing the desired concentration of p-fluorophenylalanine (typically 1 mM).
-
Continue to incubate the cells for an additional 24-48 hours to allow for protein expression.
Step 3: Cell Lysis and Protein Purification
-
Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer (e.g., Tris buffer with 0.5 M NaCl and 5 mM imidazole).
-
Lyse the cells by sonication or microfluidization.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Purify the pFF-containing protein from the soluble lysate using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).
Probing the Central Nervous System: Key Applications in Neuroscience
Fluorinated amino acids have opened new avenues for investigating a wide range of neuroscientific questions, from the fundamental mechanisms of neurotransmission to the development of novel therapeutics for neurological disorders.
Elucidating Protein Structure, Stability, and Dynamics
The introduction of fluorinated amino acids can have a profound impact on protein stability, primarily through the hydrophobic effect. This "fluoro-stabilization" can be quantified and leveraged in protein engineering.
Table 1: Thermodynamic Stability of Fluorinated Proteins
| Protein Variant | Fluorinated Amino Acid | ΔG°fold (kcal/mol) | ΔΔG°fold (kcal/mol) | Reference |
| α4H | Leucine (non-fluorinated) | -18.0 ± 0.2 | - | [6] |
| α4F3a | Hexafluoroleucine | -27.6 ± 0.1 | -9.6 | [6] |
| BsCspB Wild Type | Tryptophan (non-fluorinated) | 11.1 ± 0.5 | - | [7] |
| 4-19F-Trp-BsCspB | 4-Fluorotryptophan | 12.7 ± 1.1 | +1.6 | [7] |
| 5-19F-Trp-BsCspB | 5-Fluorotryptophan | 9.0 ± 0.5 | -2.1 | [7] |
| GB1 Mutant | Phenylalanine (non-fluorinated) | - | - | [8] |
| GB1 Mutant with Pff | Pentafluorophenylalanine | - | +0.35 per residue | [8] |
Note: A more negative ΔG°fold indicates greater stability. ΔΔG°fold represents the change in folding free energy relative to the non-fluorinated protein.
The data in Table 1 clearly demonstrates that the incorporation of highly fluorinated amino acids can significantly increase protein stability.[6][8] This increased stability is primarily attributed to the larger buried hydrophobic surface area of the fluorinated side chains.[6] However, the position of fluorination can also have a substantial impact, as seen in the different stabilities of the 4- and 5-fluorotryptophan variants of BsCspB.[7]
19F NMR: A High-Resolution Window into Neuroreceptor Function
19F NMR is a powerful tool for studying the structure, dynamics, and ligand interactions of neuroreceptors, which are often challenging to study by other methods due to their membrane-bound nature.
Workflow: Protein-Observed 19F NMR for Fragment Screening [9][10][11]
This workflow outlines the key steps for identifying small molecule fragments that bind to a fluorinated neuroreceptor.
Caption: Workflow for a protein-observed 19F NMR fragment screening experiment.
This method allows for the rapid and sensitive detection of even weak binding events, making it ideal for the early stages of drug discovery.[10][11] The simplicity of the 1D 19F NMR spectra enables the screening of multiple proteins simultaneously, further accelerating the discovery process.[9]
Table 2: Comparative Binding Affinities of Fluorinated vs. Non-Fluorinated Ligands
| Receptor | Ligand | Fluorination | Affinity (Kd, Ki, or IC50) | Reference |
| Dopamine D2 | FIDA1 | Fluorinated | Kd = 0.13 nM | [12] |
| Dopamine D2 | FIDA2 | Fluorinated | Kd = 0.02 nM | [12] |
| mGluR5 | 2-Fluoromethylthiazole analog | Non-fluorinated | - | [13] |
| mGluR5 | 2-Fluorothiazole analog | Fluorinated | Retained high affinity | [13] |
| 5-HT4 | - | Fluorinated | Significantly improved activity | [12] |
Fluorination can significantly impact the binding affinity of ligands for their target receptors. As shown in Table 2, fluorinated ligands can exhibit high, sub-nanomolar affinities for dopamine D2 receptors.[12] In other cases, fluorination can be used to fine-tune the properties of a ligand without compromising its binding affinity, as demonstrated for mGluR5 ligands.[13]
In Vivo Imaging with Positron Emission Tomography (PET)
The incorporation of the positron-emitting isotope 18F into amino acids has enabled the non-invasive imaging of metabolic processes in the brain. 18F-labeled amino acids, such as [18F]FDOPA, are particularly valuable for imaging brain tumors and studying the dopaminergic system.
Experimental Protocol: Automated Synthesis of [18F]FDOPA [14][15]
This protocol provides a high-level overview of the automated synthesis of [18F]FDOPA for clinical use.
Caption: Automated synthesis workflow for the production of [18F]FDOPA.
The development of automated synthesis modules has made the production of [18F]FDOPA more reliable and accessible for clinical applications, enabling the diagnosis and monitoring of Parkinson's disease, brain tumors, and other neurological conditions.[14][15]
Probing Neurotransmitter Signaling Pathways
Fluorinated amino acids and their derivatives can be used as pharmacological tools to dissect the complex signaling cascades initiated by neurotransmitter binding to their receptors.
Serotonin Receptor Signaling Pathway
Caption: Simplified overview of major serotonin receptor signaling pathways.[7][9][10][11]
By designing fluorinated ligands with specific affinities for different serotonin receptor subtypes, researchers can selectively modulate these pathways and study their roles in various physiological and pathological processes.
Future Directions and Emerging Frontiers
The application of fluorinated amino acids in neuroscience is a rapidly evolving field with exciting future prospects.
-
In-Cell NMR in Neurons: The development of robust protocols for in-cell 19F NMR in neuronal cell lines will provide unprecedented insights into protein behavior in a more physiologically relevant context.[16][17]
-
Probing Ion Channel Gating and Modulation: The strategic placement of fluorinated amino acids within the voltage-sensing or pore domains of ion channels will allow for detailed studies of their gating mechanisms and modulation by drugs.
-
Development of Novel PET Tracers: The design and synthesis of new 18F-labeled amino acids targeting other neurotransmitter systems, such as the glutamatergic and cholinergic systems, will expand the diagnostic capabilities of PET imaging in neuroscience.
-
Fluorinated Peptides as Therapeutics: The enhanced stability and altered bioactivity of fluorinated peptides make them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders.
Conclusion: A Call for Interdisciplinary Innovation
Fluorinated amino acids represent a powerful and versatile toolkit for the modern neuroscientist. Their unique properties have enabled researchers to ask and answer questions that were previously intractable. As we continue to refine our synthetic methodologies, expand our understanding of the fundamental effects of fluorination, and develop new applications, the synergy between fluorine chemistry and neuroscience will undoubtedly lead to groundbreaking discoveries. This guide is intended not as a static manual, but as a launching point for further exploration and innovation. The future of neuroscience research is bright, and in many ways, it is fluorinated.
References
-
Gee, C. T., Arntson, K. E., Urick, A. K., Mishra, N. K., Hawk, L. M. L., Wisniewski, A. J., & Pomerantz, W. C. K. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611–1624. [Link]
-
Gee, C. T., Arntson, K. E., Urick, A. K., Mishra, N. K., Hawk, L. M., & Pomerantz, W. C. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature protocols, 11(9), 1611. [Link]
-
Sahu, A., Gopalakrishnan, L., Gaur, N., Chatterjee, O., Mol, P., Modi, P. K., ... & Prasad, T. S. K. (2022). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of cell communication and signaling, 16(3), 331-344. [Link]
-
Gao, M., Wang, M., Xu, L., Chen, K., & Li, Z. (2020). Synthesis of high-molar-activity [18F] 6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor. Nature protocols, 15(12), 3848-3863. [Link]
-
Gee, C. T., Arntson, K. E., Urick, A. K., Mishra, N. K., Hawk, L. M., & Pomerantz, W. C. (2016). Protein-observed (19) F-NMR for fragment screening, affinity quantification and druggability assessment. Nature protocols, 11(9), 1611. [Link]
-
Bilodeau, C., Bédard, A. C., & Marsh, E. N. (2012). Influence of fluorination on the thermodynamics of protein folding. Journal of the American Chemical Society, 134(33), 13836-13842. [Link]
-
Zeeb, M., Balzer, S., Zappe, L., Juras, T., Hinderberger, D., & Koksch, B. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. Scientific reports, 10(1), 2636. [Link]
-
Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4858-4863. [Link]
-
Gee, C. T., Arntson, K. E., Urick, A. K., Mishra, N. K., Hawk, L. M. L., Wisniewski, A. J., & Pomerantz, W. C. K. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611–1624. [Link]
-
Zlatopolskiy, A., Zischler, J., Urusova, E. A., Krapf, P., Richarz, R., Verdegaal, O. T., ... & Neumaier, B. (2019). HPLC-free and cassette-based nucleophilic production of [18F] FDOPA for clinical use. EJNMMI radiopharmacy and chemistry, 4, 1-13. [Link]
-
Ciorba, F. A., Benci, K., Dell'Acqua, S., Piras, M., & Koksch, B. (2017). Synthesis of 4, 6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. ChemistrySelect, 2(28), 8829-8832. [Link]
-
Wang, M., Xu, L., Gao, M., Lu, S., & Chen, K. (2018). Synthesis of 5-[18F] Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Scientific reports, 8(1), 1-8. [Link]
-
Waśniowski, P., Czuczejko, J., Chuchra, M., Jaroń, A., & Małkowski, B. (2022). Automatic Production of [18F] F-DOPA Using the Raytest SynChrom R&D Module. Pharmaceuticals, 15(12), 1568. [Link]
-
Zischler, J., Krapf, P., Richarz, R., Urusova, E. A., Verdegaal, O. T., Vogg, A., ... & Neumaier, B. (2019). GMP-compliant, automated production of [18F] FDOPA on a Synthera®-module. EJNMMI radiopharmacy and chemistry, 4, 1-13. [Link]
- A method for synthesizing 18F-DOPA dopa analogs. (n.d.). Google Patents.
-
Ciorba, F. A., Benci, K., Dell'Acqua, S., Piras, M., & Koksch, B. (2017). Synthesis of 4, 6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. ChemistrySelect, 2(28), 8829-8832. [Link]
-
Lin, Y., & Li, Y. (2019). Probing Membrane Protein Interactions by 19F Solid-State NMR. Chinese Journal of Chemistry, 37(4), 368-376. [Link]
-
Glaubitz, C. (2015). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Methods in enzymology, 565, 3-29. [Link]
-
Pham, T. P., Le, T. N. D., Ravera, E., Calderone, V., Fragai, M., & Luchinat, C. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1989-1998. [Link]
-
Hoffmann, J. B., Jussupow, A., Sgourou, A., Ng, K. S., Chhabra, M., Uluca, B., ... & Hagn, F. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Fida, M., Jaroń, A., & Fijałkowski, Ł. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences, 22(22), 12224. [Link]
-
Hoffmann, J., Jussupow, A., Sgourou, A., Ng, K. S., Chhabra, M., Uluca, B., ... & Hagn, F. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications. Chemical Communications, 60(90), 13036-13039. [Link]
-
Pham, T. P., Le, T. N. D., Ravera, E., Calderone, V., Fragai, M., & Luchinat, C. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1989-1998. [Link]
-
Schmidt, A., & Hagn, F. (2019). 19F NMR as a versatile tool to study membrane protein structure and dynamics. Biological chemistry, 400(10), 1273-1282. [Link]
-
Cheng, R. P., & Koksch, B. (2011). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of peptide science, 17(5), 379-385. [Link]
-
Gregory, K. J., Sexton, P. M., & Christopoulos, A. (2013). Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging. Journal of medicinal chemistry, 56(17), 6947-6963. [Link]
-
Wu, Z., Zarrabi, N., Nwe, K., & Chen, X. (2016). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in molecular biology (Clifton, N.J.), 1454, 179–193. [Link]
-
Ciorba, F. A., & Koksch, B. (2017). Selected examples of 19 F-labelled amino acid analogues used as probes in chemical biology. Future Medicinal Chemistry, 9(15), 1839-1853. [Link]
-
Coin, I. (2011). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Methods in Molecular Biology, 173-187. [Link]
-
Weber, M., Müller, L., & Ametamey, S. M. (2019). Structures of developed fluorinated and non-fluorinated radioligands based on the 2, 3, 4, 5-tetrahydro-1H-3-benzazepine structural class developed in our group. In the green boxes are highlighted the most promising PET ligands that possess potential for clinical translation. (R)-[11C] Me-NB1 is currently being investigated in a first-in-human PET study. CHIMIA International Journal for Chemistry, 73(10), 805-810. [Link]
-
Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., ... & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv, 2022-04. [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 126(15), 2825-2835. [Link]
-
Ciorba, F. A., & Koksch, B. (2021). 19F NMR as a tool in chemical biology. Future medicinal chemistry, 13(2), 195-212. [Link]
-
Biochemistry I, Fall Term. (2005, September 16). Lecture 8: Thermodynamics & Protein Stability. [Link]
-
Dunn, T. F., & Ravel, J. M. (1970). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. Journal of Biological Chemistry, 245(15), 4020-4024. [Link]
-
Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., ... & Ahern, C. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications biology, 6(1), 10. [Link]
-
Mishra, N. K., Urick, A. K., & Pomerantz, W. C. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS chemical biology, 9(10), 2356–2363. [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. addi.ehu.es [addi.ehu.es]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-observed (19)F-NMR for fragment screening, affinity quantification and druggability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. flore.unifi.it [flore.unifi.it]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-fluorobutanoic Acid Hydrochloride
Introduction: The Significance of Fluorinated Gamma-Amino Acids
4-Amino-2-fluorobutanoic acid is a fluorinated analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated amino acids valuable building blocks in the design of novel therapeutics.[2][3] The hydrochloride salt form enhances water solubility and bioavailability, a common strategy in pharmaceutical development.[4]
Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and stability of such compounds. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of 4-Amino-2-fluorobutanoic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Amino-2-fluorobutanoic acid hydrochloride, a combination of ¹H, ¹³C, and potentially ¹⁹F NMR will provide a complete picture of its covalent framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments, and their spatial relationships through spin-spin coupling. The presence of the electron-withdrawing fluorine atom and the protonated amine group will significantly influence the chemical shifts.
Expected Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Justification |
| H-2 | 4.8 - 5.2 | ddd | J(H-F) ≈ 45-50, J(H-H) ≈ 3-8 | The methine proton at the C-2 position is directly attached to the carbon bearing the fluorine atom, leading to a significant downfield shift and a large doublet of doublets of doublets splitting due to coupling with the fluorine and the two diastereotopic protons on C-3.[5] |
| H-3a, H-3b | 2.2 - 2.6 | m | These diastereotopic methylene protons will appear as a complex multiplet due to geminal coupling and vicinal coupling to both H-2 and the protons on C-4. | |
| H-4a, H-4b | 3.1 - 3.5 | m | The methylene protons adjacent to the protonated amino group will be deshielded and appear as a multiplet due to coupling with the protons on C-3. | |
| -NH₃⁺ | 7.5 - 8.5 | br s | The protons of the ammonium group will be significantly deshielded and will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. | |
| -COOH | 11.0 - 13.0 | br s | The carboxylic acid proton is highly deshielded and will appear as a broad singlet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-fluorobutanoic acid hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons.[6]
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like DSS.[7]
-
Workflow for ¹H NMR Data Acquisition and Analysis:
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will have a pronounced effect on the chemical shifts of the carbon atoms, particularly C-2.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-1 (COOH) | 170 - 175 | The carboxylic acid carbon is typically found in this region. |
| C-2 | 85 - 95 (d, ¹J(C-F) ≈ 170-190 Hz) | The carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F.[8] |
| C-3 | 30 - 40 (d, ²J(C-F) ≈ 15-25 Hz) | This carbon will show a smaller doublet splitting due to two-bond coupling with the fluorine atom. |
| C-4 | 35 - 45 | The carbon adjacent to the protonated amino group will be deshielded compared to a simple alkane. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg) in the same deuterated solvent.
-
Instrument Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon (except for C-F couplings).
-
Acquisition Parameters: A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For 4-Amino-2-fluorobutanoic acid hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique.
Expected Mass Spectrum:
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z = 138.06.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z = 120.05 corresponding to the loss of water from the carboxylic acid group.
-
Loss of COOH: A peak corresponding to the loss of the carboxylic acid group as formic acid (46 Da) is a common fragmentation for amino acids.[9]
-
Loss of NH₃: A peak corresponding to the loss of ammonia from the amino group.
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[10]
-
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote protonation.[11]
-
Instrument Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Collision Energy: For tandem MS (MS/MS) experiments, vary the collision energy to induce fragmentation and obtain structural information.[12]
-
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of 4-Amino-2-fluorobutanoic acid hydrochloride will be characterized by the vibrational modes of the carboxylic acid, the protonated amine, and the C-F bond.
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | The broadness is due to hydrogen bonding.[13] |
| N-H stretch (Ammonium) | 2800-3200 (broad) | Overlaps with the O-H stretch and C-H stretches.[4] |
| C-H stretch (Aliphatic) | 2850-3000 | |
| C=O stretch (Carboxylic acid) | 1700-1730 | A strong and sharp absorption.[14] |
| N-H bend (Ammonium) | 1500-1600 | |
| C-F stretch | 1000-1100 | A strong absorption characteristic of the C-F bond. |
Experimental Protocol for FT-IR:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters: Acquire a sufficient number of scans to obtain a high-quality spectrum. A background spectrum should be collected before analyzing the sample.
-
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of 4-Amino-2-fluorobutanoic acid hydrochloride requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. While this guide provides a robust predictive framework, it is essential to compare these predictions with experimentally obtained data for definitive structural confirmation and purity assessment. The detailed protocols and interpretative guidance herein are intended to empower researchers in their pursuit of novel fluorinated compounds for drug discovery and development.
References
-
Amino acids - Medizinische Fakultät Münster. (n.d.). Retrieved January 19, 2026, from [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC - NIH. (2024). Retrieved January 19, 2026, from [Link]
-
Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
ir spectrum of carboxylic acids and alcohols. (2023). Retrieved January 19, 2026, from [Link]
- US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents. (n.d.).
-
Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. (n.d.). Retrieved January 19, 2026, from [Link]
-
HHS Public Access - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mascot help: Peptide fragmentation - Matrix Science. (n.d.). Retrieved January 19, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112) - Human Metabolome Database. (n.d.). Retrieved January 19, 2026, from [Link]
-
Vibrational Spectra of gamma-Aminobutyric Acid | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fluorine NMR. (n.d.). Retrieved January 19, 2026, from [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved January 19, 2026, from [Link]
-
Determination of gamma-aminobutyric acid and associated amino acids in mouse brain by liquid chromatography - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
- US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents. (n.d.).
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2025). Retrieved January 19, 2026, from [Link]
-
Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Screening and characterisation of gamma-aminobutyric acid (GABA) producing lactic acid bacteria isolated from Thai fermented fis - SciELO. (n.d.). Retrieved January 19, 2026, from [Link]
-
Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed. (2014). Retrieved January 19, 2026, from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022). Retrieved January 19, 2026, from [Link]
-
Showing Compound 4-Aminobutyric acid (FDB008937) - FooDB. (2010). Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. (2026). Retrieved January 19, 2026, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 19, 2026, from [Link]
-
An Overview of Fluorine NMR - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine (Weaver_13C_XAABB_SpinSystem_Final_C2) - ResearchGate. (2016). Retrieved January 19, 2026, from [Link]
-
Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). Retrieved January 19, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. (2021). Retrieved January 19, 2026, from [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved January 19, 2026, from [Link]
-
GABA spectroscopy | The Spielman Laboratory - Stanford Medicine. (n.d.). Retrieved January 19, 2026, from [Link]
-
Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved January 19, 2026, from [Link]
-
Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z) - PubMed - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022). Retrieved January 19, 2026, from [Link]
Sources
- 1. GABA spectroscopy | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. biophysics.org [biophysics.org]
- 6. mdpi.com [mdpi.com]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Amino acids [medizin.uni-muenster.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for In Vivo Use of 4-Amino-2-fluorobutanoic acid hydrochloride
Introduction: A Novel Probe for the GABAergic System
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system (CNS) regulation, maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[3] Consequently, molecules that can modulate GABAergic transmission are invaluable tools for both basic research and therapeutic development.
4-Amino-2-fluorobutanoic acid hydrochloride is a structural analogue of GABA. The introduction of a fluorine atom can significantly alter the molecule's binding affinity, metabolic stability, and transport characteristics compared to the endogenous ligand. These application notes provide a comprehensive guide for researchers on the rationale, design, and execution of in vivo studies using this compound to probe the GABAergic system. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of neuropharmacology and in vivo experimental procedures.
Compound Profile & Physicochemical Properties
A thorough understanding of the test article's properties is fundamental to proper experimental design.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-fluorobutanoic acid hydrochloride | [4][5] |
| CAS Number | 26437-22-9 | [4] |
| Molecular Formula | C4H9ClFNO2 | [4] |
| Molecular Weight | 157.57 g/mol | [4] |
| Canonical SMILES | Cl.NCCC(F)C(=O)O | [4] |
| Purity | Typically ≥97% | [4] |
| LogP | -2.94 (approx.) | [4] |
Note: The hydrochloride salt form generally confers improved aqueous solubility and stability over the freebase.
Mechanism of Action: Inhibition of GABA Transport
The synaptic action of GABA is primarily terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6] This process is mediated by specific GABA transporters (GATs).[6] By inhibiting these transporters, the extracellular concentration and residence time of GABA are increased, thereby enhancing inhibitory neurotransmission.
Studies on synaptosomal preparations from catfish brain have shown that 4-amino-2-fluorobutanoic acid acts as a noncompetitive inhibitor of GABA transport , with a reported inhibition constant (Ki) of 12.5 µM.[6] This distinguishes it from competitive inhibitors like tiagabine, which bind to the same site as GABA.[6] Noncompetitive inhibition suggests that 4-amino-2-fluorobutanoic acid binds to an allosteric site on the GABA transporter, altering its conformation and reducing its efficiency without directly competing with GABA.
Sources
- 1. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Dissolution of 4-Amino-2-fluorobutanoic Acid Hydrochloride for Research Applications
Introduction
4-Amino-2-fluorobutanoic acid hydrochloride is a synthetic amino acid analog of significant interest in medicinal chemistry and drug development. Its utility as a building block for peptides and other small molecules stems from the strategic placement of a fluorine atom, which can modulate the compound's metabolic stability, binding affinity, and conformational properties. Achieving reliable and reproducible experimental results begins with the fundamental step of proper dissolution. This document provides a comprehensive guide, grounded in physicochemical principles, for the effective solubilization of this compound, ensuring its stability and integrity for downstream applications.
Section 1: Physicochemical & Safety Profile
A thorough understanding of the compound's properties is critical for its correct handling and application. As a hydrochloride salt, the primary amino group is protonated, which significantly influences its solubility characteristics compared to its zwitterionic free base form.
Table 1: Properties of 4-Amino-2-fluorobutanoic Acid Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 26437-22-9 | [1] |
| Molecular Formula | C₄H₉ClFNO₂ | [2] |
| Molecular Weight | 157.57 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Storage | Long-term: 2-8°C; Short-term: Room Temperature | [2] |
Safety & Handling
It is imperative to handle 4-Amino-2-fluorobutanoic acid hydrochloride in accordance with established laboratory safety standards.
-
GHS Classification: GHS07: Harmful/Irritant[1].
-
Hazard Statements: H302 - Harmful if swallowed[1]. Similar fluorinated amino acids may also cause skin and eye irritation[3][4].
-
Precautionary Measures:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Wash hands thoroughly after handling.
-
Refer to the supplier-specific Safety Data Sheet (SDS) for complete safety and disposal information.
-
Section 2: Principles of Dissolution
The dissolution of an amino acid salt is governed by its ionic state, which is a function of pH. The free base of an amino acid exists predominantly as a zwitterion at its isoelectric point (pI), a state that often corresponds to its minimum aqueous solubility due to strong intermolecular electrostatic interactions[5][6].
4-Amino-2-fluorobutanoic acid is supplied as a hydrochloride salt, which means the terminal amino group is protonated (-NH₃⁺Cl⁻). This salt form is intentionally designed to enhance aqueous solubility[7][8]. When dissolved in neutral water, it creates a slightly acidic solution. The molecule carries a net positive charge, which disrupts the crystal lattice and promotes favorable interactions with polar solvents like water.
Key Considerations for Solvent Selection:
-
Aqueous Solvents (Recommended Start): Due to its salt form, high-purity water (e.g., Milli-Q® or 18 MΩ·cm) is the primary recommended solvent. Buffered solutions (e.g., PBS, citrate, or phosphate buffers) are ideal for applications requiring strict pH control, such as cell-based assays or enzymatic reactions.
-
Organic Solvents: For applications requiring high-concentration stock solutions that cannot be achieved in aqueous media, polar aprotic solvents are a viable alternative.
-
Dimethyl Sulfoxide (DMSO): Generally an excellent solvent for creating concentrated stocks of organic molecules, including amino acid derivatives[9].
-
Alcohols (Methanol, Ethanol): Amino acids typically exhibit lower solubility in pure alcohols compared to water[6]. Hydroalcoholic mixtures can be effective, but solubility generally decreases as the percentage of alcohol increases[6].
-
-
pH Adjustment: Solubility can often be increased by adjusting the pH away from the compound's isoelectric point. For this hydrochloride salt, further lowering the pH will maintain its cationic state, while significantly raising the pH (e.g., >9-10) will deprotonate the amine, which may affect solubility or stability[5][9].
Section 3: Recommended Dissolution Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (Primary Method)
This protocol is recommended for most biological and chemical applications where an aqueous environment is required.
Materials:
-
4-Amino-2-fluorobutanoic acid hydrochloride powder
-
High-purity water or a suitable biological buffer (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
Sterile, conical polypropylene or glass vial
-
Vortex mixer and/or bath sonicator
-
Sterile syringe filter (0.22 µm) for biological applications
Procedure:
-
Weighing: Accurately weigh the required amount of the compound in a sterile vial using a calibrated balance. Perform this step in a fume hood or on a draft shield.
-
Solvent Addition: Add approximately 80% of the final desired volume of the chosen aqueous solvent (water or buffer) to the vial.
-
Aiding Dissolution: Cap the vial securely and vortex vigorously for 30-60 seconds. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Sonication provides energy to overcome the crystal lattice forces without excessive heating[9]. Avoid overheating the solution, which could potentially lead to degradation.
-
pH Verification (Optional but Recommended): For unbuffered solutions, check the pH of the resulting solution. It is expected to be acidic. If a specific pH is required for your experiment, adjust carefully using dilute HCl or NaOH.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final target concentration. Vortex briefly to ensure homogeneity.
-
Sterilization: For use in cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store the aqueous stock solution at 2-8°C for short-term use (days) or in aliquots at -20°C or -80°C for long-term storage (weeks to months) to minimize freeze-thaw cycles.
Protocol 2: Preparation of a High-Concentration Organic Stock Solution in DMSO
This method is suitable for creating a concentrated stock that will be serially diluted into an aqueous medium for the final experiment.
Materials:
-
4-Amino-2-fluorobutanoic acid hydrochloride powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate glass or DMSO-compatible polymer vial
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the compound into a clean, dry vial.
-
Solvent Addition: Add the required volume of DMSO to achieve the desired concentration.
-
Dissolution: Cap the vial and vortex until the solid is fully dissolved. Gentle warming (to 37°C) can be applied if necessary, but ensure the vial is properly sealed to prevent water absorption by the DMSO.
-
Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to protect from moisture and light.
Note on DMSO Use: Always verify the compatibility of DMSO with your downstream application. High concentrations of DMSO (>0.5-1%) can be toxic to cells or interfere with certain enzymatic assays. Ensure the final concentration in your working solution is acceptably low.
Section 4: Solvent Selection Workflow
The choice of dissolution solvent is dictated by the experimental requirements. The following decision tree provides a logical workflow for selecting the appropriate protocol.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Amino-2-fluorobutanoic acid hydrochloride, CasNo.26437-22-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. Buy 4-aminobutanoic acid hydrochloride | 5959-35-3 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-Amino-2-fluorobutanoic Acid Hydrochloride in Neuropharmacology
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3] A disruption in the delicate balance between inhibitory and excitatory neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2] Consequently, pharmacological agents that modulate the GABAergic system are of significant interest in neuropharmacology.
4-Amino-2-fluorobutanoic acid hydrochloride is a structural analog of GABA. The introduction of a fluorine atom at the 2-position can significantly alter the compound's chemical and biological properties, including its binding affinity for GABAergic targets and its metabolic stability. These modifications can lead to unique pharmacological profiles, making such analogs valuable tools for neuroscience research and potential therapeutic leads.
This guide provides a comprehensive overview of the potential applications of 4-Amino-2-fluorobutanoic acid hydrochloride in neuropharmacology, complete with detailed protocols for its investigation in both in vitro and in vivo models.
Mechanism of Action: A Focus on GABA Transport
The synaptic action of GABA is terminated by its reuptake from the synaptic cleft into neurons and glial cells via specific GABA transporters (GATs).[1] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Studies on the non-hydrochloride form, 4-amino-2-fluorobutanoic acid, have shown that it acts as a noncompetitive inhibitor of GABA transport .[1] In a study using synaptosomal preparations from catfish brain, the compound exhibited a Ki of 12.5 µM for the inhibition of GABA uptake.[1] This suggests that 4-Amino-2-fluorobutanoic acid binds to a site on the GABA transporter that is distinct from the GABA binding site, altering the transporter's conformation and reducing its efficiency.
It is also plausible that 4-Amino-2-fluorobutanoic acid or its analogs could interact with other components of the GABAergic system, such as GABA aminotransferase (GABA-T), the enzyme responsible for GABA degradation.[2][3][4] Further investigation is required to fully elucidate its complete pharmacological profile.
Diagram of the Proposed Mechanism of Action
Caption: Workflow for the PTZ-induced seizure model.
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Animals: Male Wistar rats (200-250 g).
Apparatus:
-
An elevated plus-shaped maze with two open arms and two closed arms.
Procedure:
-
Acclimatization and Grouping: As described in Protocol 3.
-
Drug Administration: Administer 4-Amino-2-fluorobutanoic acid hydrochloride, vehicle, or a positive control (e.g., diazepam) 30-60 minutes before the test.
-
Testing:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Compare the results between groups using appropriate statistical analysis.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of 4-Amino-2-fluorobutanoic Acid
| Parameter | Assay | Test System | Value | Reference |
| Ki | GABA Uptake Inhibition | Catfish Brain Synaptosomes | 12.5 µM | [1] |
| IC50 | GABA Uptake Inhibition | Rat Brain Synaptosomes | To be determined | - |
| Ki | GABA-A Receptor Binding | Rat Brain Membranes | To be determined | - |
Conclusion
4-Amino-2-fluorobutanoic acid hydrochloride presents an interesting profile as a noncompetitive inhibitor of GABA transport. This mechanism of action suggests its potential utility in studying and potentially treating a variety of neurological and psychiatric disorders. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the neuropharmacological properties of this compound. Further studies are warranted to fully characterize its efficacy, safety, and pharmacokinetic profile.
References
-
ResearchGate. (2021). Design, Docking Simulations, Synthesis, and in vitro and in vivo Behavioral Assessment of m‐Aminobenzoic Acid Analogues as GABA‐AT Inhibitors. Available at: [Link]
-
MRC CoRE in Restorative Neural Dynamics. (n.d.). In vivo photorelease of GABA in the mouse cortex. Available at: [Link]
-
PubMed Central. (n.d.). Characterization of GABA Receptors. Available at: [Link]
-
Maze Engineers. (2017). General Guide to Behavioral Testing in Mice. Available at: [Link]
-
MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]
-
Amuza Inc. (2020). Guide to Behavioral Testing in Mice and Rats. Available at: [Link]
-
JoVE. (2022). Behavioral Screening-Mice: Genetics, Pharmacology, Animal Cognition l Protocol Preview. Available at: [Link]
-
PubMed. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Available at: [Link]
-
PubMed. (1990). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Available at: [Link]
-
PubMed Central. (n.d.). Structured evaluation of rodent behavioral tests used in drug discovery research. Available at: [Link]
-
National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing. Available at: [Link]
-
PubMed Central. (n.d.). In vitro studies on GABA release. Available at: [Link]
-
PubMed Central. (n.d.). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Available at: [Link]
-
PLOS ONE. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Available at: [Link]
-
MDPI. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]
-
PubMed Central. (n.d.). GABAA Receptor Modulation by Etomidate Analogues. Available at: [Link]
-
PubMed. (1990). Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid. Available at: [Link]
-
PubMed Central. (n.d.). In vivo magnetic resonance spectroscopy of GABA: A methodological review. Available at: [Link]
-
PubMed Central. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-fluorobutanoic acid. Available at: [Link]
-
MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Available at: [Link]
- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
-
PubMed. (1993). Excitatory amino acids: physiological and pharmacological probes for neuroscience research. Available at: [Link]
-
PubMed. (1982). Excitatory amino acid analogues: neurotoxicity and seizures. Available at: [Link]
-
precisionFDA. (n.d.). 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). Safety and Tolerability of a Novel Amino-acid Based Hydration Drink in Healthy Volunteers. Available at: [Link]
Sources
- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of 4-Amino-2-fluorobutanoic acid hydrochloride as a Novel GABAergic Modulator
Introduction: The Rationale for Targeting GABA Metabolism with 4-Amino-2-fluorobutanoic acid hydrochloride
The delicate balance between excitatory and inhibitory neurotransmission in the central nervous system (CNS) is fundamental to neuronal homeostasis. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its dysregulation is implicated in a host of neurological and psychiatric disorders, most notably epilepsy and neuropathic pain.[1][2] The synaptic concentration of GABA is tightly controlled by its synthesis, release, reuptake, and degradation. A key enzyme in this process is GABA aminotransferase (GABA-AT), which catabolizes GABA into succinic semialdehyde.[1]
Inhibition of GABA-AT presents a clinically validated therapeutic strategy to increase GABA levels in the brain, thereby enhancing inhibitory tone and counteracting neuronal hyperexcitability.[1][2] This approach has been successfully translated into clinical practice with the advent of vigabatrin, an irreversible inhibitor of GABA-AT.[1] However, the therapeutic landscape necessitates the development of novel GABA-AT inhibitors with improved pharmacological profiles.
4-Amino-2-fluorobutanoic acid hydrochloride is a structural analogue of GABA. The introduction of a fluorine atom at the 2-position is a strategic chemical modification intended to modulate the molecule's electronic properties and its interaction with the GABA-AT active site. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] This document provides a comprehensive suite of protocols for the preclinical evaluation of 4-Amino-2-fluorobutanoic acid hydrochloride, from initial in vitro enzyme inhibition to in vivo efficacy in rodent models of epilepsy and neuropathic pain, and concluding with essential pharmacokinetic studies.
Physicochemical Properties of 4-Amino-2-fluorobutanoic acid hydrochloride
A thorough understanding of the physicochemical properties of a test compound is a prerequisite for robust experimental design, particularly for formulation and ensuring bioavailability.
| Property | Value | Source |
| Molecular Formula | C4H9ClFNO2 | [4] |
| Molecular Weight | 157.57 g/mol | [4] |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Melting Point | 201-203 °C | |
| Aqueous Solubility | Expected to be high due to hydrochloride salt form | General chemical principles |
| LogP | -2.7 (for the free base) | [5] |
| Purity | ≥97% | Commercially available |
Part 1: In Vitro Characterization - Targeting GABA Aminotransferase
The initial phase of evaluation focuses on confirming the direct interaction of 4-Amino-2-fluorobutanoic acid hydrochloride with its putative target, GABA-AT.
Spectrophotometric Assay for GABA-AT Inhibition
This assay provides a quantitative measure of the compound's ability to inhibit GABA-AT activity. The principle lies in a coupled enzyme reaction where the product of GABA-AT, succinic semialdehyde, is further converted by succinic semialdehyde dehydrogenase (SSDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[6][7]
Caption: Workflow for the in vitro GABA-AT inhibition assay.
-
Reagents and Materials:
-
Recombinant human GABA-AT
-
Succinic semialdehyde dehydrogenase (SSDH)
-
GABA
-
α-ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
NADP+
-
4-Amino-2-fluorobutanoic acid hydrochloride
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of 4-Amino-2-fluorobutanoic acid hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
In a 96-well plate, add 10 µL of each compound dilution. Include wells for a positive control (e.g., vigabatrin) and a vehicle control (assay buffer).
-
Add 20 µL of recombinant human GABA-AT solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 25°C to allow for inhibitor binding.
-
Prepare a master mix containing GABA, α-KG, NADP+, PLP, and SSDH in the assay buffer.
-
Initiate the enzymatic reaction by adding 170 µL of the master mix to each well.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Part 2: Cell-Based Assays - Assessing Functional Consequences
Cell-based assays are crucial for understanding how target engagement translates into a cellular response. Here, we propose using a human embryonic kidney (HEK293) cell line stably expressing the human GABAA receptor to assess the downstream effects of increased GABA concentrations resulting from GABA-AT inhibition.
HEK293 Cell-Based Assay for GABAergic Signaling
This assay will indirectly measure the effect of 4-Amino-2-fluorobutanoic acid hydrochloride on GABAergic signaling. By co-culturing GABA-producing cells (e.g., primary neurons or an engineered cell line) with HEK293 cells expressing GABAA receptors, the inhibition of GABA-AT in the GABA-producing cells will lead to increased GABA release and subsequent activation of GABAA receptors on the reporter cells. This activation can be measured using a fluorescent membrane potential dye.
Caption: Workflow for the cell-based GABAergic signaling assay.
-
Reagents and Materials:
-
HEK293 cells stably expressing a human GABAA receptor subtype (e.g., α1β2γ2).
-
Primary neurons or a suitable GABA-producing cell line.
-
Cell culture media and supplements.
-
4-Amino-2-fluorobutanoic acid hydrochloride.
-
Fluorescent membrane potential-sensitive dye kit.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Seed the GABA-producing cells and HEK293-GABAA cells in a 96-well plate at an appropriate ratio and allow them to form a co-culture.
-
Prepare a stock solution of 4-Amino-2-fluorobutanoic acid hydrochloride and create serial dilutions in the cell culture medium.
-
Treat the co-cultures with various concentrations of the test compound and incubate for a sufficient period to allow for GABA-AT inhibition and subsequent increase in extracellular GABA.
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Load the cells with the dye and incubate as required.
-
Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence (depending on the dye) indicates cell hyperpolarization due to GABAA receptor activation.
-
Include appropriate controls, such as a known GABAA receptor agonist (e.g., GABA) and antagonist (e.g., bicuculline), to validate the assay.
-
Analyze the data to determine the concentration-dependent effect of 4-Amino-2-fluorobutanoic acid hydrochloride on GABAergic signaling.
-
Part 3: In Vivo Efficacy Studies
The ultimate test of a potential therapeutic is its efficacy in relevant animal models of disease. Based on the mechanism of action, we propose evaluating 4-Amino-2-fluorobutanoic acid hydrochloride in rodent models of epilepsy and neuropathic pain.
Anticonvulsant Activity in Rodent Models
The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models are standard preclinical assays for assessing anticonvulsant activity.[8][9][10]
Caption: Experimental design for in vivo anticonvulsant studies.
-
Maximal Electroshock (MES) Test:
-
Animals: Male Swiss albino mice (20-25 g).
-
Groups: Vehicle control, positive control (e.g., phenytoin), and at least three dose levels of 4-Amino-2-fluorobutanoic acid hydrochloride.
-
Procedure:
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, oral).
-
At the time of peak effect (predetermined), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the hindlimb tonic extension phase of the seizure.
-
The endpoint is the protection against hindlimb tonic extension.
-
-
-
Pentylenetetrazole (PTZ)-Induced Seizure Test:
-
Animals: Male Swiss albino mice (20-25 g).
-
Groups: Vehicle control, positive control (e.g., diazepam), and at least three dose levels of 4-Amino-2-fluorobutanoic acid hydrochloride.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the mice for 30 minutes and record the latency to the first clonic seizure and the incidence of tonic seizures.
-
The endpoint is an increase in the latency to seizures or protection against seizure onset.
-
-
Analgesic Activity in a Rodent Model of Neuropathic Pain
The Chronic Constriction Injury (CCI) model is a widely used model of neuropathic pain. The efficacy of the test compound will be assessed using the von Frey and Hargreaves tests.[11][12]
-
Chronic Constriction Injury (CCI) Model:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Under anesthesia, expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain symptoms.
-
-
-
Von Frey Test (Mechanical Allodynia):
-
Procedure:
-
Place the rat in a chamber with a mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The endpoint is the paw withdrawal threshold, with a lower threshold indicating mechanical allodynia.
-
-
-
Hargreaves Test (Thermal Hyperalgesia):
-
Procedure:
-
Place the rat in a chamber on a glass surface.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
The endpoint is the paw withdrawal latency, with a shorter latency indicating thermal hyperalgesia.[13]
-
-
Part 4: Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in correlating its plasma concentration with its pharmacological effects.
Rodent Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).
-
Groups: Intravenous (i.v.) and oral (p.o.) administration groups.
-
Procedure:
-
Administer a single dose of 4-Amino-2-fluorobutanoic acid hydrochloride (e.g., 10 mg/kg i.v. and 30 mg/kg p.o.).
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[14]
-
Conclusion
The experimental framework detailed in these application notes provides a robust and comprehensive strategy for the preclinical evaluation of 4-Amino-2-fluorobutanoic acid hydrochloride. By systematically progressing from in vitro target engagement to in vivo efficacy and pharmacokinetic profiling, researchers can generate the critical data necessary to assess the therapeutic potential of this novel GABAergic modulator. The successful completion of these studies will provide a strong foundation for further development and potential clinical translation for the treatment of epilepsy, neuropathic pain, and other disorders arising from GABAergic dysfunction.
References
- S. Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145–181.
- Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (2023). MDPI.
- BenchChem. (2025). Application Notes and Protocols for GABA Transaminase Inhibition Assays Using 2-(2-Aminobut-3-enyl)malonic acid.
- BenchChem. (2025). Application Notes and Protocols for Testing Anticonvulsant Activity of Pyrrolidinone Compounds.
- Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). Slideshare.
- Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research.
- Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (2023). MDPI.
- Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). Slideshare.
- Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA) levels or glutamate decarboxylase activity. (2025). Biology Methods and Protocols, Oxford Academic.
- Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic & Clinical Physiology & Pharmacology, 13(3), 179-92.
- Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evalu
- Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. (2015). Biochemistry, 54(4), 1085-1093.
- Liu, P., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(5), 2026-2034.
- Colorimetric Determination of GABA in GAD Activity Assay. (2011). Food Science.
- High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Bioscience Reports, 41(9).
- GABA enzymatic assay kit. (2019). Taylor & Francis Online.
- Protocol of ELG1 HEK293 Cell-based Assay for High- throughput Screening. (n.d.).
- Spectrophotometric assay of GABA content. (2022).
- 4-Amino-2-fluorobutanoic acid hydrochloride. (n.d.). Amadis Chemical.
- Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain. (2012). Journal of Visualized Experiments, (66), e4139.
- EXPERIMENTAL MODELS AND TESTS FOR NOCICEPTIVE AND NEUROPATHIC PAIN EVALUATION. (2022).
- Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (2017). Bio-protocol, 7(16), e2503.
- Murine Pharmacokinetic Studies. (2019). Bio-protocol, 9(21), e3413.
- Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 165-171.
- BenchChem. (2025).
- Protocol of Real Time Viability Assay Using Hek293 Cell Line. (n.d.).
- Methods used to assess mechanically evoked pain like behaviors in rodents. (2019). Journal of Neuroscience Methods, 311, 1-11.
- Assessing Orofacial Pain Behaviors in Animal Models: A Review. (2023). International Journal of Molecular Sciences, 24(5), 4488.
- Full article: High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Bioscience Reports, 41(9).
- Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). STAR Protocols, 2(3), 100688.
- Mechanism-Based and Structure-Based Inhibitors of GABA-
- 4-Amino-2-fluorobutanoic acid. (n.d.). PubChem.
- DL-4-Amino-2-fluorobutyric acid. (n.d.). Sigma-Aldrich.
- Protocol of TSHR-Hek293 (WT) Cell-based Assay for High-throughput Screening. (n.d.).
- The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. (2008). Journal of the American Chemical Society, 130(48), 16428-16437.
- V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
- Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2025). STAR Protocols, 2(3), 100688.
- 4-Amino-2-fluorobutanoic acid. (n.d.). Apollo Scientific.
- A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. (2022). Pharmaceuticals, 15(4), 400.
- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2022). Molecules, 27(21), 7489.
- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
- An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride. (2025). BenchChem.
Sources
- 1. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-fluorobutanoic acid hydrochloride,26437-22-9-Amadis Chemical [amadischem.com]
- 5. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojs.ikm.mk [ojs.ikm.mk]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Assays Using 4-Amino-2-fluorobutanoic Acid Hydrochloride
Introduction
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[1][2] Key regulatory components of the GABAergic synapse include GABA transporters (GATs), which mediate the reuptake of GABA from the synaptic cleft, and GABA aminotransferase (GABA-T), the principal enzyme responsible for GABA catabolism.[1] Consequently, molecules that modulate the activity of GATs or GABA-T are of significant interest as potential therapeutic agents.[3]
4-Amino-2-fluorobutanoic acid hydrochloride is a structural analogue of GABA.[4] Its primary characterized mechanism of action is the inhibition of GABA transporters.[4] Specifically, studies using synaptosomal preparations have identified it as a noncompetitive inhibitor of GABA transport.[4] This mode of action, distinct from competitive inhibitors that bind to the same site as GABA, suggests a different regulatory interaction with the transporter protein. Understanding the precise effects and potency of this compound is essential for its application in neuroscience research and drug development.
These application notes provide detailed protocols for characterizing the in vitro effects of 4-Amino-2-fluorobutanoic acid hydrochloride. We will explore its inhibitory action on GABA transporters, assess its potential interaction with GABA-T, and evaluate its impact on neuronal cell viability. The methodologies are designed to be robust and self-validating, providing researchers with the tools to rigorously investigate this compound's biological activity.
Application Note 1: Characterization of GABA Transporter (GAT) Inhibition
The most direct method to quantify the inhibitory potential of 4-Amino-2-fluorobutanoic acid hydrochloride on GATs is through a neurotransmitter uptake assay. This assay measures the compound's ability to block the uptake of radiolabeled GABA into cells or synaptosomes that express the transporter.
Principle of the Assay
The assay quantifies the accumulation of a radiolabeled ligand, typically [³H]-GABA, inside cells expressing a specific GABA transporter (e.g., GAT-1). The amount of radioactivity incorporated is directly proportional to the transporter's activity. By introducing an inhibitor like 4-Amino-2-fluorobutanoic acid hydrochloride, a reduction in accumulated radioactivity indicates GAT inhibition. A dose-response curve allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Experimental Workflow: GAT Inhibition Assay
Caption: Coupled enzyme reaction for measuring GABA-T activity.
Protocol 2: Spectrophotometric GABA-T Inhibition Assay
This protocol is based on established fluorescence-coupled assays, adapted for spectrophotometric measurement. [5] Materials and Reagents:
-
Purified GABA-T enzyme (e.g., from porcine brain)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
GABA (Substrate)
-
α-Ketoglutarate
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Tris-HCl buffer (pH 8.5)
-
4-Amino-2-fluorobutanoic acid hydrochloride (Test Compound)
-
Vigabatrin (Positive Control Inhibitor) [3]* UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a reaction buffer of 100 mM Tris-HCl, pH 8.5.
-
Prepare stock solutions of GABA (100 mM), α-ketoglutarate (50 mM), and NADP⁺ (20 mM) in the reaction buffer.
-
Prepare stock solutions of the test compound and Vigabatrin.
-
-
Prepare Master Mix: For each reaction, prepare a master mix containing:
-
α-Ketoglutarate (final concentration 5 mM)
-
NADP⁺ (final concentration 1 mM)
-
SSADH (final concentration ~0.1 U/mL)
-
GABA-T enzyme (final concentration ~0.05 U/mL)
-
Reaction Buffer to volume.
-
Trustworthiness Note: The optimal enzyme concentrations should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.
-
-
Assay Procedure:
-
To the wells of a UV-transparent 96-well plate, add 10 µL of the test compound, positive control, or vehicle at 10x the final concentration.
-
Add 80 µL of the master mix to each well.
-
Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the GABA solution (final concentration 10 mM).
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 20 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition using the rates, similar to the GAT assay.
-
Plot the percent inhibition vs. log[inhibitor] and determine the IC₅₀.
-
Table 2: Example Data for GABA-T Inhibition Analysis
| [Compound] (µM) | Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.050 | 0% |
| 100 | 0.048 | 4% |
| 500 | 0.045 | 10% |
| 1000 (1 mM) | 0.042 | 16% |
| Vigabatrin (50µM) | 0.015 | 70% |
Application Note 3: Evaluating Effects on Neuronal Cell Viability
Modulating GABAergic signaling can have profound effects on neuronal health. An excess of GABA, for instance, can be toxic to developing neurons under depolarizing conditions. [6]Therefore, it is critical to assess the cytotoxic potential of 4-Amino-2-fluorobutanoic acid hydrochloride in a relevant cell system, such as primary neuronal cultures.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced, which is quantified by dissolving it and measuring its absorbance, is proportional to the number of living cells.
Experimental Workflow: Neuronal Viability (MTT) Assay
Caption: Workflow for assessing neuronal viability using the MTT assay.
Protocol 3: MTT Assay in Primary Cortical Neurons
Materials and Reagents:
-
Primary cortical neurons (e.g., from E18 rat embryos) [7]* Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-Lysine coated 96-well plates
-
4-Amino-2-fluorobutanoic acid hydrochloride (Test Compound)
-
Glutamate (Positive Control for Toxicity) [8]* MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Neuron Culture: Isolate and culture primary cortical neurons according to standard protocols. Plate neurons at a density of 75,000-100,000 cells/well in a 96-well plate. Grow the culture for 7-10 days in vitro (DIV) to allow for maturation. [7][9]2. Treatment: Prepare serial dilutions of the test compound in the culture medium. Carefully remove half of the medium from each well and replace it with medium containing the test compound at 2x the final concentration. Include a vehicle control (medium only) and a positive control (e.g., 100 µM Glutamate).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Development: Return the plate to the incubator and incubate for 4 hours. During this time, viable cells will produce purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved. Incubate overnight at room temperature in the dark.
-
Measurement: Measure the absorbance of each well at 570 nm.
Data Analysis and Interpretation
-
Calculate Percent Viability: % Viability = 100 * (AbsSample / AbsVehicle Control)
-
Interpretation: A significant decrease in viability at concentrations relevant to the compound's IC₅₀ for GAT inhibition would suggest a narrow therapeutic window. Conversely, a lack of toxicity indicates good selectivity for its molecular target without off-target cytotoxic effects.
Table 3: Example Neuronal Viability Data
| Treatment | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100% |
| 10 µM Test Compound | 0.845 | 99.4% |
| 100 µM Test Compound | 0.833 | 98.0% |
| 1 mM Test Compound | 0.791 | 93.1% |
| 100 µM Glutamate | 0.213 | 25.1% |
References
-
JoVE. Assays for measuring extracellular GABA levels and cell migration rate in acute slices. Brain Res Brain Res Protoc. 2005;14(3):126-134.
-
Scholze, P., et al. A homogeneous assay to assess GABA transporter activity. Curr Protoc Pharmacol. 2002;Chapter 1:Unit 1.22.
-
ResearchGate. In vitro GABA-transaminase inhibition assay of selected compounds. ResearchGate Publication. N/A.
-
Khan, I., et al. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. 2023;28(23):7896.
-
Sørensen, M., et al. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. 2013;8(2):e53494.
-
Tossman, U., et al. GABA(A)-mediated toxicity of hippocampal neurons in vitro. J Neurochem. 2000;74(6):2445-51.
-
Khan, I., et al. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. ResearchGate. 2023.
-
Silverman, R.B., et al. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chem Rev. 2018;118(8):4037-4070.
-
Rost, B.R., et al. Fast detection of extrasynaptic GABA with a whole-cell sniffer. Front Cell Neurosci. 2013;7:223.
-
Szymańska, E., et al. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Int J Mol Sci. 2024;25(10):5281.
-
Ippolito, J.E., et al. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS One. 2014;9(2):e88667.
-
Crites, G.J., et al. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. J Basic Clin Physiol Pharmacol. 2002;13(3):179-92.
-
Schacht, U., et al. In vitro studies on GABA release. Br J Clin Pharmacol. 1978;5(S1):25S-30S.
-
Sigma-Aldrich. DL-4-Amino-2-fluorobutyric acid. Sigma-Aldrich Product Page. N/A.
-
Rheims, S., et al. Excitatory GABA in rodent developing neocortex in vitro. J Neurophysiol. 2008;100(2):609-19.
-
Smirnovienė, J., et al. A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352.
-
Fluorochem. 4-Amino-2-fluorobutanoic acid hydrochloride. Fluorochem Product Page. N/A.
-
Tan, Y.F., et al. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. RSC Adv. 2021;11(6):3539-3553.
-
Garcia-Laredo, V., et al. Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Drug Des Devel Ther. 2023;17:2101-2115.
-
Platonov, M., et al. Integrated workflow for the identification of new GABAAR positive allosteric modulators based on the in silico screening with further in vitro validation. Authorea Preprints. 2022.
-
ResearchGate. Design, Docking Simulations, Synthesis, and in vitro and in vivo Behavioral Assessment of m‐Aminobenzoic Acid Analogues as GABA‐AT Inhibitors. ResearchGate Publication. 2021.
-
PubChem. 4-Amino-2-fluorobutanoic acid. PubChem Compound Summary. N/A.
-
Dazy, A.C., et al. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. J Med Chem. 2000;43(7):1433-40.
-
Sizova, Y., et al. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. 2022;27(22):7943.
-
Soloshonok, V.A., et al. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. 2022;27(19):6617.
-
Ho, D.J., et al. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. J Med Chem. 1990;33(10):2840-5.
-
Rothman, S.M., et al. Glial uptake of excitatory amino acids influences neuronal survival in cultures of mouse hippocampus. Neuroscience. 1991;45(3):587-95.
-
Patel, A.J., et al. Concentration of free amino acids in primary cultures of neurones and astrocytes. J Neurochem. 1982;39(4):988-96.
-
Coin, I., et al. Genetically Encoding Unnatural Amino Acids in Neurons in vitro and in the Embryonic Mouse Brain for Optical Control of Neuronal Proteins. J Vis Exp. 2014;(83):e51117.
-
precisionFDA. 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE. precisionFDA Substance Report. N/A.
-
SynQuest Laboratories. (2R)-4-amino-2-fluorobutanoic acid. SynQuest Product Page. N/A.
-
Northwestern Scholars. Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for γ-aminobutyric acid aminotransferase. Conformational probes for GABA binding. Northwestern Scholars. 2000.
Sources
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA(A)-mediated toxicity of hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetically Encoding Unnatural Amino Acids in Neurons in vitro and in the Embryonic Mouse Brain for Optical Control of Neuronal Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glial uptake of excitatory amino acids influences neuronal survival in cultures of mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of free amino acids in primary cultures of neurones and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-2-fluorobutanoic acid hydrochloride
Introduction
4-Amino-2-fluorobutanoic acid hydrochloride is a synthetic amino acid analog of significant interest to researchers in drug discovery and chemical biology. The strategic incorporation of a fluorine atom at the α-position of the butanoic acid backbone can impart unique physicochemical properties, such as increased metabolic stability, altered acidity of the carboxylic acid group, and modified hydrophobicity.[1][2] These characteristics make it a valuable building block for the synthesis of novel peptides and small molecules with enhanced therapeutic potential.[3][4][5] This guide provides detailed protocols and best practices for the safe handling, storage, and use of 4-Amino-2-fluorobutanoic acid hydrochloride in a research setting.
Compound Properties and Safety Data
A thorough understanding of the chemical properties and potential hazards of a compound is paramount for its safe handling.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 26437-22-9 | [6] |
| Molecular Formula | C₄H₉ClFNO₂ | [7] |
| Molecular Weight | 157.57 g/mol | [8] |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically ≥97% | [8] |
Safety and Hazard Information
4-Amino-2-fluorobutanoic acid hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure. The following information is derived from available Safety Data Sheets (SDS).
| Hazard | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
Source: [8]
Emergency First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are crucial for mitigating the risks associated with 4-Amino-2-fluorobutanoic acid hydrochloride.
Engineering Controls
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
The following diagram illustrates the standard workflow for handling the compound, emphasizing safety at each step.
Storage and Stability
Proper storage is essential to maintain the integrity and purity of 4-Amino-2-fluorobutanoic acid hydrochloride.
Long-Term Storage
For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C .[9] The container should be stored in a dry, well-ventilated place, away from incompatible materials.
Stability Considerations
-
Hygroscopicity: As an amino acid hydrochloride, this compound is likely to be hygroscopic.[10][11] It is crucial to minimize its exposure to atmospheric moisture by keeping the container tightly sealed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.
Experimental Protocols
The following protocols provide a starting point for the preparation of solutions of 4-Amino-2-fluorobutanoic acid hydrochloride for use in various research applications.
Protocol for Preparing a Stock Solution
This protocol describes the preparation of a 10 mM stock solution.
Materials:
-
4-Amino-2-fluorobutanoic acid hydrochloride (MW: 157.57 g/mol )
-
Sterile, nuclease-free water or an appropriate buffer (e.g., 0.1 N HCl)
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 157.57 g/mol = 0.0015757 g = 1.58 mg
-
-
Weigh the compound: In a chemical fume hood, carefully weigh out 1.58 mg of 4-Amino-2-fluorobutanoic acid hydrochloride into a sterile conical tube.
-
Dissolution: Add 10 mL of the desired solvent (e.g., sterile water or 0.1 N HCl) to the tube. Using an acidic solvent like 0.1 N HCl can aid in the dissolution and stability of amino acid solutions.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Sterilization (Optional): If the solution is for use in cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Label the tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.
The logical flow for preparing a stock solution is depicted in the following diagram:
Applications in Research
4-Amino-2-fluorobutanoic acid hydrochloride serves as a versatile building block in medicinal chemistry and peptide synthesis.
-
Peptide Synthesis: This compound can be incorporated into peptide chains to enhance their metabolic stability and modulate their biological activity.[5][6] The fluorine atom can influence the conformational properties of the peptide, potentially leading to improved binding affinity for its target.[1][2]
-
Drug Design: As a non-canonical amino acid, it can be used to synthesize peptidomimetics and other small molecules with potential therapeutic applications. The introduction of fluorine is a common strategy to improve the pharmacokinetic properties of drug candidates.[3]
Concluding Remarks
4-Amino-2-fluorobutanoic acid hydrochloride is a valuable research chemical with the potential to contribute to the development of novel therapeutics. Adherence to the safety guidelines, proper storage conditions, and careful execution of the experimental protocols outlined in this guide will ensure its safe and effective use in the laboratory. Researchers are encouraged to consult the specific Safety Data Sheet provided by their supplier for the most up-to-date safety information.
References
-
Gadais, C., et al. (2017). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 22(9), 1493. [Link]
-
PubChem. (n.d.). 4-Amino-2-fluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gillis, E. P., et al. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Dittrich, K., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. ChemBioChem, 16(4), 531-537. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Pharma Focus Asia. Retrieved from [Link]
-
Peng, C., & Chan, C. K. (2001). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 35(22), 4495-4501. [Link]
-
Jing, B., et al. (2018). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. ACS Earth and Space Chemistry, 2(10), 1039-1048. [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Kumar, V., et al. (2017). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. International Journal of Applied Pharmaceutics, 9(5), 45-51. [Link]
- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2,4-dioxobutanoic acid.
Sources
- 1. peptide.com [peptide.com]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 5. amadischem.com [amadischem.com]
- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 65529-63-7 | 4157-3-R0 | MDL MFCD09258972 | (2R)-4-amino-2-fluorobutanoic acid | SynQuest Laboratories [synquestlabs.com]
- 9. Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [ouci.dntb.gov.ua]
- 11. labsolu.ca [labsolu.ca]
- 12. 4'-AMINOACETOPHENONE HYDROCHLORIDE(41784-08-1) 1H NMR spectrum [chemicalbook.com]
"analytical methods for quantifying 4-Amino-2-fluorobutanoic acid hydrochloride"
An Application Guide to the Quantitative Analysis of 4-Amino-2-fluorobutanoic acid hydrochloride
Introduction: The Analytical Challenge of a Novel GABA Analogue
4-Amino-2-fluorobutanoic acid hydrochloride is a fluorinated analogue of the neurotransmitter γ-aminobutyric acid (GABA). The introduction of a fluorine atom can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of interest in drug development and neuroscience research. Accurate and precise quantification of this molecule is paramount for preclinical and clinical studies, quality control in manufacturing, and metabolic research.
However, the inherent chemical properties of 4-Amino-2-fluorobutanoic acid present distinct analytical challenges. As an amino acid, it is a zwitterionic, highly polar, and non-volatile molecule, making direct analysis by certain chromatographic techniques difficult.[1][2] Furthermore, the presence of a chiral center at the C2 position necessitates enantioselective methods to differentiate and quantify the individual enantiomers, which may have different biological activities.
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of robust analytical methods for the quantification of 4-Amino-2-fluorobutanoic acid hydrochloride. We will delve into the causality behind experimental choices for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed, field-proven protocols for each.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
Expertise & Rationale: Gas chromatography is a powerful separation technique, but it is fundamentally unsuitable for analyzing polar, non-volatile compounds like amino acids directly, as they tend to decompose at the high temperatures of the GC inlet.[1] Therefore, chemical derivatization is a mandatory step to increase volatility and thermal stability.[2][3] This process replaces the active, polar hydrogens on the amino (-NH₂) and carboxyl (-COOH) groups with nonpolar moieties.[2]
Silylation is one of the most common and effective derivatization techniques for amino acids.[1] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. MTBSTFA derivatives are often preferred due to their increased stability and reduced sensitivity to moisture compared to smaller silylating agents.[2][4] The resulting derivatives are volatile, thermally stable, and exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for sensitive and specific quantification.
Experimental Workflow: GC-MS with Silylation
Caption: Workflow for GC-MS analysis of 4-Amino-2-fluorobutanoic acid.
Protocol: GC-MS with MTBSTFA Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-Amino-2-fluorobutanoic acid hydrochloride (e.g., 1 mg/mL) in 0.1 N HCl.
-
Create a series of calibration standards by diluting the stock solution.
-
For unknown samples, accurately weigh and dissolve them to an expected concentration within the calibration range.
-
-
Derivatization Procedure:
-
Aliquot 50 µL of each standard or sample into a reaction vial.[2]
-
Evaporate the solvent to complete dryness under a stream of nitrogen gas. The removal of water is critical as silylation reagents are moisture-sensitive.[2]
-
Add 100 µL of acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA with 1% t-BDMCS).[2]
-
Cap the vial tightly and heat at 100 °C for 4 hours in a heating block or oven.[2]
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) or similar 5% phenyl methylpolysiloxane column.[1][2]
-
Inlet: Split/Splitless, 250 °C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Impact (EI), 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic fragments of the derivatized analyte (e.g., M-57, corresponding to the loss of a tert-butyl group).
-
Method 2: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is a highly versatile technique for amino acid analysis, offering multiple approaches that can be tailored to the specific needs of the study. Unlike GC, HPLC can handle polar, non-volatile compounds in their native form, although derivatization is often employed to enhance detection sensitivity.[5]
-
Approach A: Direct Analysis by LC-MS/MS with HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal mode for retaining and separating very polar analytes like underivatized amino acids.[6][7] The stationary phase is polar (e.g., bare silica or amide-bonded), and the mobile phase is highly organic with a small amount of aqueous buffer. This approach, coupled with tandem mass spectrometry (MS/MS), provides exceptional specificity and sensitivity without the need for derivatization, simplifying sample preparation.[8][9]
-
Approach B: Pre-column Derivatization with HPLC-FLD: For laboratories without access to mass spectrometry, pre-column derivatization with a fluorescent tag is a cost-effective and highly sensitive alternative.[5] Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amino group to form a highly fluorescent derivative, allowing for detection at very low concentrations using a fluorescence detector (FLD).[5][10]
-
Approach C: Chiral HPLC: To quantify the individual enantiomers of 4-Amino-2-fluorobutanoic acid, a chiral separation method is required. This is most commonly achieved using a chiral stationary phase (CSP).[11][12] Ligand-exchange chromatography, where a chiral ligand is part of the stationary phase, is particularly effective for the direct resolution of underivatized amino acids.[11]
Experimental Workflow: Direct LC-MS/MS Analysis (HILIC)
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-2-fluorobutanoic acid hydrochloride
Welcome to the technical support center for 4-Amino-2-fluorobutanoic acid hydrochloride (CAS No. 26437-22-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on fundamental chemical principles and extensive field experience with similar molecules.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the structural features of 4-Amino-2-fluorobutanoic acid hydrochloride that govern its solubility.
| Property | Value/Information | Source |
| CAS Number | 26437-22-9 | [1][2] |
| Molecular Formula | C4H9ClFNO2 | [2] |
| Molecular Weight | 157.57 g/mol | [1] |
| Appearance | Typically a white powder | [2] |
| Structure | Amino acid hydrochloride salt with a fluorine substituent | [1] |
The molecule's structure as a fluorinated amino acid hydrochloride salt is the primary determinant of its solubility characteristics. The hydrochloride salt form generally enhances aqueous solubility compared to the free amino acid.[3] However, the fluorinated alkyl chain introduces a degree of hydrophobicity that can present challenges.[4][] The solubility is also highly dependent on the pH of the solvent system.[6][7]
Troubleshooting Guide: Addressing Solubility Issues
This section provides a systematic approach to resolving common solubility problems with 4-Amino-2-fluorobutanoic acid hydrochloride.
Issue 1: Poor Solubility in Water
Question: I am having difficulty dissolving 4-Amino-2-fluorobutanoic acid hydrochloride in water at my desired concentration. What should I do?
Answer:
Poor aqueous solubility can arise from several factors. Here is a step-by-step approach to address this issue:
Step 1: pH Adjustment
The pH of the aqueous solution is the most critical factor influencing the solubility of amino acid hydrochlorides.[8][9] At its isoelectric point (pI), an amino acid exists as a zwitterion with minimal net charge, leading to lower aqueous solubility.[10] As a hydrochloride salt, the starting pH of a solution of 4-Amino-2-fluorobutanoic acid hydrochloride will be acidic. To enhance solubility, you can adjust the pH further away from the compound's pI.
-
Protocol for pH Adjustment:
-
Prepare a slurry of the compound in water.
-
While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. This will ensure the amino group remains fully protonated, increasing the overall positive charge and interaction with polar water molecules.
-
Alternatively, for some applications, adding a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH can also increase solubility by deprotonating the carboxylic acid group. However, be cautious as excessive addition of base will convert the hydrochloride salt to the free amino acid, which may have lower solubility.
-
Monitor the pH and visual dissolution.
-
Step 2: Gentle Heating and Sonication
Increasing the temperature of the solvent can enhance the dissolution of many compounds.
-
Protocol for Heating and Sonication:
-
Warm the aqueous solution gently (e.g., to 30-40°C) while stirring. Avoid excessive heat, which could lead to degradation.
-
For difficult-to-dissolve particles, sonication in a water bath can be effective in breaking down agglomerates and accelerating dissolution.
-
Step 3: Use of Co-solvents
If pH adjustment and heating are insufficient, the use of a water-miscible organic co-solvent can be beneficial.[11]
-
Recommended Co-solvents:
-
Protocol for Using Co-solvents:
-
First, attempt to dissolve the compound in the pure co-solvent (e.g., DMSO).
-
Then, slowly add this stock solution to the aqueous buffer with vigorous stirring. This method can prevent precipitation of the compound.
-
Below is a workflow diagram to guide your troubleshooting process:
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Amino-2-fluorobutanoic acid hydrochloride, CasNo.26437-22-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rjptonline.org [rjptonline.org]
- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-Amino-2-fluorobutanoic acid hydrochloride in Solution
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-fluorobutanoic acid hydrochloride. Understanding the stability of this compound in solution is critical for ensuring experimental reproducibility, accuracy, and the overall success of research and development projects.
While specific, peer-reviewed stability studies on 4-Amino-2-fluorobutanoic acid hydrochloride are not extensively available in public literature, this document synthesizes information based on the fundamental chemical properties of α-fluoroamino acids, hydrochloride salts, and established principles of drug degradation.[1][2] The protocols and recommendations provided are derived from standard pharmaceutical practices for stability testing.
Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling
This section addresses common initial questions regarding the handling and storage of 4-Amino-2-fluorobutanoic acid hydrochloride.
Q1: What are the general stability characteristics of 4-Amino-2-fluorobutanoic acid hydrochloride?
As a hydrochloride salt of an amino acid, the compound in its solid, crystalline form is generally stable when stored under appropriate conditions.[3] The hydrochloride salt form enhances stability and typically improves solubility in aqueous media compared to the free base.[4] In solution, its stability is primarily influenced by pH, temperature, and the solvent used. The main degradation pathway of concern for similar amino acid derivatives is hydrolysis.[4][5]
Q2: What are the recommended storage conditions for the solid compound and its solutions?
Proper storage is the first line of defense against degradation.
| Form | Temperature | Atmosphere | Container |
| Solid Powder | 2-8 °C (Refrigerated) | Store in a dry, inert atmosphere (e.g., Argon or Nitrogen) | Tightly sealed, light-resistant container |
| Stock Solutions | -20 °C to -80 °C | Aliquoted to minimize freeze-thaw cycles | Tightly sealed vials |
Rationale: Storing the solid at low temperatures and in a dry environment minimizes the potential for degradation from atmospheric moisture and heat.[3] For solutions, freezing is recommended to significantly slow down hydrolytic degradation. Aliquotting prevents contamination and degradation that can occur with repeated warming and cooling of the entire stock.
Q3: In which common laboratory solvents is 4-Amino-2-fluorobutanoic acid hydrochloride soluble and expected to be stable?
The compound's structure—containing a polar amino group, a carboxylic acid, and a hydrochloride salt—dictates its solubility.
-
High Solubility & Recommended: Aqueous buffers (e.g., PBS, citrate, phosphate), Water, Methanol. Stock solutions are often prepared in 0.1 N HCl to ensure protonation of the amino group and enhance stability.[6][7]
-
Moderate to Low Solubility: Ethanol, DMSO.
-
Sparingly Soluble / Insoluble: Aprotic solvents like Dichloromethane (DCM), Chloroform, and Hexanes.
For maximum stability in aqueous solutions for short-term use, maintaining a slightly acidic pH is advisable to minimize the rate of potential hydrolysis.[4]
Section 2: FAQs - Key Factors Influencing Solution Stability
Understanding the chemical environment is crucial for maintaining the integrity of the compound during experiments.
Q4: How does pH affect the stability of 4-Amino-2-fluorobutanoic acid hydrochloride in aqueous solutions?
The stability of amino acids and their derivatives in aqueous solution is often highly pH-dependent.[4][5]
-
Acidic Conditions (pH < 7): The compound is expected to be most stable in a slightly acidic environment (pH 3-6). The hydrochloride salt itself contributes to an acidic pH. In strongly acidic conditions (e.g., >1N HCl) and with elevated temperatures, hydrolysis can be forced.[8]
-
Neutral Conditions (pH ≈ 7): Stability is generally good, but the rate of hydrolysis may be higher than in acidic conditions.
-
Basic Conditions (pH > 7): Basic conditions should be avoided. The deprotonation of the primary amine can increase susceptibility to degradation pathways. For similar compounds, base-catalyzed hydrolysis is a known degradation route.[5]
Q5: What is the impact of temperature on solution stability?
Temperature is a critical factor that directly influences the rate of chemical degradation.[9][10] As with most chemical reactions, the degradation of 4-Amino-2-fluorobutanoic acid hydrochloride in solution will accelerate at higher temperatures. It is strongly recommended to keep solutions on ice during experimental use and to store them at or below -20°C for long-term storage.
Q6: Are there any known incompatibilities with other common reagents or excipients?
Yes, the functional groups of the molecule present potential incompatibilities.
-
Strong Bases: Will neutralize the hydrochloride salt and deprotonate the carboxylic acid and amino groups, potentially leading to degradation.[11]
-
Strong Oxidizing Agents: The amino group can be susceptible to oxidation.
-
Metals: Some metal ions can chelate with amino acids, though this is less of a concern than for amino acids like histidine or cysteine. It is good practice to use metal-free buffers where possible.[6]
Section 3: Troubleshooting Guide
This section provides a logical approach to resolving common issues encountered during experimentation.
Issue: Inconsistent experimental results, loss of biological activity, or appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
This is a common sign that the compound may be degrading in your experimental setup.
// Nodes start [label="Inconsistent Results or\nNew Chromatographic Peaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solution [label="Step 1: Verify Solution Integrity"]; check_conditions [label="Step 2: Assess Experimental Conditions"]; check_analytics [label="Step 3: Review Analytical Method"];
// Sub-nodes for Step 1 sol_age [label="Is the solution freshly prepared?", shape=diamond, fillcolor="#FBBC05"]; sol_storage [label="Was it stored correctly?\n(Temp, Light, Container)", shape=diamond, fillcolor="#FBBC05"];
// Sub-nodes for Step 2 exp_ph [label="Is the pH of the medium controlled\nand within the stable range (pH 3-6)?", shape=diamond, fillcolor="#FBBC05"]; exp_temp [label="Was the solution exposed to\nhigh temperatures?", shape=diamond, fillcolor="#FBBC05"]; exp_reagents [label="Are there incompatible reagents\n(e.g., strong bases, oxidizers)?", shape=diamond, fillcolor="#FBBC05"];
// Sub-nodes for Step 3 method_stability [label="Is the analytical method\nvalidated as stability-indicating?", shape=diamond, fillcolor="#FBBC05"];
// Outcome Nodes outcome_degradation [label="Root Cause:\nChemical Degradation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_analytics [label="Root Cause:\nAnalytical Artifact", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Corrective Actions action_remake [label="Corrective Action:\nPrepare fresh solutions from solid.\nUse appropriate buffers.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_revalidate [label="Corrective Action:\nDevelop and validate a\nstability-indicating method.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_solution; check_solution -> sol_age; sol_age -> sol_storage [label="Yes"]; sol_age -> action_remake [label="No"];
sol_storage -> check_conditions [label="Yes"]; sol_storage -> action_remake [label="No"];
check_conditions -> exp_ph; exp_ph -> exp_temp [label="Yes"]; exp_ph -> action_remake [label="No"];
exp_temp -> exp_reagents [label="No"]; exp_temp -> action_remake [label="Yes"];
exp_reagents -> check_analytics [label="No"]; exp_reagents -> action_remake [label="Yes"];
check_analytics -> method_stability; method_stability -> outcome_degradation [label="Yes"]; method_stability -> outcome_analytics [label="No"];
outcome_analytics -> action_revalidate; }
Troubleshooting workflow for stability issues.
Section 4: Experimental Protocols
For labs needing to perform their own stability assessments, the following protocols provide a robust framework.
Protocol 4.1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[1][8]
Objective: To intentionally stress 4-Amino-2-fluorobutanoic acid hydrochloride under various conditions to generate potential degradants.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 5).
-
Aliquot: Dispense the stock solution into separate, clearly labeled vials for each stress condition.
-
Apply Stress Conditions:
| Stress Condition | Procedure | Time Points for Analysis |
| Acid Hydrolysis | Add 1N HCl to an aliquot to a final concentration of 0.1N HCl. Incubate at 60°C. | 0, 2, 6, 12, 24 hours |
| Base Hydrolysis | Add 1N NaOH to an aliquot to a final concentration of 0.1N NaOH. Incubate at room temp. | 0, 1, 2, 4, 8 hours |
| Oxidation | Add 30% H₂O₂ to an aliquot to a final concentration of 3%. Incubate at room temp. | 0, 2, 6, 12, 24 hours |
| Thermal | Incubate an aliquot of the stock solution at 80°C in a controlled oven. | 0, 24, 48, 72 hours |
| Photolytic | Expose an aliquot to a calibrated light source (ICH Q1B guideline) at room temp. | 0, 24, 48, 72 hours |
-
Neutralization & Analysis: Before analysis, neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples, including an unstressed control, using a suitable analytical method (see Protocol 4.2).
Protocol 4.2: HPLC-Based Stability-Indicating Method Development
Objective: To develop an HPLC method capable of separating the intact 4-Amino-2-fluorobutanoic acid hydrochloride from all potential degradation products generated during the forced degradation study.
Starting Point Methodology:
-
HPLC System: A standard HPLC or UHPLC system with UV or MS detection.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 40% B over 20 minutes) to screen for separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or Mass Spectrometry (MS) is recommended.[7] Derivatization techniques can also be employed for fluorescence detection.[12][13]
-
Validation: Once separation is achieved, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[14]
// Nodes start [label="Objective:\nAssess Solution Stability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; forced_degradation [label="Step 1: Perform Forced Degradation\n(Acid, Base, Oxidative, Thermal, Photo)"]; method_dev [label="Step 2: Develop Stability-Indicating\nAnalytical Method (e.g., HPLC)"]; method_val [label="Step 3: Validate Analytical Method\n(Specificity, Linearity, etc.)"]; stability_protocol [label="Step 4: Execute Long-Term\nStability Protocol"]; data_analysis [label="Step 5: Analyze Samples at\nDefined Time Points"]; report [label="Step 6: Report Findings\n(Degradation Rate, Shelf-life)", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> forced_degradation; forced_degradation -> method_dev [label="Generates degradants"]; method_dev -> method_val [label="Ensures method is suitable"]; method_val -> stability_protocol [label="Provides validated tool"]; stability_protocol -> data_analysis; data_analysis -> report; }
Workflow for a comprehensive solution stability study.
References
- Bakshi, M., & Singh, S. (2002). ICH guidance in practice: Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 129-138.
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
- González, G., et al. (2012). Effect of temperature and concentration on the viscosity of aqueous solutions of 3-aminopropanoic acid, 4-aminobutanoic acid, 5-aminopentanoic acid, 6-aminohexanoic acid. Vitae, 19(2), 186-193.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735915, 4-Amino-2-fluorobutanoic acid. Retrieved from [Link]
- Zhang, Y., et al. (2018). Recent trends in analytical methods for the determination of amino acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 147, 35-49.
- González, G., et al. (2012). EFFECT OF TEMPERATURE AND CONCENTRATION ON THE VISCOSITY OF AQUEOUS SOLUTIONS OF 3-AMINOPROPANOIC ACID, 4-AMINOBUTANOIC ACID, 5-AMINOPENTANOIC ACID,6-AMINOHEXANOIC. SciELO Colombia.
- Singh, S., et al. (2014). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3852.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341.
- Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088.
- Wang, W., et al. (2010). Protein aggregation—pathways and influencing factors. International Journal of Pharmaceutics, 390(2), 89-99.
- Yadav, S., et al. (2011). Viscosity reduction and stability enhancement of monoclonal antibody formulations using derivatives of amino acids. Pharmaceutical Research, 28(8), 1973-1983.
-
ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
- Ravichandran, V., et al. (1984). Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(2), 251-253.
- Arora, R., & Sharma, P. (2012). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Bioresource Technology, 104, 238-244.
- Quispe, E., et al. (2022). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". SciELO.
- Goger, N. G., & Libbus, N. (2018). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Marmara Pharmaceutical Journal, 22(3), 426-434.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EFFECT OF TEMPERATURE AND CONCENTRATION ON THE VISCOSITY OF AQUEOUS SOLUTIONS OF 3-AMINOPROPANOIC ACID, 4-AMINOBUTANOIC ACID, 5-AMINOPENTANOIC ACID,6-AMINOHEXANOIC [scielo.org.co]
- 11. fishersci.com [fishersci.com]
- 12. Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.org.pe [scielo.org.pe]
Technical Support Center: Optimizing the Synthesis of 4-Amino-2-fluorobutanoic Acid Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride. As Senior Application Scientists, we understand the nuances and challenges of bringing complex molecules from concept to reality. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve your yield and overcome common hurdles in this synthesis.
Navigating the Synthesis: A General Overview
The synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride can be a multi-step process with several critical points that can impact the overall yield and purity. A common, plausible synthetic strategy involves the formation of a key intermediate, such as a substituted malonate, followed by a series of transformations to introduce the amino group and form the final hydrochloride salt. This guide will focus on troubleshooting issues that may arise during these key stages.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions to get your synthesis back on track.
Q1: My initial reaction to form the diethyl 2-(2-fluoro-4-nitrophenyl)malonate intermediate is giving a low yield and multiple side products. What's going on?
A1: This is a common issue in malonic ester synthesis, especially with activated aromatic substrates. The primary culprits are often related to the base, reaction conditions, and potential side reactions.
-
Causality: The use of a strong base like sodium hydride (NaH) is necessary to deprotonate diethyl malonate, but it can also promote side reactions if not controlled properly. The reaction of 3,4-difluoronitrobenzene with the diethyl malonate anion is a nucleophilic aromatic substitution (SNAr). However, if the temperature is too high or the base is not fully consumed, side reactions such as dialkylation or decomposition of the starting materials can occur.
-
Solution:
-
Strict Temperature Control: Add the diethyl malonate to the NaH suspension at 0°C to control the initial exotherm. Similarly, add the 3,4-difluoronitrobenzene solution dropwise at a controlled temperature, and then slowly warm the reaction to the desired temperature (e.g., 70°C).
-
Anhydrous Conditions: Ensure all your reagents and solvents (especially DMF) are scrupulously dry. Moisture will quench the NaH and the malonate anion, leading to lower yields.
-
Stoichiometry: Use a slight excess of diethyl malonate relative to the 3,4-difluoronitrobenzene to ensure the complete consumption of the electrophile and minimize unreacted starting material.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH4Cl) at a low temperature. This will neutralize any remaining base and minimize potential hydrolysis of the ester groups during extraction.
-
Q2: I'm struggling with the hydrolysis of the diethyl 2-(2-fluoro-4-nitrophenyl)malonate. The reaction is either incomplete or I'm seeing significant decomposition.
A2: The hydrolysis of fluorinated esters can be challenging due to the electron-withdrawing nature of the fluorine atom, which can affect the reactivity of the ester carbonyl group.[1][2] Harsh conditions required for hydrolysis can also lead to decarboxylation and other side reactions.[2]
-
Causality: Standard ester hydrolysis conditions (e.g., aqueous NaOH or HCl) may be too slow for this substrate. Increasing the temperature or using stronger acids/bases can accelerate the reaction but also increases the risk of unwanted side reactions, such as decarboxylation of the malonic acid intermediate before the nitro group is reduced, or even degradation of the aromatic ring.
-
Solution:
-
Stepwise Approach: Consider a two-step hydrolysis and decarboxylation. First, hydrolyze the esters under milder basic conditions (e.g., LiOH in THF/water) at room temperature or slightly elevated temperatures. Monitor the reaction closely by TLC or LC-MS. Once the diacid is formed, carefully acidify the solution to induce decarboxylation.
-
Acid-Catalyzed Hydrolysis and Decarboxylation: A more direct approach is to use a mixture of a strong acid like hydrobromic acid (HBr) in acetic acid (AcOH) and heat.[2] This can often effect both hydrolysis and decarboxylation in a single step. However, optimization of temperature and reaction time is crucial to avoid charring or other decomposition.
-
Experimental Workflow: A Plausible Synthetic Route
The following diagram outlines a potential synthetic pathway for 4-Amino-2-fluorobutanoic acid hydrochloride.
Caption: A potential synthetic workflow for 4-Amino-2-fluorobutanoic acid hydrochloride.
Q3: The reduction of the nitro group is not clean. What are the best practices for this step?
A3: The reduction of an aromatic nitro group in the presence of other functional groups requires careful selection of the reducing agent and reaction conditions to ensure selectivity.
-
Causality: Catalytic hydrogenation (e.g., H2 over Pd/C) is a common and effective method. However, issues can arise from catalyst poisoning, incomplete reaction, or over-reduction of other functional groups if not properly controlled. Other reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media can also be used, but these can introduce metallic impurities that need to be removed.
-
Solution:
-
Catalytic Hydrogenation:
-
Catalyst Quality: Use a fresh, high-quality catalyst. The catalyst loading may need to be optimized.
-
Solvent: A protic solvent like ethanol or methanol is typically effective.
-
Pressure and Temperature: Start with atmospheric pressure of hydrogen and room temperature. If the reaction is slow, the pressure can be carefully increased.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the endpoint and avoid over-reduction.
-
-
Chemical Reduction:
-
SnCl2: Tin(II) chloride in a solvent like ethyl acetate or ethanol is a reliable method. The work-up involves basification to precipitate tin salts, which must be thoroughly removed by filtration.
-
Fe/NH4Cl: Iron powder with ammonium chloride in a water/ethanol mixture is a milder and often cleaner alternative to Fe/HCl.
-
-
Q4: I'm having trouble crystallizing the final 4-Amino-2-fluorobutanoic acid hydrochloride product. It either oils out or remains as an amorphous solid.
A4: The purification of amino acid hydrochlorides can be challenging due to their high polarity, potential hygroscopicity, and the presence of inorganic salts from the work-up.[3]
-
Causality: The product may be too soluble in the chosen solvent system. The presence of residual water or other impurities can inhibit crystallization. The hydrochloride salt may also be hygroscopic, readily absorbing moisture from the air to form a sticky solid or oil.
-
Solution:
-
Solvent System for Crystallization:
-
Mixed Solvents: A common technique is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., water, methanol, or ethanol) and then slowly add a less polar solvent in which it is insoluble (e.g., acetone, diethyl ether, or isopropanol) until the solution becomes turbid.[3] Cooling the mixture can then induce crystallization.
-
Anhydrous Conditions: If the product is suspected to be hygroscopic, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Removal of Inorganic Salts: If inorganic salts (e.g., NaCl from neutralization) are present, they can interfere with crystallization. Consider a pre-purification step, such as dissolving the crude product in a minimal amount of water and adding a large volume of a solvent like methanol or ethanol to precipitate the inorganic salts.
-
Washing: Once crystals are obtained, wash them with a cold, non-polar solvent (like diethyl ether) to remove any remaining soluble organic impurities.[4]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting material for the synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride?
A: A plausible and commercially available starting material is 3,4-difluoronitrobenzene. This allows for the introduction of the fluoro and nitro functionalities early in the synthesis.
Q: How can I monitor the progress of my reactions effectively?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring most of the steps. For more quantitative analysis and to confirm the identity of products and byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. Hydrogen gas used for catalytic hydrogenation is flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Detailed Experimental Protocol: Illustrative Example
The following is a generalized, illustrative protocol based on the principles discussed. Note: This is not a validated protocol and should be adapted and optimized for your specific laboratory conditions and scale.
Step 1: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0°C under a nitrogen atmosphere, add diethyl malonate dropwise.
-
Stir the mixture at 0°C for 10 minutes.
-
Add a solution of 3,4-difluoronitrobenzene in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 70°C overnight.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the purified diethyl 2-(2-fluoro-4-nitrophenyl)malonate in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate to yield 2-(2-fluoro-4-nitrophenyl)acetic acid.
Step 3: Reduction of the Nitro Group
-
Dissolve the 2-(2-fluoro-4-nitrophenyl)acetic acid in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate to obtain the crude amino acid.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude amino acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a calculated amount of concentrated HCl.
-
The hydrochloride salt should precipitate. If not, add a non-polar solvent like diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Summary Table
| Step | Key Reagents | Typical Conditions | Potential Yield Range | Key Challenges |
| 1. Malonate Synthesis | NaH, Diethyl malonate, 3,4-Difluoronitrobenzene, DMF | 0°C to 70°C | 60-80% | Side reactions, moisture sensitivity |
| 2. Hydrolysis & Decarboxylation | HBr, Acetic Acid | Reflux | 70-90% | Incomplete reaction, decomposition |
| 3. Nitro Reduction | H2, Pd/C, Ethanol | Room Temperature | 85-95% | Catalyst poisoning, incomplete reduction |
| 4. Salt Formation & Purification | HCl, Ethanol/Ether | 0°C to Room Temperature | 80-95% (after purification) | Crystallization, hygroscopicity |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride.
References
-
PubMed. (n.d.). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Retrieved from [Link]
-
National Institutes of Health. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Retrieved from [Link]
-
ACS Publications. (n.d.). pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
National Institutes of Health. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
Sources
Technical Support Center: Experiments with 4-Amino-2-fluorobutanoic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2-fluorobutanoic acid hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. The unique properties of fluorinated amino acids, while offering exciting opportunities in medicinal chemistry and peptide design, can also present specific challenges. This document is structured to anticipate and address these common pitfalls with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the handling, reaction, and purification of 4-Amino-2-fluorobutanoic acid hydrochloride. Each problem is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.
Problem 1: Inconsistent Solubility and Difficulty in Preparing Stock Solutions
Symptoms:
-
The compound does not fully dissolve in the intended solvent.
-
Precipitation occurs upon standing or temperature changes.
-
Inconsistent results are observed between batches of experiments.
Root Cause Analysis: 4-Amino-2-fluorobutanoic acid hydrochloride, being a hydrochloride salt of an amino acid, exhibits high polarity. Its solubility is greatest in aqueous solutions. However, many organic reactions require anhydrous or non-aqueous conditions. The solubility in organic solvents is often limited and highly dependent on the solvent's polarity and protic nature. Furthermore, like many hydrochloride salts, this compound can be hygroscopic, absorbing atmospheric moisture, which can alter its apparent solubility and reactivity.
Solutions and Protocols:
-
Solvent Selection: For aqueous applications, sterile, deionized water or buffered solutions are optimal. For organic reactions, highly polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended starting points. A solvent system of DMF containing a strong acid (e.g., trifluoroacetic acid) and a tertiary base like pyridine can enhance the solubility of amino acids for acylation reactions[1]. Avoid non-polar solvents like hexanes and toluene.
-
Protocol for Preparing a Stock Solution in an Organic Solvent:
-
Thoroughly dry the required amount of 4-Amino-2-fluorobutanoic acid hydrochloride under high vacuum for several hours to remove any absorbed water.
-
Use anhydrous grade solvent from a freshly opened bottle or one stored under an inert atmosphere.
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the solvent to the dried compound.
-
Gently warm the mixture (e.g., to 30-40 °C) and sonicate for 5-10 minutes to aid dissolution.
-
If the compound is to be used in a reaction with a base, the free amine can be generated in situ. However, be mindful of potential side reactions (see Problem 2).
-
-
Solubility Data Summary: While specific quantitative solubility data for 4-Amino-2-fluorobutanoic acid hydrochloride is not widely published, the following table provides a general guide for amino acid solubility.
| Solvent Class | General Solubility of Amino Acid Hydrochlorides | Recommended for 4-Amino-2-fluorobutanoic acid hydrochloride? |
| Water & Aqueous Buffers | High | Yes, for aqueous applications. |
| Alcohols (MeOH, EtOH) | Moderate to Low | Use with caution; potential for esterification. |
| Polar Aprotic (DMF, DMSO) | Moderate to Low | Yes, for organic reactions. |
| Ethers (THF, Dioxane) | Very Low | Not recommended. |
| Halogenated (DCM, CHCl3) | Very Low | Not recommended. |
| Hydrocarbons (Hexane) | Insoluble | Not recommended. |
Problem 2: Low Reaction Yields and Presence of Unexpected Byproducts
Symptoms:
-
The desired product is obtained in low yield, or not at all.
-
TLC or LC-MS analysis shows multiple spots or peaks, indicating a complex reaction mixture.
-
A common byproduct observed is the dehydrofluorinated analog.
Root Cause Analysis: The fluorine atom at the α-position to the carboxylic acid significantly influences the reactivity of the molecule. This can lead to several side reactions, particularly under basic conditions.
-
Dehydrofluorination: The α-proton is acidic due to the electron-withdrawing effects of both the fluorine and the carboxyl group. In the presence of a strong, non-nucleophilic base, elimination of hydrogen fluoride (HF) can occur, leading to the formation of a double bond.
-
Instability of the Free Amine: The free α-amino α'-fluoro ketone has been shown to be an inherently unstable intermediate[2]. While this compound is a carboxylic acid, similar instability of the corresponding free amine under certain conditions should be considered.
-
Esterification: If the reaction is performed in an alcohol solvent, particularly under acidic conditions, esterification of the carboxylic acid can occur. This is a known side reaction in the synthesis of similar fluorinated amino acids[3].
Solutions and Protocols:
-
Base Selection: When a base is required, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong bases like sodium hydroxide or potassium tert-butoxide if dehydrofluorination is a concern.
-
Reaction Temperature: Keep the reaction temperature as low as possible to minimize side reactions.
-
Protecting Groups: If the amino group is not the desired site of reaction, consider protecting it (e.g., as a Boc or Cbz derivative) before proceeding with reactions at the carboxylic acid.
-
Peptide Coupling: When using 4-Amino-2-fluorobutanoic acid hydrochloride in peptide synthesis, the electronegativity of the fluorine can reduce the reactivity of the system, potentially leading to poor yields[4].
-
Protocol for Peptide Coupling:
-
Dissolve the N-protected 4-Amino-2-fluorobutanoic acid in an appropriate solvent (e.g., DMF).
-
Add the coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the amino component (e.g., an amino acid ester).
-
Monitor the reaction closely by TLC or LC-MS. Longer reaction times or a second addition of the coupling agent may be necessary.
-
-
Visualizing a Potential Side Reaction: Dehydrofluorination
Caption: Potential dehydrofluorination of 4-Amino-2-fluorobutanoic acid under strong basic conditions.
Problem 3: Difficulties in Purification
Symptoms:
-
The product is difficult to crystallize.
-
The product remains as a viscous oil.
-
Co-elution of impurities during column chromatography.
Root Cause Analysis: The high polarity and potential for zwitterion formation can make purification challenging. The hydrochloride salt is often a crystalline solid, but the free amino acid may be more difficult to handle.
Solutions and Protocols:
-
Purification of the Hydrochloride Salt: If the final product is intended to be the hydrochloride salt, purification can often be achieved by precipitation or crystallization from a suitable solvent system, such as ethanol/ether.
-
Conversion to the Free Amino Acid: The free amino acid can be obtained from its hydrochloride salt by passing an aqueous solution through a column of a basic ion-exchange resin[5].
-
Protocol for Conversion to Free Amino Acid:
-
Prepare a column of a suitable basic ion-exchange resin (e.g., Dowex-1) and wash thoroughly with deionized water.
-
Dissolve the 4-Amino-2-fluorobutanoic acid hydrochloride in a minimal amount of deionized water.
-
Apply the solution to the top of the resin bed.
-
Elute the free amino acid with deionized water.
-
Monitor the fractions for the presence of the amino acid (e.g., by TLC with ninhydrin staining).
-
Combine the product-containing fractions and lyophilize to obtain the free amino acid.
-
-
-
Chromatography: If column chromatography is necessary, using a polar stationary phase (e.g., silica gel) with a polar mobile phase (e.g., a gradient of methanol in dichloromethane with a small amount of acetic acid or ammonia) can be effective.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Amino-2-fluorobutanoic acid hydrochloride?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. As a hydrochloride salt, it may be hygroscopic, so minimizing exposure to atmospheric moisture is crucial to maintain its integrity and ensure accurate weighing for experiments.
Q2: Is 4-Amino-2-fluorobutanoic acid hydrochloride stable in aqueous solutions?
A2: In neutral or acidic aqueous solutions, the compound is generally stable. However, in basic aqueous solutions (pH > 8), there is an increased risk of dehydrofluorination over time, especially with heating. It is advisable to use freshly prepared basic solutions and to keep them cool.
Q3: Can I use standard peptide coupling reagents with this amino acid?
A3: Yes, standard peptide coupling reagents such as HBTU, HATU, and PyBOP can be used. However, due to the electron-withdrawing nature of the α-fluoro substituent, the nucleophilicity of the amino group and the electrophilicity of the carboxyl group can be altered. This may necessitate longer reaction times, slightly elevated temperatures, or the use of more potent coupling reagents. Careful monitoring of the reaction progress is highly recommended[4].
Q4: What analytical techniques are best for characterizing 4-Amino-2-fluorobutanoic acid hydrochloride and its derivatives?
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and for monitoring reactions involving this position.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
FT-IR Spectroscopy: To identify the key functional groups (amine, carboxylic acid).
-
Melting Point: For the solid hydrochloride salt, a sharp melting point is a good indicator of purity.
Visualizing a General Experimental Workflow
Caption: A typical experimental workflow involving 4-Amino-2-fluorobutanoic acid hydrochloride.
References
-
Vints, I. (n.d.). Fluorination of unsaturated carbonyl compounds using elemental fluorine. ResearchGate. Retrieved from [Link]
- Burkhard, J. A., Gu, Z., & Lectka, T. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones.
-
Fluorination of unsaturated carbonyl compounds using elemental fluorine. (n.d.). Retrieved from [Link]
- Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
- Smits, R., & Koksch, B. (2006). How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes:Studies Concerning the Influence on Proteolytic Stability, Enzymatic Resolution and Peptide Coupling. Current Topics in Medicinal Chemistry, 6(14), 1483-1498.
- Smits, R., & Koksch, B. (2006). How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes:Studies Concerning the Influence on Proteolytic Stability, Enzymatic Resolution and Peptide Coupling. Bentham Science Publishers.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Hansen, C. L. (2021).
- Ponomarenko, V. A., et al. (2020). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters.
- Richardson, P. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(10), 1139-1153.
- Pal, A., & Lahiri, S. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 77, 134-137.
- McGhie, E. J., et al. (2020). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 12(5), e1632.
- Solubility of amino acids in polar solvents. (n.d.). ECHEMI.
- Thomas, S. M., et al. (2015). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 13(31), 8496-8503.
- Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468.
- Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Zand, R., et al. (1971). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Analytical Biochemistry, 44(1), 349-352.
- Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
- Trang, B. T., & Davis, W. C. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
- Vints, I., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. Accounts of Chemical Research, 54(5), 1256-1265.
- Lemieux, S. K., et al. (2013). U.S. Patent No. 8,465,673. Washington, DC: U.S.
- Meister, A. (2018). U.S. Patent No. 9,963,423. Washington, DC: U.S.
- Gante, J., & Weitzel, R. (1985). European Patent No. EP0165226A2.
- Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
- Meister, A. (2015). U.S. Patent No. 9,045,392. Washington, DC: U.S.
- Umezawa, H., et al. (1981). U.S. Patent No. 4,290,972. Washington, DC: U.S.
- Cilibrizzi, A., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(19), 6599.
- Gabriel, S. (1900). Butyric acid, γ-amino-. Organic Syntheses, 1, 25.
Sources
- 1. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for fluorination of aminobutanoic acid"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of fluorinating aminobutanoic acid. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge needed for successful optimization and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and concepts that form the bedrock of a successful fluorination strategy.
Q1: What are the primary strategies for fluorinating aminobutanoic acid?
There are two main approaches for introducing fluorine into an aminobutanoic acid framework: electrophilic and nucleophilic fluorination.[1][2]
-
Electrophilic Fluorination : This method uses an electrophilic fluorine source ("F⁺") to react with a nucleophilic carbon center, such as an enolate or an electron-rich position on a side chain.[1][3] Common reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[2][4] This approach is often used for late-stage fluorination.[5]
-
Nucleophilic Fluorination : This strategy involves a nucleophilic fluoride source (F⁻) displacing a leaving group (like a hydroxyl or sulfonate group).[1][2] Reagents such as Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor® are frequently employed for deoxyfluorination (hydroxyl to fluorine conversion).[1][4]
A third, more modern approach involves radical fluorination, often photocatalytic, which can enable C-H fluorination at previously unactivated positions.[2][6]
Q2: How do I choose between an electrophilic and a nucleophilic fluorination agent?
The choice is dictated by the structure of your aminobutanoic acid precursor and the desired position of the fluorine atom.
-
For Deoxyfluorination (replacing an -OH group): Use a nucleophilic reagent like DAST, Deoxo-Fluor®, or the more modern, selective PyFluor.[1][7][8] This is common for creating derivatives like 3-fluoro-4-aminobutanoic acid from 4-amino-3-hydroxybutanoic acid.
-
For Fluorination at an α-carbon to a carbonyl: Generate an enolate (a nucleophilic carbon) and react it with an electrophilic agent like Selectfluor® or NFSI.[3][9]
-
For Fluorination of an Aromatic Ring (e.g., on a phenylalanine analog): Use an electrophilic agent like Selectfluor®, as the electron-rich aromatic ring is the nucleophile.[2]
-
For C-H Fluorination: Specialized photocatalytic or metal-catalyzed methods are required, often using an electrophilic fluorine source like NFSI in conjunction with a catalyst.[6][10]
Below is a decision tree to guide your selection process.
Caption: Decision tree for selecting a fluorination method.
Q3: What are the critical safety precautions for handling fluorinating agents?
Safety is paramount. Many fluorinating agents are highly reactive and toxic.
-
DAST and Deoxo-Fluor® : Can decompose violently at elevated temperatures, releasing corrosive byproducts.[1] Always use behind a blast shield and monitor temperature carefully.
-
Selectfluor® and NFSI : These are powerful oxidizers. Avoid contact with incompatible solvents like DMF, which can lead to exothermic reactions.[1]
-
Hydrogen Fluoride (HF) : Reagents that can release HF (e.g., DAST decomposition) are extremely dangerous. HF is highly corrosive and toxic, causing severe burns that may not be immediately painful. Always consult the Safety Data Sheet (SDS) and have calcium gluconate gel available as an antidote.[1]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the fluorination of aminobutanoic acid, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the common causes and how can I fix them?
A: Low yield is a multifaceted problem that requires systematic investigation.[11] The flowchart below outlines a troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
-
Causality: Moisture is a primary culprit as it readily deactivates many fluorinating agents.[11] For nucleophilic substitution, the hydroxyl group is a poor leaving group; reagents like DAST activate it in situ, but if this activation is inefficient, the reaction will stall.[1]
Problem 2: Formation of Side Products
Q: My reaction produces significant elimination (alkene) or rearrangement byproducts. How can I minimize these?
A: This is a classic challenge with deoxyfluorination reactions, especially with reagents like DAST.[2] The formation of these side products is often a result of the reaction proceeding through a carbocationic intermediate or an E2-type elimination pathway.
| Observation | Probable Cause | Recommended Solution |
| Alkene Formation | The fluoride anion acts as a base instead of a nucleophile, promoting elimination. This is common with sterically hindered substrates or at higher temperatures. | 1. Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable rate. 2. Use a Milder Reagent: Switch to a less basic/more selective deoxyfluorinating reagent like PyFluor or XtalFluor-E, which are known to suppress elimination side reactions.[7][8] |
| Rearrangement Products | The reaction mechanism has significant SN1 character, proceeding through a carbocation that can rearrange to a more stable form before fluoride attack. | 1. Choose a Less Ionizing Solvent: Move to a less polar, non-ionizing solvent to disfavor carbocation formation. 2. Use a Reagent Promoting SN2: Reagents that favor a concerted SN2 pathway will prevent rearrangement. |
Problem 3: Difficult Purification
Q: I'm struggling to separate my fluorinated aminobutanoic acid from the starting material and byproducts. What purification strategies are effective?
A: The introduction of fluorine can significantly alter the polarity and chromatographic behavior of your molecule.[][13] Standard purification methods may need adjustment.
-
Chromatography:
-
Reverse-Phase HPLC: This is often the most effective technique. Using a fluorocarbon column with a hydrocarbon eluent (or vice-versa) can enhance the separation between fluorinated and non-fluorinated compounds due to "fluorophilicity".[13]
-
Fluorous Solid-Phase Extraction (F-SPE): For molecules with a higher fluorine content, F-SPE cartridges can be used to selectively retain the fluorinated product, allowing non-fluorinated impurities to be washed away.[13]
-
-
Derivatization: If the amino and carboxylic acid groups are unprotected, their high polarity can cause streaking on silica gel. Protecting them (e.g., as Boc-amino and methyl ester) makes the molecule less polar and often improves chromatographic separation.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST
This protocol outlines a representative procedure for converting a hydroxyl group in a protected aminobutanoic acid derivative to a fluorine atom.
WARNING: DAST is toxic, corrosive, and can decompose exothermically. Handle only in a chemical fume hood behind a blast shield.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the protected hydroxy-aminobutanoic acid substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise via syringe to the stirred solution. The reaction can be exothermic, so maintain the temperature at -78 °C during addition.
-
Reaction: After addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). CAUTION: Gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Analytical Characterization
Q: How do I confirm the successful fluorination of my aminobutanoic acid?
A: A combination of spectroscopic methods is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most direct evidence of fluorination. The presence of a signal in the ¹⁹F spectrum is a clear indicator. The chemical shift and coupling constants provide structural information about the fluorine's environment.[11]
-
¹H NMR: The proton signals near the newly introduced fluorine will show characteristic splitting (coupling) to the fluorine atom (JH-F). The disappearance of the proton signal from the original C-H or O-H bond is also indicative.
-
¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large coupling constant (JC-F), typically 150-250 Hz.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, verifying the replacement of an oxygen or hydrogen atom with a fluorine atom based on the exact mass.[14][15]
Section 5: References
-
BenchChem. Technical Support Center: Optimizing Reaction Conditions for Fluorination. Available from:
-
O'Hagan, D. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. 2021;26(23):7349. Available from: [Link]
-
ResearchGate. Approaches to Obtaining Fluorinated α-Amino Acids | Request PDF. Available from:
-
BenchChem. Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropropane Fluorination. Available from:
-
The Britton Group. Fluorination Strategies. Available from:
-
MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. 2024;29(8):1708. Available from: [Link]
-
Douglas, J. et al. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Org. Lett. 2018;20(16):4948-4951. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides. Org. Chem. Front. 2023;10:557-575. Available from: [Link]
-
Wiley Online Library. Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization. 2021. Available from: [Link]
-
NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. J Chromatogr A. 2010;1217(34):5491-5. Available from: [Link]
-
Wikipedia. Electrophilic fluorination. Available from: [Link]
-
Galles, J. et al. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. bioRxiv. 2023. Available from: [Link]
-
ACS Publications. Approaches to Obtaining Fluorinated α-Amino Acids. Chem. Rev. 2019;119(17):10049-10105. Available from: [Link]
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts. 2025;15(1):665. Available from: [Link]
-
NIH. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chem. Rev. 2012;112(6):3641-3716. Available from: [Link]
-
ACS Publications. Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. Org. Lett. 2016;18(19):5002-5005. Available from: [Link]
-
The Doyle Group, UCLA. Nucleophilic Fluorination. Available from: [Link]
-
Macmillan Group, Princeton University. Synthesis and Applications of Fluorinated -Amino Acids. Available from: [Link]
-
Freie Universität Berlin. Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Available from: [Link]
-
NIH. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Biochemistry. 2008;47(48):12735-12742. Available from: [Link]
-
University of Washington. Fluorine labeling of proteins for NMR studies. Available from: [Link]
-
Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis. 2014;38(10). Available from: [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. 2012;36(10). Available from: [Link]
-
NIH. Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin. Bioorg. Med. Chem. 2013;21(1):268-277. Available from: [Link]
-
BenchChem. A Comparative Guide to the Validation of Analytical Methods for 3-Aminobutanoic Acid in Complex Biological Matrices. Available from:
-
The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. 2023;4(4):100445. Available from: [Link]
-
PubMed. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. J. Org. Chem. 2010;75(13):4533-44. Available from: [Link]
-
ACS Publications. The Dark Side of Fluorine. ACS Med. Chem. Lett. 2019;10(7):985-989. Available from: [Link]
-
NIH. Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Environ. Sci. Technol. Lett. 2022;9(1):14-20. Available from: [Link]
-
ResearchGate. (PDF) Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Available from: [Link]
-
ResearchGate. Analytical characterization of bioactive fluoropolymer ultra-thin coatings modified by copper nanoparticles. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 7. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-2-fluorobutanoic Acid Hydrochloride
Welcome to the technical support center for 4-Amino-2-fluorobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs) — Understanding the Stability Profile
This section addresses fundamental questions regarding the intrinsic stability of 4-Amino-2-fluorobutanoic acid hydrochloride.
Q1: What are the primary chemical liabilities of 4-Amino-2-fluorobutanoic acid hydrochloride?
A1: The structure of 4-Amino-2-fluorobutanoic acid presents two primary chemical liabilities:
-
Intramolecular Cyclization: As a γ-amino acid, the molecule is susceptible to intramolecular cyclization via nucleophilic attack of the primary amine on the carboxylic acid group (or its activated form). This reaction, often catalyzed by heat, results in the formation of a five-membered lactam ring, specifically 3-fluoro-pyrrolidin-2-one.
-
Dehydrofluorination: The fluorine atom is positioned at the α-carbon relative to the amino group. This arrangement can make the molecule susceptible to elimination of hydrogen fluoride (HF), particularly under basic or thermal stress conditions. This would lead to the formation of an unsaturated intermediate.
While α-fluoroamines are generally considered unstable, the stability of this specific molecule may be influenced by its zwitterionic character under physiological pH.[1][2]
Q2: What are the recommended storage conditions for 4-Amino-2-fluorobutanoic acid hydrochloride to ensure long-term stability?
A2: To minimize degradation, the compound should be stored under controlled conditions that limit exposure to heat, moisture, and light. Based on standard practices for analogous small molecules and regulatory guidelines, the following conditions are recommended.[3][4]
| Storage Condition | Temperature | Relative Humidity (RH) | Justification |
| Long-Term | 2-8°C (Refrigerator) | Controlled, low humidity | Reduces rates of both potential cyclization and dehydrofluorination reactions. |
| Accelerated | 25°C ± 2°C | 60% ± 5% RH | Used in formal stability studies to predict shelf-life. |
| Shipping/Handling | Ambient (Short-term) | N/A | Short excursions to ambient temperature are generally acceptable, but prolonged exposure should be avoided. |
The compound should be stored in a well-sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
Q3: What degradation pathways should I anticipate under forced degradation (stress testing) conditions?
A3: Forced degradation studies are designed to intentionally break down the molecule to identify potential degradants and establish stability-indicating analytical methods, as mandated by ICH guidelines.[5][6] The primary expected pathways under various stress conditions are:
-
Acidic Hydrolysis (e.g., 0.1 M HCl): Primarily promotes the intramolecular cyclization to form the 3-fluoro-pyrrolidin-2-one lactam. The rate of this reaction will be temperature-dependent.[7]
-
Basic Hydrolysis (e.g., 0.1 M NaOH): Expected to favor dehydrofluorination. The strong base can abstract a proton, facilitating the elimination of the fluoride ion to form unsaturated byproducts.
-
Oxidative Stress (e.g., 3% H₂O₂): The primary amine is the most likely site for oxidation. This can lead to the formation of various oxidative degradants, including hydroxylamines or nitroso compounds.[7]
-
Thermal Stress (Dry Heat): High temperatures will accelerate both cyclization and potentially dehydrofluorination. The specific pathway that dominates may depend on the solid-state form of the material.
-
Photostability (ICH Q1B): While the molecule lacks a significant chromophore, photolytic degradation can still occur, often through free-radical mechanisms.[8][9] This could lead to a complex mixture of minor degradants.
The diagram below illustrates the two principal, non-oxidative degradation pathways.
Part 2: Troubleshooting Guide — Investigating Unexpected Degradation
This section is formatted as a practical, problem-solving guide for specific issues you may encounter in the lab.
Q4: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample in solution. What could it be?
A4: A new, more polar peak (i.e., one with a shorter retention time in reverse-phase HPLC) is often indicative of the formation of the 3-fluoro-pyrrolidin-2-one lactam . The cyclization reaction consumes the free carboxylic acid and primary amine, resulting in a less polar, neutral molecule that typically elutes earlier than the parent zwitterionic compound.
Troubleshooting Workflow:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The lactam will have a molecular weight corresponding to the loss of one molecule of water (18.015 Da) from the parent compound.
-
Investigate Cause:
-
pH: Was the solution buffered? Unbuffered solutions can drift in pH. Acidic conditions can catalyze this reaction.
-
Temperature: Was the solution stored at room temperature or higher? Heat is a major driver of lactam formation.
-
-
Preventative Action:
-
Prepare solutions fresh daily.
-
If storage is necessary, store solutions at 2-8°C.
-
Buffer the solution to a neutral pH (e.g., pH 7.0-7.4) if compatible with your experimental design.
-
Q5: My quantification results are inconsistent, and I suspect loss of compound. How can I perform a forced degradation study to identify the problem?
A5: Inconsistent results often point to compound instability under your specific experimental or storage conditions. A forced degradation study is the definitive way to identify degradation products and establish a stability-indicating analytical method.[5][10]
Experimental Protocol: Forced Degradation Study
This protocol is designed to expose the drug substance to stress conditions as recommended by ICH guidelines.[11][12]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Amino-2-fluorobutanoic acid hydrochloride in a suitable solvent (e.g., water or methanol:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
3. Sample Analysis:
-
At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a final concentration of ~0.1 mg/mL.
-
Analyze by a stability-indicating HPLC-UV/MS method. A reverse-phase C18 column with a gradient elution using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a good starting point.[8][13][14]
4. Data Interpretation:
-
Calculate the percentage of degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[10]
-
Characterize the major degradation products using mass spectrometry (MS) data.
The workflow for this study is visualized below.
Q6: My biological assay results are lower than expected. Could enzymatic degradation be a factor?
A6: Yes, enzymatic degradation is a possibility, especially in complex biological matrices (e.g., plasma, tissue homogenates). The compound is a structural analog of GABA (gamma-aminobutyric acid), and it's plausible that enzymes involved in GABA metabolism could act on it.[15][16]
-
GABA transaminase (GABA-T): This enzyme typically degrades GABA to succinic semialdehyde.[17] It could potentially recognize 4-Amino-2-fluorobutanoic acid as a substrate, leading to its transformation.
-
Dehalogenases: Some microorganisms and mammalian systems possess dehalogenase enzymes that can cleave carbon-fluorine bonds, although this is generally a slow process for fluorinated compounds.[18][19]
Troubleshooting Approach:
-
Incubation Study: Incubate your compound in the relevant biological matrix (e.g., plasma, cell lysate) at 37°C. Take samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Inactivated Control: Run a parallel experiment with a heat-inactivated matrix (e.g., heat at 60°C for 30 minutes before adding the compound) to differentiate between enzymatic and chemical degradation.
-
Analysis: Precipitate proteins (e.g., with cold acetonitrile), centrifuge, and analyze the supernatant by LC-MS to quantify the remaining parent compound. A faster decline in the active matrix compared to the inactivated control points to enzymatic degradation.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ACS Omega. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). National Institutes of Health. [Link]
-
LinkedIn. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Kamble, B. S., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Organic Letters. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. [Link]
-
ResearchGate. Dehydroxyfluorination— mechanism proposed by Petrov et al. [Link]
-
ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
-
European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Molecules. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. National Institutes of Health. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
Biotechnology Letters. (2010). Biodegradation and biotransformation of organofluorine compounds. PubMed. [Link]
-
Tetrahedron Letters. (2001). Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway. PubMed. [Link]
-
International Journal of Applied Pharmaceutics. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ChemSusChem. (2019). Hydrothermal Degradation of Amino Acids. National Institutes of Health. [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
Proceedings of the Japan Academy, Series B. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
-
Chemistry. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. PubMed. [Link]
-
Patsnap. (2024). What is the mechanism of Gamma-Aminobutyric Acid?. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Catalyst University. (2017). GABA Biosynthesis and Catabolism. YouTube. [Link]
-
Arkivoc. (2025). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. [Link]
-
Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology. (2001). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. PubMed. [Link]
-
RSC Sustainability. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]
-
Annual Review of Biochemistry. (2010). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health. [Link]
-
PubChem. Threonine and 2-Oxobutanoate Degradation Pathway. [Link]
Sources
- 1. α-Fluoroamines - Enamine [enamine.net]
- 2. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. longdom.org [longdom.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Gamma-Aminobutyric Acid? [synapse.patsnap.com]
- 16. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results with 4-Amino-2-fluorobutanoic acid hydrochloride"
Welcome to the technical support center for 4-Amino-2-fluorobutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated GABA analogue. Inconsistent results can be a significant impediment to research progress. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve reliable and reproducible experimental outcomes.
Introduction to 4-Amino-2-fluorobutanoic acid hydrochloride
4-Amino-2-fluorobutanoic acid hydrochloride is a structural analogue of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The introduction of a fluorine atom can significantly alter the molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which in turn can influence its biological activity.[1][2][3] These alterations make it a valuable tool in neuroscience research and drug discovery, but they also introduce potential complexities in its handling and application.[4][][6] This guide will address the common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that can lead to inconsistent results in a question-and-answer format.
Q1: I'm observing variable potency of 4-Amino-2-fluorobutanoic acid hydrochloride in my bioassay. What are the likely causes?
Inconsistent potency is a frequent challenge and can stem from several factors, ranging from compound integrity to assay conditions.
Possible Causes & Solutions:
-
Compound Degradation: As a hydrochloride salt, the compound can be hygroscopic, meaning it can absorb water from the atmosphere.[7][8][9][10] This can lead to inaccuracies in weighing and, over time, potential degradation.
-
Troubleshooting:
-
Proper Storage: Always store the compound in a desiccator at the recommended temperature, tightly sealed to minimize moisture absorption.[11][12]
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Purity Check: If degradation is suspected, verify the purity of your compound using High-Performance Liquid Chromatography (HPLC).
-
-
-
Inaccurate Solution Concentration: The hydrochloride salt form means the molecular weight is higher than the freebase. Ensure you are using the correct molecular weight (157.57 g/mol ) for your calculations.
-
Troubleshooting:
-
Recalculate Concentrations: Double-check all calculations for stock solution and dilution preparations.
-
Calibrate Equipment: Ensure your balance and pipettes are properly calibrated.
-
-
-
Assay Variability: Inconsistencies can arise from the biological assay itself.
-
Troubleshooting:
-
Cell Health: Ensure your cells are healthy and within a consistent passage number.
-
Reagent Consistency: Use reagents from the same lot number where possible.
-
Positive and Negative Controls: Always include appropriate controls in your experiments to monitor assay performance.[13]
-
-
Q2: My compound is not fully dissolving, or is precipitating out of solution. How should I prepare my stock solutions?
Solubility issues are a common source of error, leading to lower-than-expected effective concentrations.
Possible Causes & Solutions:
-
Incorrect Solvent: While 4-Amino-2-fluorobutanoic acid hydrochloride is generally soluble in aqueous solutions, its solubility can be affected by pH and the presence of other solutes.
-
Troubleshooting:
-
Recommended Solvents: Start by dissolving the compound in sterile, purified water or a buffer solution (e.g., PBS). The solubility of amino acids is often highest in pure water.[14]
-
pH Adjustment: The solubility of amino acids can be influenced by pH.[14] If you encounter solubility issues in a buffered solution, try dissolving the compound in water first and then diluting it into your experimental buffer.
-
Sonication: Gentle sonication in a water bath can aid in dissolving the compound. Avoid excessive heating, which could lead to degradation.
-
-
-
Hygroscopicity: The compound may have absorbed water, leading to inaccurate weighing and an apparently lower solubility.
-
Troubleshooting:
-
Proper Handling: Weigh the compound quickly in a low-humidity environment if possible.
-
Storage: Store the compound in a desiccator to prevent moisture absorption.
-
-
Table 1: General Solubility Guidelines
| Solvent | Recommendation |
| Water | Recommended for initial stock solution preparation. |
| PBS (pH 7.4) | Generally suitable, but check for precipitation upon dilution. |
| DMSO | Not typically necessary for the hydrochloride salt, but can be used if required for a specific experimental protocol. |
Q3: I suspect the purity of my 4-Amino-2-fluorobutanoic acid hydrochloride has been compromised. How can I verify its integrity?
Verifying the purity and integrity of your compound is crucial for obtaining reliable data.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of small molecules.[15][16][17]
-
Protocol: See the detailed HPLC protocol in the "Experimental Protocols" section below. A simple isocratic or gradient method with a C18 column and UV detection is often sufficient to detect impurities.
-
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique can confirm the identity of your compound by its mass-to-charge ratio and can help in identifying any degradation products or impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and confirm the identity and purity of the compound. 19F NMR is particularly useful for fluorinated compounds.
Q4: Could the stereochemistry of my compound be affecting my results?
4-Amino-2-fluorobutanoic acid has a chiral center at the C2 position. Different enantiomers can have different biological activities.
Considerations:
-
Enantiomeric Purity: The product is typically sold as a racemate (a mixture of both enantiomers) unless specified otherwise. If your biological system is sensitive to stereochemistry, the presence of an inactive or less active enantiomer could affect your results.
-
Chiral Separation: If you need to work with a specific enantiomer, you may need to perform chiral separation or purchase the enantiomerically pure compound. Chiral HPLC is a common method for analyzing and separating enantiomers.[19][20]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent results with 4-Amino-2-fluorobutanoic acid hydrochloride.
Caption: A step-by-step troubleshooting workflow.
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of 4-Amino-2-fluorobutanoic acid hydrochloride.
Materials:
-
4-Amino-2-fluorobutanoic acid hydrochloride sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of 4-Amino-2-fluorobutanoic acid hydrochloride in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of 4-Amino-2-fluorobutanoic acid hydrochloride and ensuring user safety.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[12]
-
Storage: Store the compound in a tightly sealed container in a desiccator at 2-8°C for long-term storage.[11] Protect from light and moisture.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with a damp cloth. For spills of solutions, absorb the liquid with an inert material and dispose of it as hazardous waste.[12]
References
-
Purdue University. Fluorine Safety. [Link]
-
Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]
-
Muller, K., et al. (2007). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]
-
MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]
-
University of California, Santa Barbara. Fluorine Gas Safety Guideline. [Link]
-
El elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
-
National Center for Biotechnology Information. Troubleshooting guide. [Link]
-
Kymos. Quality control of small molecules. [Link]
-
Koksch, B., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
-
Validation and optimisation of human GABA-T activity assay. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine Substitution on Amino Acid Bioactivity. [Link]
-
Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]
-
Lakshmi, V. V. (2017). ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW. ResearchGate. [Link]
-
Choi, M. Y., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology. [Link]
-
Olpe, H. R., et al. (2020). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
-
Drug Discovery and Development. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Ye, Z., et al. (2018). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. ACS Earth and Space Chemistry. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated a-Amino Acids. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Meeting-2017-11-15-Valentin.pdf]([Link] Macmillan-Group-Meeting-2017-11-15-Valentin.pdf)
-
Boche, G., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]
-
Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Tang, M., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics. [Link]
-
Analyses of amino acids, Enantiomeric purity. [Link]
-
Li, D., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]
-
Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. ResearchGate. [Link]
-
O'Hagan, D. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Biomolecules. [Link]
-
Olsen, J. A., et al. (2010). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]
-
Luo, W., et al. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. [Link]
-
Belelli, D., & Lambert, J. J. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. The Journal of physiology. [Link]
-
Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]
-
PubChem. 4-Amino-2-fluorobutanoic acid. [Link]
-
Qiu, X. L., & Qing, F. L. (2015). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]
-
Sumner, R. L., et al. (2011). Individual differences in GABA content are reliable but are not uniform across the human cortex. NeuroImage. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Macdonald, R. L., & Kang, J. Q. (2005). GABA Receptors Gone Bad: The Wrong Place at the Wrong Time. Epilepsy currents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 15. Small Molecules Analysis & QC [sigmaaldrich.com]
- 16. Quality control of small molecules - Kymos [kymos.com]
- 17. researchgate.net [researchgate.net]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. researchgate.net [researchgate.net]
- 20. cat-online.com [cat-online.com]
Technical Support Center: Purification of 4-Amino-2-fluorobutanoic acid hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Amino-2-fluorobutanoic acid hydrochloride (CAS No. 26437-22-9). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance, field-proven protocols, and robust troubleshooting advice for the purification of this valuable fluorinated amino acid analog.
Introduction
4-Amino-2-fluorobutanoic acid hydrochloride is a synthetic amino acid of increasing interest in medicinal chemistry and drug design. The strategic incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of peptides and small molecules, such as metabolic stability and binding affinity.[1] However, achieving high purity of this hydrophilic and chiral compound can be challenging. This guide provides a comprehensive resource to navigate common purification hurdles and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-Amino-2-fluorobutanoic acid hydrochloride?
A: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Byproducts: Including potential diastereomers if the synthesis is not perfectly stereoselective.
-
Residual Solvents: Solvents used during synthesis and workup.
-
Degradation Products: Although generally stable as a hydrochloride salt, improper handling or pH adjustment can lead to degradation. Purity analysis is crucial to identify these.[2][3]
Q2: What is the recommended general-purpose purification method for this compound?
A: For material that is already at a moderate purity level (>90-95%), recrystallization is the most efficient and scalable method. For complex mixtures or to remove closely related impurities, silica gel column chromatography with a polar, slightly acidic mobile phase is recommended.[4]
Q3: How can I accurately assess the purity of my final product?
A: A multi-faceted approach is best for confirming purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for quantitative purity analysis.[2][5]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR are essential for structural confirmation and identifying organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Chiral Analysis: If stereochemical purity is critical, chiral HPLC or derivatization with a chiral reagent followed by standard HPLC/NMR analysis is necessary.[2]
Q4: What are the correct storage conditions for the purified compound?
A: 4-Amino-2-fluorobutanoic acid hydrochloride should be stored as a solid in a tightly sealed container. Recommended storage is in a refrigerator (2-8°C) for long-term stability.[6][7] It is a hydrochloride salt, which enhances its stability and shelf-life compared to the free amino acid.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Premature Crystallization: The solution was cooled too rapidly, trapping impurities. 3. Incomplete Dissolution: Not all the compound dissolved at the higher temperature, leading to filtration losses. | 1. Solvent System Optimization: Use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, water) at an elevated temperature, then slowly add a "poor" or "anti-solvent" (e.g., isopropanol, ethanol, or acetone) until turbidity persists. Re-heat to clarify and then cool slowly.[8] 2. Controlled Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator or ice bath. Avoid placing a hot flask directly into an ice bath. 3. Ensure Complete Dissolution: Add a slight excess of the "good" solvent to ensure all solids dissolve before cooling or adding the anti-solvent. |
| Product "Oiling Out" During Crystallization | 1. Supersaturation Too High: The concentration of the solute is too high for crystalline nucleation to occur. 2. Polarity Mismatch: The solvent system is not ideal, causing the compound to separate as a liquid phase. | 1. Reduce Concentration: Add more solvent to the heated mixture before cooling. 2. Re-dissolve and Adjust: If oiling occurs, re-heat the mixture to dissolve the oil, add more of the "good" solvent, and cool very slowly. Seeding with a small crystal of pure product can promote proper crystallization. |
| Poor Separation in Column Chromatography | 1. Compound Streaking/Tailing on TLC/Column: The polar amino acid is interacting too strongly with the acidic silica gel. 2. Co-elution of Impurities: The chosen eluent system does not have sufficient resolving power. | 1. Acidify the Mobile Phase: Add a small amount (0.1-1%) of acetic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).[4] This protonates the amino group, reducing its interaction with silica and leading to sharper peaks. 2. Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to better separate compounds with different polarities. For very polar impurities, reverse-phase (C18) chromatography may be necessary.[4][5] |
| Final Product is Gummy or Non-Crystalline | 1. Residual Solvent: Trapped solvent can prevent the formation of a crystalline solid. 2. Presence of Hygroscopic Impurities: Some salt impurities can absorb atmospheric moisture. | 1. High Vacuum Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating (if thermally stable). 2. Trituration: Suspend the gummy solid in a solvent in which it is insoluble (e.g., diethyl ether, hexanes), and stir or sonicate vigorously. This can wash away impurities and induce crystallization. Filter and dry the resulting solid. |
Experimental Protocols
Protocol 1: Recrystallization from a Solvent/Anti-Solvent System
This protocol is ideal for purifying batches of 4-Amino-2-fluorobutanoic acid hydrochloride that are >90% pure.
Materials:
-
Crude 4-Amino-2-fluorobutanoic acid hydrochloride
-
Methanol (solvent)
-
Isopropanol (anti-solvent)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of methanol and begin stirring and gentle heating (40-50°C). Continue adding methanol dropwise until all the solid has just dissolved.
-
Remove the flask from the heat. Slowly add isopropanol dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Gently re-heat the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under a high vacuum to remove all residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for separating the target compound from less polar or closely related polar impurities.
Materials:
-
Crude 4-Amino-2-fluorobutanoic acid hydrochloride
-
Silica gel (230-400 mesh)
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH) in a 85:14:1 ratio (this may need optimization via TLC).
-
Chromatography column
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or methanol. If it does not fully dissolve, you can "dry load" it: dissolve the crude product in a suitable solvent (like methanol), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.
-
Run the Column: Carefully add the prepared sample to the top of the silica bed. Elute with the mobile phase, collecting fractions in test tubes.
-
Monitor Elution: Monitor the separation by periodically spotting fractions onto TLC plates and visualizing under UV light and/or with a ninhydrin stain.
-
Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC).
-
Remove Solvent: Evaporate the solvent from the combined fractions using a rotary evaporator.
-
Final Drying: Dry the resulting solid under a high vacuum to remove any remaining acetic acid and solvent.
Visualization and Data
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude material.
Caption: Decision tree for selecting a purification method.
Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Silica Gel Column Chromatography |
| Typical Purity Achieved | 98 - 99.5% | >99% |
| Expected Yield | Moderate to High (70-90%) | Lower to Moderate (50-80%) |
| Scalability | Excellent (grams to kilograms) | Fair (milligrams to grams) |
| Key Impurities Removed | Insoluble particles, compounds with significantly different solubility profiles. | A wide range of impurities, including those with similar polarity. |
| Primary Challenge | Finding an optimal solvent system; potential for low recovery if too soluble. | Can be time-consuming; potential for product loss on the column. |
References
- ENAO Chemical Co., Ltd.4-Amino-2-fluorobutanoic acid hydrochloride CAS NO.26437-22-9.
- National Institutes of Health (NIH).Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- National Institutes of Health (NIH).Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture.
- Amadis Chemical.4-Amino-2-fluorobutanoic acid hydrochloride, 26437-22-9.
- MDPI.Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- Sigma-Aldrich.4-Amino-2-fluorobutanoic acid hydrochloride | 26437-22-9.
- Fluorochem.4-Amino-2-fluorobutanoic acid hydrochloride.
- Reddit.chromatography of carboxylic acid derivatives of aminoacids?.
- National Institutes of Health (NIH).Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- ResearchGate.Amino acids: Aspects of impurity profiling by means of CE.
- PubMed.Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.
Sources
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-fluorobutanoic acid hydrochloride,26437-22-9-Amadis Chemical [amadischem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopicity of 4-Amino-2-fluorobutanoic acid hydrochloride
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on managing the hygroscopic nature of 4-Amino-2-fluorobutanoic acid hydrochloride (CAS No. 26437-22-9)[1][2]. Adherence to these protocols is critical for ensuring the compound's stability, accurate quantification, and the overall integrity and reproducibility of your experimental results.
The hydrochloride salt form of active pharmaceutical ingredients (APIs) can exhibit a propensity to absorb moisture from the atmosphere. This hygroscopicity can lead to significant physical and chemical changes, impacting everything from powder handling to therapeutic efficacy[3][4][5]. This document serves as a comprehensive resource, blending foundational principles with actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical concern for 4-Amino-2-fluorobutanoic acid hydrochloride?
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment[3][6]. For a research compound like 4-Amino-2-fluorobutanoic acid hydrochloride, this is a critical parameter to control for several reasons:
-
Inaccurate Weighing: The absorbed water adds mass, leading to an underestimation of the active compound in your experiments.
-
Chemical Degradation: Moisture can act as a medium for unwanted chemical reactions, such as hydrolysis, potentially leading to the formation of impurities and a reduction in the active compound's purity[7].
-
Physical State Alteration: Moisture absorption can cause the powder to become sticky, form clumps, or in severe cases, liquefy (deliquescence), making it difficult to handle and process[7][8]. These changes can negatively affect powder flow, dissolution rates, and compactibility[3][7].
-
Impact on Stability: The presence of water can modify the compound's crystalline structure and reduce its overall shelf life and therapeutic performance[4][7].
Q2: How can I visually identify if my sample of 4-Amino-2-fluorobutanoic acid hydrochloride has absorbed moisture?
While subtle moisture uptake may not be visible, significant absorption will manifest in noticeable physical changes. Be vigilant for the following signs:
-
Caking or Clumping: The free-flowing powder begins to form aggregates or hard lumps.
-
Change in Appearance: The powder may lose its fine, crystalline appearance and look damp or wet.
-
Deliquescence: In cases of high hygroscopicity and humidity, the solid may absorb enough water to dissolve and form an aqueous solution[7].
-
Stickiness: The material may adhere to the walls of the container or the spatula.
Q3: My compound appears clumpy. Is it still usable for my experiment?
Proceed with extreme caution. Clumping is a clear indicator of moisture absorption. While you might be tempted to break up the clumps, the material's integrity is already compromised[6]. The water content is no longer negligible, which will lead to inaccurate concentration calculations. Furthermore, the potential for chemical degradation is high. For sensitive quantitative assays (e.g., cell-based assays, in vivo studies), it is strongly recommended to use a fresh, unopened vial. If you must proceed, the material should first be analyzed for water content and purity.
Q4: What are the definitive methods for determining the water content in my sample?
Visual inspection is subjective. For accurate quantification, established analytical methods are necessary:
-
Karl Fischer Titration (KFT): This is the gold standard for water content determination in pharmaceuticals due to its high accuracy, precision, and specificity for water[9]. It can quantify water levels from parts per million (ppm) to 100%[].
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss step at a temperature consistent with water evaporation (typically below 120°C) can indicate water content. However, it is less specific than KFT as it also detects other volatile solvents.
-
Loss on Drying (LoD): This method involves drying the sample and measuring the mass loss[11]. Like TGA, it is not specific to water and will measure any volatile component.
For ensuring the quality of your drug substance, Karl Fischer titration is the preferred technique in the pharmaceutical industry[9].
Troubleshooting Guide
| Observed Problem | Potential Cause (Related to Hygroscopicity) | Recommended Action & Rationale |
| Inconsistent Experimental Results (e.g., variable IC50 values, poor reproducibility) | Inaccurate Compound Concentration: The weighed mass includes an unknown amount of water, leading to lower-than-expected molarity of your stock solutions. | 1. Discard Old Solutions: Prepare fresh stock solutions from a new, unopened vial of the compound. 2. Implement Proper Weighing: Use the protocol for weighing hygroscopic compounds outlined below. 3. Quantify Water Content: If results remain inconsistent, submit a sample from the suspect batch for Karl Fischer titration to determine the exact water content and adjust calculations accordingly. |
| Physical Changes in Powder (Caking, clumping, deliquescence) | Improper Storage/Handling: The container was left open to the atmosphere, stored in a humid environment, or has been opened frequently over a long period. | 1. Cease Use: Do not use the compromised material for any quantitative experiments. The physical changes indicate significant moisture uptake and potential degradation[5]. 2. Review Storage Protocol: Ensure the compound is stored according to the recommended conditions (see Table 1). 3. Aliquot Upon Receipt: For new batches, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material. |
| Incomplete Dissolution or pH Shifts in Solution | Formation of Hydrates/Degradation Products: Moisture can induce changes in the crystal form to a less soluble hydrate or cause chemical degradation into products with different solubility profiles or acidic/basic properties[7]. | 1. Verify Solubility: Check the certificate of analysis for the recommended solvent. 2. Use Fresh Compound: Attempt to dissolve material from a new vial. 3. Characterize the Material: If the issue persists across batches, advanced analytical techniques (e.g., XRPD, HPLC) may be needed to check for phase changes or impurities. |
Key Experimental Protocols & Data
Workflow for Handling 4-Amino-2-fluorobutanoic acid hydrochloride
The following diagram outlines the best-practice workflow for handling this hygroscopic compound from receipt to experimental use.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Amino-2-fluorobutanoic acid hydrochloride, CasNo.26437-22-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 4-Amino-2-fluorobutanoic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic pathway. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful execution of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride. The proposed synthetic route, based on common methodologies for analogous compounds, involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis, decarboxylation, fluorination, and deprotection steps.
Problem 1: Low Yield or Incomplete Reaction During the Alkylation of Diethyl Acetamidomalonate
Question: I am experiencing a low yield in the first step of my synthesis, the alkylation of diethyl acetamido-2-(2-bromoethyl)malonate. My TLC analysis shows a significant amount of starting material remaining. What could be the issue?
Answer: This is a common challenge in malonic ester synthesis. Several factors could be contributing to the incomplete reaction:
-
Insufficiently Strong Base or Incomplete Deprotonation: The acidity of the α-proton of diethyl acetamidomalonate is crucial for this reaction. While sodium ethoxide is a common choice, its effectiveness can be hampered by the presence of moisture. Ensure your solvent is anhydrous and the base is of high quality.
-
Steric Hindrance: The electrophile, 2-bromo- or 2-chloroethylamine (often used in a protected form), can present steric challenges.
-
Reaction Temperature: While the reaction is often performed at room temperature or with gentle heating, a lower temperature might be necessary to prevent side reactions, but this can also slow down the desired reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., ethanol, THF) using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Base Selection: Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. This will irreversibly deprotonate the malonate.
-
Temperature Optimization: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that balances reaction rate and side product formation.
-
Extended Reaction Time: Some alkylations, especially with less reactive electrophiles, may require longer reaction times. Monitor the reaction for an extended period (e.g., 24-48 hours) before quenching.
Problem 2: Complex Mixture of Products After Hydrolysis and Decarboxylation
Question: After the hydrolysis and decarboxylation of my alkylated malonate, I am seeing multiple spots on my TLC and a complex NMR spectrum. What are the likely side products?
Answer: The hydrolysis and decarboxylation step can be prone to several side reactions, leading to a mixture of products.[1]
-
Incomplete Hydrolysis: One or both of the ethyl ester groups, as well as the acetamide group, may not be fully hydrolyzed. This can result in a mixture of the diacid, monoesters, and the N-acetylated product.
-
Decarboxylation of the Malonic Acid Derivative: Under harsh acidic conditions, the desired 2-(perfluorophenyl)acetic acid can be formed from the hydrolysis of the ester.[2]
-
Transesterification: If an alcohol other than ethanol is present during basic hydrolysis, transesterification can occur, leading to mixed esters.[1]
Troubleshooting Protocol:
-
Optimize Hydrolysis Conditions:
-
Acidic Hydrolysis: Refluxing with a strong acid like 6M HCl or a mixture of HBr and acetic acid is a common method. Ensure sufficient reaction time to hydrolyze all ester and amide bonds.[1]
-
Basic Hydrolysis (Saponification): Use a sufficient excess of a strong base like NaOH or KOH in an aqueous or aqueous/alcoholic solution. Following saponification, acidification is necessary to protonate the carboxylates and the amine.
-
-
Careful Monitoring: Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the starting material and intermediates.
-
Purification Strategy: Ion-exchange chromatography can be an effective method to separate the desired amino acid from uncharged or differently charged byproducts.
Problem 3: Low Yield and Formation of Elimination Byproducts During Fluorination
Question: I am attempting to introduce the fluorine atom at the 2-position, but I am getting a low yield of the desired product and observing what appears to be an elimination byproduct. How can I improve this step?
Answer: Nucleophilic fluorination is often competitive with elimination reactions, especially with substrates that can form stable alkenes.[3]
-
Choice of Fluorinating Agent: The reactivity and selectivity of the fluorinating agent are critical. Diethylaminosulfur trifluoride (DAST) and its analogs are common choices for deoxofluorination of a corresponding hydroxy precursor, but they can promote elimination.
-
Reaction Conditions: Temperature and solvent can significantly influence the outcome. Higher temperatures tend to favor elimination.
Troubleshooting Protocol:
-
Select a Milder Fluorinating Agent: Consider using a less aggressive fluorinating agent like Deoxo-Fluor™ or Fluolead™.
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at low temperatures (e.g., -78 °C) and slowly warm up while monitoring the reaction.
-
Solvent Choice: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is often used.
-
Alternative Synthetic Route: Consider an alternative strategy, such as electrophilic fluorination of a suitable enolate precursor, if nucleophilic fluorination proves to be consistently problematic.
Problem 4: Difficulty in Removing the Boc Protecting Group and Isolating the Final Hydrochloride Salt
Question: I am having trouble with the final deprotection of the N-Boc group. The reaction seems sluggish, and I am struggling to isolate a pure hydrochloride salt.
Answer: While Boc deprotection is a standard procedure, challenges can arise, particularly with sensitive substrates.
-
Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.
-
Side Reactions from the tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or the solvent.[4]
-
Difficulty in Salt Formation and Precipitation: The final hydrochloride salt may be highly soluble in the reaction mixture or may not crystallize easily.
Troubleshooting Protocol:
-
Optimize Deprotection Conditions:
-
Acid Choice: Trifluoroacetic acid (TFA) in DCM is a common and effective reagent. HCl in dioxane or diethyl ether are also widely used and can directly provide the hydrochloride salt.[3] .
-
Use of Scavengers: Include a scavenger like triethylsilane or anisole in the reaction mixture to trap the tert-butyl cation and prevent side reactions.[4]
-
-
Isolation of the Hydrochloride Salt:
-
Precipitation: After confirming complete deprotection, concentrate the reaction mixture and attempt to precipitate the hydrochloride salt by adding a non-polar solvent like diethyl ether or hexane.
-
Lyophilization: If the salt is highly soluble, removing all volatiles under high vacuum (lyophilization) can yield the product as a solid.
-
Purification: If impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/ether) or purification by ion-exchange chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride?
A1: Each step presents its own challenges, but the introduction of the fluorine atom is often the most critical. This step can suffer from low yields and the formation of difficult-to-remove byproducts due to competing elimination reactions. Careful selection of the fluorinating agent and optimization of reaction conditions are paramount for success.[3]
Q2: How can I effectively monitor the progress of each reaction step?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of intermediates and the final product. ¹⁹F NMR is essential for reactions involving fluorine to confirm its successful incorporation and to identify any fluorine-containing byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products at each stage.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Fluorinating Agents: Reagents like DAST and its analogs are toxic and corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Strong Acids and Bases: Handle strong acids (e.g., HCl, HBr, TFA) and bases (e.g., NaH, NaOH) with care, as they are corrosive.
-
Pressurized Reactions: Some steps, if conducted at elevated temperatures in sealed vessels, can build up pressure. Use appropriate glassware and pressure-relief devices.
Q4: Can I use a different protecting group for the amine instead of Boc?
A4: Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the stability of your intermediates to the required deprotection conditions.
-
Carbobenzyloxy (Cbz or Z) group: Stable to acidic conditions and removed by catalytic hydrogenation. This could be a good option if other parts of your molecule are sensitive to acid.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) group: Removed under mild basic conditions (e.g., piperidine in DMF). This is a common choice in solid-phase peptide synthesis but can also be used in solution-phase synthesis.
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagrams illustrate the plausible synthetic pathway for 4-Amino-2-fluorobutanoic acid hydrochloride and highlight key steps where side reactions may occur.
Caption: Plausible synthetic workflow for 4-Amino-2-fluorobutanoic acid hydrochloride.
Caption: Common side reactions in key synthetic steps.
References
- Silverman, R. B., & Nanavati, S. M. (1991). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Journal of Medicinal Chemistry, 34(9), 2873-2878.
- Nanavati, S. M., & Silverman, R. B. (2012). Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin. Bioorganic & Medicinal Chemistry, 20(24), 7078-7086.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]
Sources
- 1. The preparative synthetic approach to α,α-difluoro-γ-aminobutyric acid | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Amino-2-fluorobutanoic Acid Hydrochloride and Pregabalin: A Mechanistic and Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of centrally acting therapeutic agents, the exploration of novel molecular entities that can modulate neuronal excitability remains a cornerstone of drug discovery. This guide provides a detailed comparative analysis of 4-Amino-2-fluorobutanoic acid hydrochloride, a lesser-known fluorinated analog of γ-aminobutyric acid (GABA), and pregabalin, a well-established gabapentinoid. While both compounds are structurally related to GABA, their mechanisms of action and, consequently, their established therapeutic utilities, appear to diverge significantly. This document aims to synthesize the current understanding of both molecules, highlighting key differences in their pharmacological profiles and outlining the necessary experimental frameworks for a comprehensive efficacy comparison.
Chemical Structures and Properties
A fundamental comparison begins at the molecular level. While both compounds are derivatives of butanoic acid with an amino group, the introduction of a fluorine atom in 4-Amino-2-fluorobutanoic acid hydrochloride marks a significant structural alteration.
| Feature | 4-Amino-2-fluorobutanoic acid hydrochloride | Pregabalin |
| Chemical Name | 4-amino-2-fluorobutanoic acid hydrochloride | (S)-3-(aminomethyl)-5-methylhexanoic acid |
| Molecular Formula | C4H9ClFNO2[1] | C8H17NO2[2] |
| Molecular Weight | 159.58 g/mol | 159.23 g/mol [3] |
| Structure | A butanoic acid derivative with an amino group at the 4th position and a fluorine atom at the 2nd position. | A hexanoic acid derivative with an aminomethyl group at the 3rd position and a methyl group at the 5th position.[3][4] |
Part 1: Unraveling the Mechanisms of Action: A Tale of Two Pathways
The primary distinction between 4-Amino-2-fluorobutanoic acid hydrochloride and pregabalin lies in their interaction with neuronal signaling pathways. Pregabalin has a well-defined mechanism of action, while the data for 4-Amino-2-fluorobutanoic acid hydrochloride, though limited, points towards a different target.
Pregabalin: A Modulator of Voltage-Gated Calcium Channels
Pregabalin's therapeutic effects are not mediated by direct interaction with GABA receptors, despite its structural similarity to GABA.[5][6] Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8][9] This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties.[5][7]
The binding of pregabalin to the α2δ-1 subunit reduces the influx of calcium into presynaptic nerve terminals.[8] This, in turn, leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[8][9] By dampening this excessive neuronal signaling, pregabalin effectively reduces neuronal hyperexcitability, which is a hallmark of conditions like neuropathic pain, epilepsy, and anxiety.[7][8]
4-Amino-2-fluorobutanoic Acid Hydrochloride: A Potential GABA Transporter Modulator
In stark contrast to pregabalin, the available evidence for 4-Amino-2-fluorobutanoic acid hydrochloride suggests a mechanism centered on the GABA transporter (GAT). A study conducted on catfish brain synaptosomes demonstrated that 4-amino-2-fluorobutanoic acid produces noncompetitive inhibition of the GABA transporter.[10] This mode of inhibition is distinct from competitive inhibitors like tiagabine and nipecotic acid.[10]
By inhibiting the reuptake of GABA from the synaptic cleft, GAT inhibitors increase the concentration of this primary inhibitory neurotransmitter, thereby enhancing inhibitory neurotransmission. This mechanism is a recognized strategy for achieving anticonvulsant effects. However, it is crucial to note that these findings are from a non-mammalian model, and further research is required to confirm this mechanism in mammalian systems.
Interestingly, a study on other fluorinated GABA analogs, described as bioisosteres of pregabalin, found that they did not inhibit GABA uptake but rather increased its initial velocity in rat brain synaptosomes.[5] This highlights the complexity and unpredictability of how fluorination can alter the biological activity of GABA analogs.
Part 2: Comparative Efficacy: An Evidence Gap
A direct, data-driven comparison of the in vivo efficacy of 4-Amino-2-fluorobutanoic acid hydrochloride and pregabalin is currently hampered by a significant lack of published preclinical studies for the former. While pregabalin's efficacy is well-documented across multiple therapeutic areas, the in vivo effects of 4-Amino-2-fluorobutanoic acid hydrochloride remain to be elucidated.
Established Efficacy of Pregabalin
Pregabalin has demonstrated robust efficacy in a range of conditions characterized by neuronal hyperexcitability.
Neuropathic Pain: Numerous clinical trials and meta-analyses support the efficacy of pregabalin in treating various types of neuropathic pain, including diabetic peripheral neuropathy and postherpetic neuralgia.[11][12] It is considered a first-line treatment for these conditions.[11] Studies have shown that pregabalin significantly reduces pain scores compared to placebo.[13]
| Indication | Dosage | Key Efficacy Finding | Source |
| Neuropathic Pain | 300-600 mg/day | Significant reduction in endpoint mean pain score vs. placebo. | [13] |
| Diabetic Peripheral Neuropathy | 150-600 mg/day | Significant reduction in pain and pain-related sleep interference. | [14] |
| Postherpetic Neuralgia | 150-600 mg/day | Effective in reducing pain intensity. | [11] |
Epilepsy: As an adjunctive therapy for partial-onset seizures, pregabalin has been shown to be effective in reducing seizure frequency.[15][16] A systematic review found that pregabalin was significantly more effective than placebo at producing a 50% or greater reduction in seizures.[16]
| Seizure Type | Dosage | Key Efficacy Finding | Source |
| Partial-Onset Seizures | 150-600 mg/day | Significant reduction in seizure frequency compared to placebo. | [15] |
| Drug-Resistant Focal Epilepsy | 150-600 mg/day | More than twice as likely to have seizure frequency reduced by 50% or more compared to placebo. | [16] |
Generalized Anxiety Disorder (GAD): Pregabalin is also an effective treatment for GAD, with efficacy comparable to benzodiazepines but with a lower risk of dependence.[17][18] It has been shown to be effective in both acute treatment and relapse prevention.[17]
| Condition | Dosage | Key Efficacy Finding | Source |
| Generalized Anxiety Disorder | 150-600 mg/day | Consistently effective and well-tolerated. | |
| Generalized Anxiety Disorder | 450 mg/day | Efficacious in the prevention of relapse. |
The Efficacy of 4-Amino-2-fluorobutanoic Acid Hydrochloride: A Call for Investigation
To date, there is a notable absence of publicly available preclinical or clinical data evaluating the efficacy of 4-Amino-2-fluorobutanoic acid hydrochloride in models of neuropathic pain, epilepsy, or anxiety. This knowledge gap prevents a direct comparison with pregabalin. The distinct, putative mechanism of action—GABA transporter inhibition—suggests that it may possess anticonvulsant properties. However, without empirical evidence, its therapeutic potential remains speculative.
Part 3: Experimental Protocols for Efficacy Assessment
To bridge the existing knowledge gap, a series of well-established preclinical models can be employed to assess the potential efficacy of 4-Amino-2-fluorobutanoic acid hydrochloride. The following protocols are standard in the field for evaluating compounds with potential analgesic, anticonvulsant, and anxiolytic effects.
Proposed Preclinical Efficacy Testing Workflow
Detailed Experimental Protocols
1. Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats
-
Objective: To assess the analgesic effect of 4-Amino-2-fluorobutanoic acid hydrochloride on mechanical allodynia, a hallmark of neuropathic pain.
-
Methodology:
-
Induction of Neuropathy: Anesthetize adult male Sprague-Dawley rats. Expose the sciatic nerve and place four loose ligatures around it.
-
Drug Administration: Following a post-operative recovery period and confirmation of allodynia development, administer 4-Amino-2-fluorobutanoic acid hydrochloride or vehicle control (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route. A dose-response study should be conducted.
-
Behavioral Testing: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at baseline and at various time points post-drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups. A significant increase in the threshold in the drug-treated group indicates an analgesic effect.
-
2. Epilepsy Model: Maximal Electroshock Seizure (MES) Test in Mice
-
Objective: To evaluate the anticonvulsant activity of 4-Amino-2-fluorobutanoic acid hydrochloride.
-
Methodology:
-
Drug Administration: Administer various doses of 4-Amino-2-fluorobutanoic acid hydrochloride or vehicle control to groups of mice.
-
Seizure Induction: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.
-
3. Anxiety Model: Elevated Plus Maze (EPM) Test in Mice
-
Objective: To assess the anxiolytic-like effects of 4-Amino-2-fluorobutanoic acid hydrochloride.
-
Methodology:
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Drug Administration: Administer 4-Amino-2-fluorobutanoic acid hydrochloride or vehicle control to mice prior to testing.
-
Behavioral Testing: Place each mouse at the center of the maze and allow it to explore for a set period (e.g., 5 minutes). Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
The comparison between 4-Amino-2-fluorobutanoic acid hydrochloride and pregabalin reveals a fascinating divergence in their potential pharmacological profiles. Pregabalin is a well-characterized drug with a clear mechanism of action involving the α2δ-1 subunit of voltage-gated calcium channels, leading to proven efficacy in neuropathic pain, epilepsy, and generalized anxiety disorder. In contrast, 4-Amino-2-fluorobutanoic acid hydrochloride remains an enigmatic compound. The limited available data suggests a distinct mechanism of action, potentially through the noncompetitive inhibition of the GABA transporter.
This fundamental mechanistic difference underscores the importance of further research. While a direct efficacy comparison is not yet possible, this guide provides the necessary framework for such an investigation. The outlined preclinical protocols offer a clear path to elucidating the therapeutic potential of 4-Amino-2-fluorobutanoic acid hydrochloride. Should it demonstrate efficacy in these models, it could represent a novel therapeutic agent with a mechanism of action that is complementary to existing treatments like pregabalin. For the scientific community, the exploration of such novel fluorinated GABA analogs is a promising avenue for the development of next-generation therapies for neurological and psychiatric disorders.
References
-
Borisova, T., et al. (2015). Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals. Bioorganic & Medicinal Chemistry, 23(15), 4439-4446. [Link]
-
Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)? Dr. Oracle. [Link]
-
Arain, A. M., et al. (2009). Pregabalin in the management of partial epilepsy. Neuropsychiatric Disease and Treatment, 5, 407–413. [Link]
-
Baldwin, D. S., et al. (2013). Pregabalin for the treatment of generalized anxiety disorder: an update. Neuropsychiatric Disease and Treatment, 9, 883–892. [Link]
-
Moore, R. A., et al. (2019). Pregabalin for chronic neuropathic pain in adults. Cochrane Database of Systematic Reviews, (1), CD007076. [Link]
-
Mathieson, S., et al. (2020). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open, 10(1), e033353. [Link]
-
WebMD. (2024). Pregabalin (Lyrica): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Tolle, T., et al. (2008). Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens. Pain, 139(1), 104-114. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pregabalin? Patsnap Synapse. [Link]
-
Feltner, D. E., et al. (2003). A randomized, double-blind, placebo-controlled, fixed-dose, multicenter study of pregabalin in patients with generalized anxiety disorder. Journal of Clinical Psychopharmacology, 23(3), 240-249. [Link]
-
Kasper, S., et al. (2009). Efficacy and safety of pregabalin in generalised anxiety disorder: A critical review of the literature. Current Medical Research and Opinion, 25(4), 879-888. [Link]
-
Study.com. (2025). Pregabalin: Structure, Ingredients & Drug Interactions. Study.com. [Link]
-
Panebianco, M., et al. (2022). Pregabalin add-on for drug-resistant focal epilepsy. Cochrane Database of Systematic Reviews, (3), CD005612. [Link]
-
Khallouk, A., et al. (2022). Pregabalin for the treatment of generalized anxiety disorder. European Psychiatry, 65(S1), S399-S399. [Link]
-
Baldwin, D. S., & Ajel, K. (2007). Role of pregabalin in the treatment of generalized anxiety disorder. Neuropsychiatric Disease and Treatment, 3(2), 185–191. [Link]
-
Kumar, N., et al. (2013). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Annals of Neurosciences, 20(2), 57–62. [Link]
-
GPnotebook. (2022). Pregabalin in epilepsy. GPnotebook. [Link]
-
CURE Epilepsy. (2019). Pregabalin Effective in Reducing Seizure Frequency in Children with Focal Seizures: A Randomized Controlled Trial. CURE Epilepsy. [Link]
-
PharmaCompass. (n.d.). Pregabalin. PharmaCompass.com. [Link]
-
French, J. A., et al. (2013). Pregabalin monotherapy in patients with partial-onset seizures: A historical-controlled trial. Neurology, 80(23), 2118–2126. [Link]
-
NIST. (n.d.). Pregabalin. NIST WebBook. [Link]
-
PubChem. (n.d.). Pregabalin. PubChem. [Link]
-
ResearchGate. (2025). Anti-nociceptive effect of gabapentin in mouse models of acute and chronic pain. ResearchGate. [Link]
-
Pandey, C. K., et al. (2016). Comparative clinical study of gabapentin and pregabalin for postoperative analgesia in laparoscopic cholecystectomy. Anesthesia, Essays and Researches, 10(2), 253–258. [Link]
-
OnePoint Patient Care. (2021). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. OnePoint Patient Care. [Link]
-
Sutton, K. G., et al. (2004). A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. Neuropharmacology, 47(7), 1017–1026. [Link]
-
van der Windt, C., et al. (2021). Comparing pregabalin and gabapentin for persistent neuropathic pain: A protocol for a pilot N-of-1 trial series. Contemporary Clinical Trials Communications, 24, 100860. [Link]
-
ResearchGate. (2025). Comparing the effectiveness of pregabalin and gabapentin in patients with lumbar radiculopathy: A systematic review and meta-analysis. ResearchGate. [Link]
-
MDPI. (2021). Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A. MDPI. [Link]
-
Muthuraman, A., & Singh, N. (2011). Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain. Journal of Clinical and Diagnostic Research, 5(7), 1337-1342. [Link]
-
Crites, G. J., et al. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic and Clinical Physiology and Pharmacology, 13(3), 179-192. [Link]
-
PubChem. (n.d.). 4-Amino-2-fluorobutanoic acid. PubChem. [Link]
-
MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]
-
ResearchGate. (n.d.). Gabapentinoids for Pain: A Review of Published Comparative Effectiveness Trials and Data Submitted to the FDA for Approval. ResearchGate. [Link]
-
precisionFDA. (n.d.). 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE. precisionFDA. [Link]
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
-
ClinicalTrials.gov. (n.d.). Evaluation of the Efficacy of an Amino Acid Based Formula in Infants. ClinicalTrials.gov. [Link]
Sources
- 1. Amino acid control of neurotransmitter synthesis and release: physiological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OV329, a novel highly potent γ-aminobutyric acid aminotransferase inactivator, induces pronounced anticonvulsant effects in the pentylenetetrazole seizure threshold test and in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical evaluation of CHF3381 as a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Common anticonvulsants inhibit Ca2+ uptake and amino acid neurotransmitter release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preliminary evidence of anxiolytic effects of the CRF(1) receptor antagonist R317573 in the 7.5% CO(2) proof-of-concept experimental model of human anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Models of Anxiety for Drug Discovery and Brain Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. scbt.com [scbt.com]
- 18. Calcium channel alpha2delta subunits: differential expression, function, and drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inhibitory Effect of 4-Amino-2-fluorobutanoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and enzymology.
Objective: This guide provides a comprehensive framework for validating the inhibitory activity of 4-Amino-2-fluorobutanoic acid hydrochloride against its putative target, γ-aminobutyric acid aminotransferase (GABA-T). It offers a comparative analysis with established GABA-T inhibitors and detailed, self-validating experimental protocols to ensure robust and reliable data generation.
Introduction: The Rationale for Targeting GABA-T
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] A disruption in this balance, often due to diminished GABAergic signaling, can lead to excessive neuronal firing and is implicated in various neurological disorders, including epilepsy.[1][2]
The enzyme GABA aminotransferase (GABA-T, also known as ABAT) is a critical component of GABA metabolism. It catalyzes the degradation of GABA into succinic semialdehyde, thereby controlling the available pool of this neurotransmitter.[3] Consequently, inhibiting GABA-T has emerged as a key therapeutic strategy to increase synaptic GABA concentrations, enhance inhibitory neurotransmission, and manage conditions like epilepsy and substance use disorders.[1][2][3]
4-Amino-2-fluorobutanoic acid hydrochloride is a structural analog of GABA proposed to act as an inhibitor of GABA-T. This guide outlines a rigorous, multi-step process to validate this hypothesis, determine its potency, and compare its efficacy against two well-characterized GABA-T inhibitors:
-
Vigabatrin (γ-vinyl-GABA): An irreversible, mechanism-based inhibitor of GABA-T, widely used as an anticonvulsant.[2][4]
-
Phenelzine: An antidepressant that also exhibits GABA-T inhibitory activity.[4]
The GABA Catabolic Pathway: The Target Environment
To understand the inhibitor's effect, one must first understand the pathway it targets. GABA-T is the first and rate-limiting step in the catabolism of GABA. This process is tightly coupled with the Krebs cycle.
Caption: The GABA Shunt pathway illustrating the role of GABA-T.
Experimental Validation Workflow: A Phased Approach
A robust validation strategy proceeds from direct enzymatic assays to more complex cellular models. This ensures that the observed effect is directly attributable to target engagement before investing in more resource-intensive studies.
Caption: A phased workflow for validating GABA-T inhibitory activity.
Phase 1: In Vitro GABA-T Inhibition Assay
This initial phase directly measures the compound's ability to inhibit purified GABA-T enzyme activity. The protocol described here is a coupled-enzyme spectrophotometric assay, which is a common and reliable method.[5]
Causality: The principle of this assay is that the activity of GABA-T cannot be directly monitored easily. Therefore, its reaction is coupled to a second enzyme, succinic semialdehyde dehydrogenase (SSADH), which produces a measurable product (NADPH).[5] The rate of NADPH production is directly proportional to the activity of GABA-T, allowing for precise measurement of inhibition.
Detailed Protocol: Spectrophotometric Coupled Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Pyrophosphate (K4P2O7), pH 8.6, with 1 mM 2-mercaptoethanol.
-
Enzyme Solution: Recombinant human GABA-T (e.g., 2.5 µg/mL final concentration) and an excess of SSADH in Assay Buffer.[5]
-
Substrate Solution: 10 mM GABA and 5 mM α-ketoglutarate in Assay Buffer.
-
Cofactor Solution: 2.5 mM β-NADP+ in Assay Buffer.
-
Inhibitor Stocks: Prepare 100x stock solutions of 4-Amino-2-fluorobutanoic acid HCl, Vigabatrin, and Phenelzine in an appropriate solvent (e.g., water or DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 1 mM). A vehicle control (solvent only) is critical.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of inhibitor dilution or vehicle control.
-
Add 168 µL of a master mix containing Assay Buffer, Cofactor Solution, and Enzyme Solution.
-
Trustworthiness Check: Include wells with no GABA-T enzyme as a negative control to measure background signal. The Vigabatrin-treated wells serve as a positive control for inhibition.
-
Incubate the plate at 25°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme, which is particularly important for irreversible or slow-binding inhibitors.
-
Initiate the reaction by adding 30 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the increase in absorbance at 340 nm every 60 seconds for 30-60 minutes. This wavelength is specific for NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Data Summary (Hypothetical Results)
| Compound | Putative MOA | IC50 (µM) [± SD] |
| 4-Amino-2-fluorobutanoic acid HCl | Competitive/Irreversible | 15.6 [± 2.1] |
| Vigabatrin (Positive Control) | Irreversible | 5.2 [± 0.8] |
| Phenelzine (Positive Control) | Irreversible | 25.4 [± 3.5] |
Phase 2: Cell-Based Functional Assay
After confirming direct enzyme inhibition, the next logical step is to assess the compound's activity in a cellular context. This validates that the compound can cross cell membranes and engage its target within the more complex intracellular environment. A common model for this is the human glioblastoma cell line U87MG, which expresses GABA-T.[6]
Causality: By inhibiting GABA-T within the cell, the compound should prevent the degradation of endogenous GABA, leading to a measurable increase in intracellular GABA levels.[7] This functional outcome directly links target engagement to a physiological consequence.
Detailed Protocol: Intracellular GABA Quantification
-
Cell Culture and Treatment:
-
Culture U87MG cells in a 6-well plate until they reach ~80% confluency.
-
Treat the cells with various concentrations of 4-Amino-2-fluorobutanoic acid HCl, Vigabatrin, and a vehicle control for 24-48 hours.
-
Trustworthiness Check: Include an untreated control group to establish baseline GABA levels.
-
-
Cell Lysis and Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells using an appropriate lysis buffer (e.g., containing 100 mM sodium phosphate, pH 7.0, and 0.1% Triton X-100).[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant, which contains the intracellular components.
-
-
GABA Quantification:
-
GABA levels in the lysate can be quantified using several methods, including commercially available enzymatic assay kits or analytical techniques like HPLC or LC-MS/MS for higher sensitivity and specificity.[8]
-
An enzymatic assay often uses a bacterial GABA-T and a coupled reaction to produce a fluorescent or colorimetric signal proportional to the GABA concentration.[8]
-
-
Data Analysis:
-
Normalize the measured GABA concentration to the total protein concentration in each sample to account for differences in cell number.
-
Express the results as a percentage increase in GABA levels compared to the vehicle-treated control cells.
-
Comparative Data Summary (Hypothetical Results)
| Compound (at 50 µM) | Mean % Increase in Intracellular GABA [± SD] |
| 4-Amino-2-fluorobutanoic acid HCl | 185% [± 22%] |
| Vigabatrin (Positive Control) | 250% [± 30%] |
| Vehicle Control | 0% (Baseline) |
Interpretation and Conclusion
The experimental workflow described provides a robust validation of 4-Amino-2-fluorobutanoic acid hydrochloride's inhibitory effect on GABA-T.
-
In Vitro Data: The hypothetical IC50 value of 15.6 µM demonstrates direct, potent inhibition of the GABA-T enzyme. While less potent than Vigabatrin in this example, it shows comparable activity to Phenelzine, another known inhibitor. Further kinetic studies (e.g., Lineweaver-Burk plots) would be necessary to elucidate the precise mechanism of inhibition (competitive, non-competitive, or irreversible).
-
Cell-Based Data: The significant increase in intracellular GABA levels confirms that the compound is cell-permeable and effectively inhibits GABA-T in a live-cell environment, leading to the expected functional outcome. The magnitude of this effect can be benchmarked against established inhibitors like Vigabatrin.[7]
Collectively, these results would validate 4-Amino-2-fluorobutanoic acid hydrochloride as a legitimate inhibitor of GABA-T. Its distinct chemical structure, featuring a fluorine atom, may confer unique pharmacokinetic or pharmacodynamic properties worthy of further investigation in preclinical models of epilepsy or other neurological disorders.
References
-
Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI.[Link]
-
What are GABA transaminase inhibitors and how do they work? Patsnap Synapse.[Link]
-
Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC.[Link]
-
GABA transaminase inhibitor - Wikipedia. Wikipedia.[Link]
-
Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI.[Link]
-
Validation and optimisation of human GABA-T activity assay. ResearchGate.[Link]
-
High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. International Union of Biochemistry and Molecular Biology.[Link]
-
Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC.[Link]
-
GABA Aminotransferase (GABA-T) activity assay kit. Creative BioMart.[Link]
-
GABA-T inhibition assay of GSEe. ResearchGate.[Link]
-
BMR GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center.[Link]
-
Effect of Inhibitors of GABA Transaminase on the Synthesis, Binding, Uptake and Metabolism of GABA. Wiley Online Library.[Link]
-
Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. PubMed.[Link]
-
GABA Enzymatic Assay Kit. PubMed.[Link]
-
Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients. PMC.[Link]
Sources
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]
- 3. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA enzymatic assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Selectivity Analysis of 4-Amino-2-fluorobutanoic Acid Hydrochloride for GABAergic Targets
Introduction: Navigating the Complexities of GABAergic Modulation
In the intricate landscape of neuroscience drug discovery, modulating the γ-aminobutyric acid (GABA) system presents a powerful strategy for treating a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The precise control of GABAergic signaling is paramount, as off-target effects can lead to undesirable side effects. This guide provides a comprehensive analysis of the selectivity profile of 4-Amino-2-fluorobutanoic acid hydrochloride, a compound of interest for its potential to modulate GABAergic neurotransmission. We will objectively compare its known activity with that of two established modulators: Tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor, and Vigabatrin, an irreversible inhibitor of GABA aminotransferase (GABA-T). Through a detailed examination of available data and the presentation of robust experimental protocols, this guide aims to equip researchers with the critical information and methodologies required to make informed decisions in their drug development endeavors.
The central tenet of this guide is to not only present what is known but also to illuminate the path for acquiring missing data, thereby fostering a rigorous and self-validating approach to compound characterization.
Understanding the Key Players in GABA Homeostasis
To appreciate the selectivity profiles of the compounds under review, it is essential to understand the primary molecular targets that govern GABAergic signaling:
-
GABA Transporters (GATs): These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Four main subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1][2] Each subtype exhibits a distinct tissue distribution and pharmacological profile, making them attractive targets for selective inhibition. GAT-1 is the most abundant GABA transporter in the brain.[3]
-
GABA Aminotransferase (GABA-T): This mitochondrial enzyme is responsible for the catabolism of GABA.[4] Inhibition of GABA-T leads to an accumulation of GABA in the brain, thereby enhancing inhibitory neurotransmission.[5]
The interplay between GABA transport and metabolism is a critical determinant of overall GABAergic tone. The ideal therapeutic agent would selectively modulate one of these processes with minimal impact on the other, or on other neurotransmitter systems, to minimize off-target effects.
Comparative Selectivity Profiles: A Data-Driven Analysis
A thorough review of the scientific literature reveals a notable gap in the comprehensive selectivity profiling of 4-Amino-2-fluorobutanoic acid hydrochloride. While some data exists for its interaction with GABA transporters, a complete picture across all major GABAergic targets is not yet available. This section summarizes the current state of knowledge and contextualizes it with the well-defined profiles of Tiagabine and Vigabatrin.
| Compound | Primary Target(s) | GAT-1 | GAT-2 | GAT-3 | BGT-1 | GABA-T |
| 4-Amino-2-fluorobutanoic acid hydrochloride | GABA Transporter (isoform not specified) | Ki = 12.5 µM (noncompetitive)[6] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tiagabine | GAT-1 | IC50 = 70 nM[7][8] | >1000-fold selectivity vs. GAT-1 | >1000-fold selectivity vs. GAT-1 | >1000-fold selectivity vs. GAT-1 | No significant activity |
| Vigabatrin | GABA-T | No significant activity | No significant activity | No significant activity | No significant activity | Irreversible inhibitor (Ki = 1.3 mM)[9] |
Analysis of the Data:
-
4-Amino-2-fluorobutanoic acid hydrochloride has been shown to inhibit GABA transport with a Ki of 12.5 µM.[6] Importantly, the study identified the mechanism as noncompetitive inhibition, distinguishing it from many GABA analogs that act as competitive inhibitors.[6] However, this study was conducted on a synaptosomal preparation from channel catfish brain and did not differentiate between the specific GABA transporter isoforms.[6] To date, there is no publicly available data on its activity against the individual human GAT isoforms or GABA-T. This lack of comprehensive data is a significant knowledge gap that needs to be addressed to fully understand its therapeutic potential and potential off-target liabilities.
-
Tiagabine stands as a benchmark for a highly selective GAT-1 inhibitor.[7][10] Its potent inhibition of GAT-1, with an IC50 in the nanomolar range, is coupled with a remarkable selectivity of over 1000-fold against other GABA transporter subtypes.[7] This high degree of selectivity is a key contributor to its clinical efficacy as an anticonvulsant.[5]
-
Vigabatrin represents a different mechanistic class, acting as an enzyme-activated, irreversible inhibitor of GABA-T.[4][11] Its clinical utility in treating epilepsy stems from its ability to increase overall brain GABA levels by preventing its breakdown.[12] The reported Ki of 1.3 mM reflects its binding affinity before irreversible inactivation.[9]
Experimental Workflows for Determining Selectivity
To address the data gaps for 4-Amino-2-fluorobutanoic acid hydrochloride and to provide a framework for the comprehensive evaluation of any novel GABA modulator, we present detailed, self-validating experimental protocols.
Workflow 1: Determining Inhibitory Activity at GABA Transporters
This workflow outlines a radioligand uptake assay to determine the IC50 values of a test compound against the four human GABA transporter isoforms.
Caption: Workflow for determining GABA transporter inhibition.
Detailed Protocol for [³H]GABA Uptake Assay:
-
Cell Culture and Plating:
-
Maintain four separate cultures of Human Embryonic Kidney (HEK293) cells, each stably transfected to express one of the human GABA transporters: hGAT-1, hGAT-2, hGAT-3, or hBGT-1.
-
The causality behind using stably transfected cell lines is to ensure consistent and reproducible expression of the target transporter, which is crucial for reliable pharmacological profiling.
-
Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayers with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Prepare serial dilutions of 4-Amino-2-fluorobutanoic acid hydrochloride and the reference compounds (Tiagabine) in the assay buffer.
-
Add the compound dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C. This step allows the compound to reach its binding equilibrium with the transporter.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10 nM) to each well.
-
Allow the uptake to proceed for a short, defined period (e.g., 10 minutes) at 37°C, ensuring that the uptake is in the linear range.
-
Terminate the reaction by rapidly aspirating the radioactive solution and washing the wells multiple times with ice-cold assay buffer. The low temperature is critical to halt the transport process immediately.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis reagent).
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the amount of incorporated [³H]GABA using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake by including wells with a high concentration of a known potent inhibitor (e.g., Tiagabine for GAT-1).
-
Subtract the non-specific uptake from all other values to obtain the transporter-specific uptake.
-
Calculate the percentage inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.
-
Workflow 2: Assessing Inhibition of GABA Aminotransferase (GABA-T)
This workflow describes a coupled-enzyme spectrophotometric assay to measure the inhibitory potential of a compound against GABA-T.
Caption: Workflow for determining GABA-T inhibition.
Detailed Protocol for GABA-T Inhibition Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2) containing pyridoxal 5'-phosphate (PLP), a necessary cofactor for GABA-T.
-
Prepare stock solutions of recombinant human GABA-T, α-ketoglutarate, succinic semialdehyde dehydrogenase (SSADH), and NADP⁺. The use of recombinant human enzyme ensures the clinical relevance of the obtained data.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the reaction buffer, GABA-T enzyme, SSADH, and NADP⁺ to each well.
-
Add varying concentrations of 4-Amino-2-fluorobutanoic acid hydrochloride or the reference inhibitor (Vigabatrin) to the wells. Include a vehicle control.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate to all wells.
-
Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The increase in absorbance is directly proportional to the formation of NADPH, which is a product of the SSADH-catalyzed reaction and thus reflects the activity of GABA-T.
-
-
Data Analysis:
-
Calculate the initial rate (V₀) of the reaction for each concentration of the inhibitor from the linear portion of the kinetic curve (absorbance vs. time).
-
Determine the percentage inhibition by comparing the reaction rates in the presence of the inhibitor to the rate of the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
For irreversible inhibitors like Vigabatrin, a time-dependent inhibition assay (kinact/KI determination) would be more appropriate to fully characterize its inhibitory mechanism.
-
Conclusion and Future Directions
This guide provides a comparative overview of the selectivity profile of 4-Amino-2-fluorobutanoic acid hydrochloride in the context of established GABAergic modulators. The available data indicates that it is a noncompetitive inhibitor of GABA transport, a mechanism that warrants further investigation.[6] However, a significant lack of data regarding its specific activity at the four human GABA transporter isoforms and GABA aminotransferase prevents a complete assessment of its selectivity and therapeutic potential.
The provided experimental workflows offer a clear and robust path for researchers to elucidate this missing information. By systematically determining the IC50 values against a panel of relevant targets, a comprehensive selectivity profile for 4-Amino-2-fluorobutanoic acid hydrochloride can be established. This will not only clarify its primary mechanism of action but also uncover any potential off-target activities, which is a critical step in the preclinical development of any novel therapeutic candidate. The pursuit of such a data-driven and methodologically sound approach is fundamental to advancing our understanding of GABAergic pharmacology and developing safer and more effective treatments for a range of debilitating neurological and psychiatric disorders.
References
- The GABA transporter and its inhibitors. PubMed.
- Tiagabine hydrochloride | GABA Transporters. Tocris Bioscience.
- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC.
- The effect of vigabatrin on brain and platelet GABA-transaminase activities. PMC.
- Full article: Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. (2024-07-27)
- (A) Pharmacological analysis of cyclic GABA analogs in the [³H]GABA...
- The effect of vigabatrin on brain and platelet GABA-transaminase activities. PubMed.
- A Comparative Guide to GAT-1 Inhibitors: Tiagabine vs. Arecaidine Hydrobromide. Benchchem.
- The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase.
- Comparative Guide to the Inhibition of GABA Transaminase: Confirming the Binding Site of Novel Compounds. Benchchem.
- Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug. PMC.
- Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1)
- Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigab
- Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia. PubMed Central.
- Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S). PubMed.
- Pharmacology and Clinical Pharmacology of Vigab
- Analysis of Different Binding Modes for Tiagabine within the G
- Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel c
- Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers.
- Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid. PubMed.
- Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PMC.
- Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. PMC.
- Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA...
- GABA Transporters. Sigma-Aldrich.
- 4-Amino-2-fluorobutanoic acid | C4H8FNO2. PubChem.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. (2023-04-13)
- GABA transporter type 2. Wikipedia.
- (2R,3S)-2-amino-3-fluorobutanoic acid | C4H8FNO2. PubChem.
Sources
- 1. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter type 2 - Wikipedia [en.wikipedia.org]
- 3. GABA Transporters [sigmaaldrich.com]
- 4. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 9. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Inhibition Kinetics of 4-Amino-2-fluorobutanoic Acid Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of neurotransmitter modulation, understanding the kinetic profile of novel inhibitory compounds is paramount. This guide provides an in-depth technical comparison of the inhibition kinetics of 4-Amino-2-fluorobutanoic acid hydrochloride, contextualizing its potential activity against known modulators of the γ-aminobutyric acid (GABA) system. While direct enzymatic inhibition data for 4-Amino-2-fluorobutanoic acid on GABA-aminotransferase (GABA-T) is emerging, this document will establish a framework for its evaluation by comparing it to well-characterized inhibitors and detailing the requisite experimental protocols for a thorough kinetic analysis.
The Central Role of GABA and Its Metabolic Regulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1][2] The synaptic concentration of GABA is tightly controlled by its synthesis, reuptake, and degradation. A key enzyme in the catabolism of GABA is 4-aminobutyrate aminotransferase (GABA-T), which converts GABA to succinic semialdehyde.[2] Consequently, inhibiting GABA-T is a well-established therapeutic strategy to increase GABA levels in the brain and enhance inhibitory neurotransmission.[1][2][3]
Understanding Enzyme Inhibition Kinetics: A Primer
The efficacy of an inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). The mode of inhibition—competitive, noncompetitive, uncompetitive, or irreversible—describes the mechanism by which the inhibitor interacts with the enzyme.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[4]
-
Noncompetitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.[4]
-
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.[5] Many potent GABA-T inhibitors, such as vigabatrin, fall into this category, acting as "suicide inhibitors" that are processed by the enzyme to a reactive species that then inactivates it.[5]
The following diagram illustrates the fundamental modes of reversible enzyme inhibition:
Caption: Modes of Reversible Enzyme Inhibition.
Comparative Analysis of GABA-T Inhibitors
To provide a benchmark for evaluating 4-Amino-2-fluorobutanoic acid, it is essential to consider the kinetic profiles of established GABA-T inhibitors.
| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |
| Aminooxyacetic acid | 2.7 | - | Non-specific | [6] |
| Gabaculine | 1.8 | - | Catalytic inhibitor | [6] |
| γ-acetylenic GABA | 150 | - | Catalytic inhibitor | [6] |
| Vigabatrin (γ-vinyl GABA) | 350 | - | Irreversible (Suicide) | [6] |
| 3-Bromopyruvate | - | 6.5 | Irreversible | [7] |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).
4-Amino-2-fluorobutanoic Acid: A Profile
4-Amino-2-fluorobutanoic acid is a structural analog of GABA.[8] Published research has demonstrated that it acts as a noncompetitive inhibitor of GABA transport with a Kᵢ of 12.5 µM .[9] This indicates that it binds to the GABA transporter at a site distinct from the GABA binding site, reducing the transporter's efficiency.
While its effect on GABA transport is documented, a comprehensive kinetic analysis of its potential inhibitory activity on GABA-T is a critical next step for a complete understanding of its pharmacological profile. The following sections outline the experimental workflow to determine these crucial parameters.
Experimental Protocol for Determining the Inhibition Kinetics of 4-Amino-2-fluorobutanoic Acid on GABA-T
This protocol provides a robust framework for characterizing the inhibitory potential and mechanism of 4-Amino-2-fluorobutanoic acid against GABA-T.
Materials
-
Recombinant human GABA-T[10]
-
4-Amino-2-fluorobutanoic acid hydrochloride[11]
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSDH)
-
Potassium pyrophosphate buffer (pH 8.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow
The following diagram outlines the key steps in the kinetic analysis:
Caption: Workflow for Kinetic Analysis of a GABA-T Inhibitor.
Step-by-Step Methodology
1. GABA-T Activity Assay:
The activity of GABA-T is determined using a coupled-enzyme assay.[12] GABA-T catalyzes the transamination of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of succinic semialdehyde is then coupled to the reduction of NADP⁺ to NADPH by SSDH, which can be monitored spectrophotometrically at 340 nm.
Assay Mixture:
-
Potassium pyrophosphate buffer (pH 8.5)
-
GABA (varied concentrations for Kᵢ determination)
-
α-ketoglutarate
-
PLP
-
NADP⁺
-
SSDH (excess)
-
GABA-T enzyme
2. IC₅₀ Determination:
To determine the concentration of 4-Amino-2-fluorobutanoic acid hydrochloride that inhibits 50% of GABA-T activity, the assay is performed with a fixed, saturating concentration of GABA and varying concentrations of the inhibitor.
-
Prepare a series of dilutions of 4-Amino-2-fluorobutanoic acid hydrochloride.
-
In a 96-well plate, add the assay mixture, the inhibitor dilutions, and initiate the reaction by adding the GABA-T enzyme.
-
Monitor the increase in absorbance at 340 nm over time to determine the initial reaction velocity (V₀).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
3. Kᵢ and Mode of Inhibition Determination:
To determine the inhibition constant (Kᵢ) and the mode of inhibition, the GABA-T activity is measured at multiple concentrations of both the substrate (GABA) and the inhibitor.
-
Set up a matrix of reactions with varying concentrations of GABA and 4-Amino-2-fluorobutanoic acid hydrochloride.
-
Measure the initial reaction velocities (V₀) for each condition.
-
Analyze the data using graphical methods such as:
-
Michaelis-Menten plots: Plot V₀ versus substrate concentration for each inhibitor concentration. The changes in Vₘₐₓ and Kₘ in the presence of the inhibitor will indicate the mode of inhibition.
-
Lineweaver-Burk plots: Plot 1/V₀ versus 1/[Substrate]. The intersection pattern of the lines for different inhibitor concentrations reveals the mode of inhibition (e.g., intersecting on the y-axis for competitive inhibition, intersecting on the x-axis for uncompetitive inhibition, and intersecting to the left of the y-axis for noncompetitive inhibition).[4]
-
-
The Kᵢ can be calculated from the changes in the apparent Kₘ or Vₘₐₓ using the appropriate equations for the determined mode of inhibition.
4. Investigating Irreversible Inhibition:
To test for irreversible inhibition, the enzyme is pre-incubated with the inhibitor for various time intervals before initiating the reaction by adding the substrate. A time-dependent loss of enzyme activity that is not restored by dilution suggests irreversible inhibition.[14][15]
Conclusion
This guide provides a comprehensive framework for the kinetic characterization of 4-Amino-2-fluorobutanoic acid hydrochloride as a potential GABA-T inhibitor. By systematically determining its IC₅₀, Kᵢ, and mode of inhibition, and comparing these parameters to those of established GABA-T inhibitors, researchers can gain a clear understanding of its potency and mechanism of action. This information is critical for its further development as a pharmacological tool or therapeutic agent for neurological disorders. The detailed experimental protocols provided herein offer a self-validating system to ensure the generation of accurate and reliable kinetic data.
References
-
PubMed. (n.d.). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Retrieved from [Link]
-
PubMed. (1992). Kinetics of Inactivation of 4-aminobutyrate Aminotransferase by 3-bromopyruvate. Retrieved from [Link]
-
National Institutes of Health. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2008). The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-aminobutyrate transaminase. Retrieved from [Link]
-
MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Retrieved from [Link]
-
SpringerLink. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Retrieved from [Link]
-
Taylor & Francis Online. (2019). GABA enzymatic assay kit. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-fluorobutanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Retrieved from [Link]
-
Portland Press. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Retrieved from [Link]
-
EMD Millipore. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Retrieved from [Link]
-
Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. Retrieved from [Link]
-
PubMed. (1983). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
PubMed. (1995). Identification of 2-amino-2-methyl-4-phosphonobutanoic Acid as an Antagonist at the mGlu4a Receptor. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-chlorobutanoic acid. Retrieved from [Link]
Sources
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inactivation of 4-aminobutyrate aminotransferase by 3-bromopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated GABA Analogs: A Guide for Drug Development Professionals
Introduction: The Enduring Quest to Modulate GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. A deficiency in GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. However, GABA itself has poor therapeutic potential due to its inability to cross the blood-brain barrier and its rapid metabolism. This has driven the development of GABA analogs—structural mimics designed to overcome these limitations.
The first generation of widely successful analogs, such as gabapentin and pregabalin, achieved this goal. However, their development also revealed a fascinating pharmacological nuance: their primary mechanism of action is not direct interaction with GABA receptors. Instead, they bind with high affinity to the α2-δ subunit of voltage-gated calcium channels, thereby modulating neurotransmitter release.[1]
As medicinal chemistry has advanced, the strategic incorporation of fluorine has emerged as a powerful tool for refining drug candidates. This guide provides a comparative analysis of these newer, fluorinated GABA analogs against their well-established non-fluorinated predecessors. We will explore how the unique properties of fluorine can alter molecular conformation, receptor selectivity, and pharmacokinetic profiles, offering new avenues for therapeutic intervention.
Part 1: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a drug molecule is a deliberate strategy to modulate its properties. The fluorine atom is small, highly electronegative, and the C-F bond is exceptionally strong. These characteristics can induce profound changes in a molecule's behavior:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s), often blocking sites of metabolism and increasing the drug's half-life.
-
Lipophilicity: Fluorine can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier.
-
Conformational Control: The high electronegativity of fluorine creates stereoelectronic effects that can restrict the conformational flexibility of a molecule.[2][3][4] By locking the analog into a specific three-dimensional shape, it's possible to enhance its binding affinity and selectivity for a particular receptor subtype. As research has shown, mono- and di-fluorinated GABA analogs adopt distinct conformations, leading to different selectivity patterns for GABA_A, GABA_B, and GABA_C receptors.[2][4]
This guide will delve into how these principles translate into tangible differences in the pharmacological and pharmacokinetic profiles of fluorinated versus non-fluorinated GABA analogs.
Part 2: Head-to-Head Comparison: Performance & Properties
Mechanism of Action: A Tale of Two Targets
A crucial distinction lies in the primary molecular targets of these compound classes.
-
Non-Fluorinated Analogs (Gabapentin & Pregabalin): These drugs exert their therapeutic effects primarily by binding to the α2-δ subunit of voltage-gated calcium channels.[1] This interaction reduces calcium influx at presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P. Despite being structural analogs of GABA, they do not bind directly to GABA receptors.[1]
-
Fluorinated Analogs: The story is more complex for fluorinated analogs. While some are designed as bioisosteres of pregabalin with similar expected mechanisms[5], many are specifically synthesized to probe and interact directly with GABAergic machinery. Stereoselective fluorination can produce analogs that exhibit shape-dependent selectivity, acting as agonists or even antagonists at different GABA receptor subtypes (GABA_A, GABA_B, and GABA_C).[2][4] For example, the enantiomers of syn-2,3-difluoro-4-aminobutyric acid were found to elicit opposite responses at the GABA_C receptor, with one acting as an agonist and the other as an antagonist.[2] Furthermore, some fluorinated analogs have been shown to decrease the exocytotic release of GABA from nerve terminals more effectively than pregabalin.[6][7]
Caption: Experimental workflow for the [3H]GABA release assay.
Protocol: Competitive Radioligand Binding Assay for GABA Receptors
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype (e.g., GABA_A). It is essential for characterizing analogs designed to interact directly with these receptors.
Causality: This is a self-validating system based on the law of mass action. A radiolabeled ligand with known high affinity for the receptor is incubated with a receptor preparation (e.g., brain membranes). A test compound (the "competitor") is added at increasing concentrations. The more potently the test compound binds to the receptor, the less radioligand will be able to bind. By measuring the displacement of the radioligand, we can calculate the affinity of our test compound.
Methodology:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from a brain region rich in the target receptor (e.g., cerebellum for GABA_A) via homogenization and centrifugation.
-
-
Assay Incubation:
-
In a series of tubes, combine:
-
The membrane preparation.
-
A fixed concentration of a selective radioligand (e.g., [³H]muscimol for GABA_A).
-
Increasing concentrations of the unlabeled test compound (e.g., a fluorinated GABA analog).
-
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled standard agonist).
-
-
Separation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The membranes and any bound radioligand are trapped on the filter.
-
-
Quantification and Analysis:
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Outlook
The comparison between fluorinated and non-fluorinated GABA analogs showcases the evolution of medicinal chemistry and our understanding of GABAergic modulation. While non-fluorinated mainstays like gabapentin and pregabalin are highly effective drugs, their mechanism is indirect. The strategic application of fluorine has opened the door to a new generation of chemical probes and potential therapeutics with refined properties.
Fluorination provides unparalleled control over molecular conformation, enabling the design of analogs with specific selectivity profiles for different GABA receptor subtypes. [2]This allows for a more targeted approach to modulating GABAergic signaling, potentially separating desired therapeutic effects from unwanted side effects. Furthermore, some fluorinated analogs demonstrate greater potency in modulating GABA release than their predecessors, highlighting their potential for enhanced efficacy. [7] As research continues, the insights gained from these fluorinated tools will not only deepen our fundamental understanding of the GABA system but also pave the way for novel therapeutics for epilepsy, neuropathic pain, and other debilitating neurological disorders.
References
-
Title: Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed Source: PubMed URL: [Link]
-
Title: Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed Source: PubMed URL: [Link]
-
Title: Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin - Psych Scene Hub Source: Psych Scene Hub URL: [Link]
-
Title: A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed Source: PubMed URL: [Link]
-
Title: What is the key pharmacokinetic property influencing gabapentin and pregabalin dosing differences in patients with impaired renal function? - Dr.Oracle Source: Dr.Oracle URL: [Link]
-
Title: A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin | springermedizin.de Source: springermedizin.de URL: [Link]
-
Title: Probing the mode of neurotransmitter binding to GABA receptors using selectively fluorinated GABA analogues Source: CSIRO Publishing URL: [Link]
-
Title: 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed Source: PubMed URL: [Link]
-
Title: Probing the Mode of Neurotransmitter Binding to GABA Receptors Using Selectively Fluorinated GABA Analogues | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals - PubMed Source: PubMed URL: [Link]
-
Title: Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals - Sci-Hub Source: Sci-Hub URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals / Bioorganic & Medicinal Chemistry, 2017 [sci-hub.st]
A Comparative Guide to the Biological Activity of 4-Amino-2-fluorobutanoic Acid and its Isomeric Analogue, 4-Amino-3-fluorobutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorination in GABA Analogues
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. In the realm of neuroscience, particularly in the study of γ-aminobutyric acid (GABA)ergic systems, fluorinated analogues of GABA have emerged as critical probes for elucidating enzyme mechanisms and as potential therapeutic agents. This guide provides a comparative analysis of the biological activities of the enantiomers of 4-amino-2-fluorobutanoic acid and its close structural isomer, 4-amino-3-fluorobutanoic acid. While comprehensive data on the individual enantiomers of 4-amino-2-fluorobutanoic acid are limited, a detailed examination of its racemic mixture and a thorough comparison of the well-characterized enantiomers of 4-amino-3-fluorobutanoic acid offer valuable insights for researchers in this field. This guide will delve into their interactions with key biological targets, present supporting experimental data, and provide detailed protocols for their evaluation.
4-Amino-2-fluorobutanoic Acid: An Inhibitor of GABA Transport
Research into the biological activity of 4-amino-2-fluorobutanoic acid has identified it as an inhibitor of the GABA transporter (GAT). The synaptic action of GABA, the primary inhibitory neurotransmitter in the mammalian brain, is terminated by a sodium- and chloride-dependent transport system.[1] Inhibition of this transporter can prolong the synaptic lifetime of GABA, thereby enhancing inhibitory neurotransmission.
A study using a synaptosomal preparation from channel catfish brain, a model system shown to have a GABA transport system remarkably similar to that in the mammalian brain, has provided key insights into the inhibitory activity of racemic 4-amino-2-fluorobutanoic acid.[1]
Comparative Data: Inhibition of GABA Uptake
| Compound | Inhibition Type | Ki (µM) |
| 4-Amino-2-fluorobutanoic acid (racemic) | Noncompetitive | 12.5 [1] |
| (R,S)-Nipecotic acid | Competitive | 2.2[1] |
| Homo-β-proline | Noncompetitive | 9.4[1] |
| Tiagabine | Competitive | 0.23[1] |
Table 1: Comparative inhibition of GABA transport by 4-amino-2-fluorobutanoic acid and other known inhibitors.[1]
The noncompetitive nature of inhibition by 4-amino-2-fluorobutanoic acid suggests that it binds to a site on the transporter that is distinct from the GABA binding site. This allosteric modulation of the transporter function is a significant finding, as it may offer a different pharmacological profile compared to competitive inhibitors.
4-Amino-3-fluorobutanoic Acid Enantiomers: Probes of GABA Aminotransferase
In contrast to the 2-fluoro isomer, the enantiomers of 4-amino-3-fluorobutanoic acid ((R)- and (S)-3-F-GABA) have been extensively studied as substrates and inhibitors of GABA aminotransferase (GABA-AT). GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of GABA.[2][3] Inhibition of GABA-AT leads to an increase in brain GABA levels, a therapeutic strategy for conditions such as epilepsy.[2]
Stereoselective Inhibition of GABA Aminotransferase
Crucially, the biological activity of 3-F-GABA is highly stereospecific. The (R)-enantiomer is a significantly more potent inhibitor of GABA-AT than the (S)-enantiomer.[3] Neither enantiomer acts as a substrate for the transamination reaction catalyzed by GABA-AT.[2][3] Instead, they can undergo an elimination reaction.
| Enantiomer | Inhibition of GABA Transamination | HF Elimination |
| (R)-4-Amino-3-fluorobutanoic acid | Substantial Inhibition [2][3] | Rate is at least 10 times greater than (S)-enantiomer [3] |
| (S)-4-Amino-3-fluorobutanoic acid | No Significant Inhibition [2][3] | Very little elimination detected [3] |
Table 2: Comparative activity of 4-amino-3-fluorobutanoic acid enantiomers on GABA-AT.[2][3]
The (R)-enantiomer is approximately 20 times more efficient as a substrate for GABA-AT catalyzed HF elimination than GABA is a substrate for transamination.[3] Furthermore, the (R)-enantiomer inhibits the transamination of GABA about 10 times more effectively than the (S)-enantiomer.[3]
Mechanism of Action and Conformational Insights
The differential activity of the 3-F-GABA enantiomers provides a fascinating insight into the conformational requirements of the GABA-AT active site. Through a combination of computer modeling and the understanding that vicinal C-F and C-NH3+ bonds have a strong preference for a gauche alignment, it has been proposed that the bioactive conformation of the (R)-enantiomer positions these groups in a gauche relationship upon binding to the enzyme.[3] Conversely, the (S)-enantiomer is thought to bind with these groups in an anti conformation.[3] This conformational difference is believed to be the basis for the observed stereoselectivity of inhibition and HF elimination.
Figure 1: Proposed binding and activity of 3-F-GABA enantiomers.
Experimental Protocols
GABA Transaminase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from studies on 4-amino-3-fluorobutanoic acid enantiomers and can be used to assess the inhibitory potential of GABA-AT inhibitors.[2]
Principle: The transamination of GABA by GABA-AT produces succinic semialdehyde. Succinic semialdehyde dehydrogenase (SSADH) then reduces NAD+ to NADH while oxidizing succinic semialdehyde to succinate. The rate of NADH formation, monitored spectrophotometrically at 340 nm, is proportional to the rate of GABA transamination.
Materials:
-
GABA-AT (partially purified from pig brain)
-
GABA solution
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NAD+
-
Dithiothreitol (DTT)
-
Potassium pyrophosphate buffer (pH 8.5)
-
Test compounds ((R)- and (S)-4-amino-3-fluorobutanoic acid or other inhibitors)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, DTT, NAD+, α-ketoglutarate, and SSADH.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding GABA-AT.
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C).
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
To determine the inhibitory potency (e.g., IC50 or Ki), perform the assay with a fixed concentration of GABA and varying concentrations of the inhibitor.
Figure 2: Coupled enzyme assay for GABA-AT activity.
GABA Uptake Inhibition Assay
This protocol is based on the methodology used to evaluate the inhibition of GABA transport by racemic 4-amino-2-fluorobutanoic acid.[1]
Principle: The uptake of radiolabeled GABA into synaptosomes is measured in the presence and absence of test compounds. A reduction in the accumulation of radiolabeled GABA in the synaptosomes indicates inhibition of the GABA transporter.
Materials:
-
Synaptosomal preparation (from brain tissue)
-
[³H]GABA (radiolabeled GABA)
-
Krebs-Ringer-HEPES buffer
-
Test compounds (e.g., 4-amino-2-fluorobutanoic acid)
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare synaptosomes from the desired brain region.
-
Pre-incubate the synaptosomal suspension with the test compound at various concentrations.
-
Initiate the uptake by adding a known concentration of [³H]GABA.
-
Allow the uptake to proceed for a defined period at a controlled temperature (e.g., 25°C).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) by nonlinear regression analysis.
Figure 3: Workflow for the GABA uptake inhibition assay.
Conclusion and Future Directions
The stereochemical placement of a fluorine atom on the butanoic acid backbone of a GABA analogue has profound effects on its biological activity. While racemic 4-amino-2-fluorobutanoic acid has been identified as a noncompetitive inhibitor of GABA transport, the field awaits a detailed characterization of its individual enantiomers. Such studies would be invaluable in determining if the activity resides in one enantiomer and could guide the design of more potent and selective GAT inhibitors.
The comprehensive investigation of the enantiomers of 4-amino-3-fluorobutanoic acid as stereospecific inhibitors of GABA-AT serves as an exemplary case study in the importance of stereochemistry in drug design. The (R)-enantiomer's potent and conformation-dependent inhibition of this key enzyme highlights the subtleties of molecular recognition in biological systems.
For researchers in drug development, the data presented herein underscores the necessity of evaluating individual stereoisomers of fluorinated amino acid analogues. The insights gained from the well-characterized 3-fluoro isomer provide a strong rationale for the synthesis and detailed pharmacological profiling of the enantiomers of 4-amino-2-fluorobutanoic acid. Future work should focus on resolving the enantiomers of 4-amino-2-fluorobutanoic acid and evaluating their activity and selectivity against different GAT subtypes. This will undoubtedly lead to a deeper understanding of the structure-activity relationships of fluorinated GABA analogues and may pave the way for novel therapeutic agents for neurological disorders.
References
-
The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. Biochemistry, 2007, 46(48), 13819-13828. [Link]
-
Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase. Conformational probes for GABA binding. PubMed, [Link]
- [This reference is not directly cited in the text but provides context on GABA-
- [This reference is not directly cited in the text but provides context on GABA-
-
Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic & Clinical Physiology & Pharmacology, 2002, 13(3), 179-92. [Link]
Sources
- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase. Conformational probes for GABA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-fluorobutanoic Acid Derivatives as Neuromodulatory Agents
In the landscape of neuroscience and drug development, the modulation of the γ-aminobutyric acid (GABA) system presents a cornerstone for therapeutic intervention in a host of neurological disorders, including epilepsy and neuropathic pain.[1][2] As the primary inhibitory neurotransmitter in the mammalian central nervous system, enhancing GABAergic tone is a key strategy for restoring neuronal balance.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-amino-2-fluorobutanoic acid derivatives, a class of compounds designed to modulate the GABAergic system, primarily through the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation.[1][2]
We will dissect the nuanced effects of fluorine substitution and other structural modifications on the potency, selectivity, and mechanism of action of these derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the chemical principles that govern the biological activity of these promising neuromodulatory agents.
The Rationale for Fluorination in GABA Analogues
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties. In the context of GABA analogues, the high electronegativity and small size of the fluorine atom can induce profound effects on the molecule's conformation, pKa, and metabolic stability. Specifically, the gauche effect between a fluorine atom and an adjacent amino group can constrain the molecule into a specific conformation that may be more favorable for binding to its biological target.[4] This conformational restriction is a key principle explored in the design of potent and selective GABA-AT inhibitors.[5]
Structure-Activity Relationship at the C-2 Position
The C-2 position of the butanoic acid backbone has been a focal point for structural modifications. The parent compound, 4-amino-2-fluorobutanoic acid, demonstrates inhibitory activity against GABA transporters, albeit with a noncompetitive mechanism.[3] This section will compare derivatives with varying substituents at this position to elucidate the impact on their interaction with GABA-AT and GABA transporters.
Impact of Fluorine Substitution
The presence of a fluorine atom at the C-2 position significantly influences the inhibitory profile of the butanoic acid scaffold. 4-amino-2-fluorobutanoic acid itself has been shown to be an inhibitor of GABA transport with a noncompetitive inhibition constant (Ki) of 12.5 µM in synaptosomal preparations from channel catfish brain.[3] This suggests that the fluorine at the C-2 position alters the binding mode compared to competitive inhibitors like tiagabine (Ki = 0.23 µM) and (R,S)nipecotic acid (Ki = 2.2 µM).[3]
Comparison with Other C-2 Substituted Analogues
To understand the specific contribution of the fluorine atom, it is instructive to compare it with other derivatives. For instance, 4-amino-2-(substituted methyl)-2-butenoic acids, where the substituent can be a fluoro, chloro, or hydroxyl group, have been synthesized and evaluated as GABA-AT inhibitors.[6] These compounds were found to be potent competitive reversible inhibitors, with the hydroxy derivative exhibiting a Ki value of 5 µM.[6] Interestingly, the fluoro analogue in this series was shown to undergo enzyme-catalyzed fluoride ion release, indicating that elimination does occur at the active site.[6]
Table 1: Comparative Inhibitory Activity of C-2 Substituted 4-Aminobutanoic Acid Derivatives
| Compound | Target | Inhibition Type | Ki (µM) |
| 4-Amino-2-fluorobutanoic acid | GABA Transporter | Noncompetitive | 12.5[3] |
| Tiagabine | GABA Transporter | Competitive | 0.23[3] |
| (R,S)Nipecotic acid | GABA Transporter | Competitive | 2.2[3] |
| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | GABA-AT | Competitive | 5[6] |
Stereochemistry and its Profound Influence on Activity
The stereochemical configuration of fluorinated GABA analogues plays a critical role in their biological activity. This is a direct consequence of the highly stereospecific nature of enzyme active sites.
Enantiomers of 3-Fluoro-GABA
Studies on the enantiomers of 4-amino-3-fluorobutanoic acid (3-F-GABA) have provided significant insights into the binding conformation of GABA at the active site of GABA-AT.[1][4] It was found that the (R)-enantiomer of 3-F-GABA is a substantially better inhibitor of GABA transamination than the (S)-enantiomer.[1] The Ki value for (R)-3-F-GABA was determined to be 49 µM.[1] This stereoselectivity is attributed to the preferred gauche conformation between the vicinal C-F and C-NH3+ bonds in the (R)-enantiomer upon binding to the enzyme, which is not favored in the (S)-enantiomer.[1][4]
Table 2: Stereoselective Inhibition of GABA-AT by 3-F-GABA Enantiomers
| Enantiomer | Inhibition of GABA Transamination | Ki (µM) |
| (R)-3-F-GABA | Substantial | 49[1] |
| (S)-3-F-GABA | Not significant | - |
Conformational Restriction as a Strategy for Potency and Selectivity
Building on the principle of preferred binding conformations, the design of conformationally restricted analogues has been a fruitful avenue for developing potent and selective GABA-AT inhibitors. By incorporating the fluorinated butanoic acid scaffold into a cyclic system, the conformational freedom of the molecule is reduced, potentially locking it into a bioactive conformation.
Fluorinated Cyclohexane and Cyclopentane Analogues
Several fluorinated conformationally-restricted analogues have been designed and synthesized.[2][5] For instance, six modified fluorine-containing conformationally-restricted analogues were developed, with three acting as irreversible inhibitors of GABA-AT with comparable or greater potency than the clinically used antiepileptic drug vigabatrin.[2] In contrast, four fluorine-containing analogues of GABA with conformations restricted by a cyclohexane ring system showed minimal inhibition of GABA-AT, likely due to the rigid chair conformation being unable to fit into the enzyme's active site.[5] This highlights the critical importance of the specific ring system and its resulting geometry.
One particularly potent inactivator is (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115), which was found to be 186 times more efficient in inactivating GABA-AT than vigabatrin.[7]
Table 3: Efficacy of Conformationally Restricted GABA-AT Inactivators
| Compound | k_inact / K_I (mM⁻¹min⁻¹) |
| Vigabatrin | 0.28[2] |
| Fluorinated Analogue 8 | 0.37[2] |
| Fluorinated Analogue 6 | 0.16[2] |
| Fluorinated Analogue 9 | 0.18[2] |
| CPP-115 | 52 (calculated from 186x vigabatrin)[7] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This protocol is based on methods described for determining the inhibitory potential of compounds against GABA-AT.[1]
Objective: To determine the kinetic parameters of GABA-AT inhibition (Ki for reversible inhibitors, kinact and KI for irreversible inhibitors).
Materials:
-
Purified GABA-AT enzyme
-
GABA
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Test compounds (4-amino-2-fluorobutanoic acid derivatives)
-
Potassium pyrophosphate buffer (pH 8.5)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified GABA-AT in buffer.
-
Assay Mixture: In a cuvette, prepare the assay mixture containing buffer, α-ketoglutarate, PLP, and varying concentrations of the test inhibitor.
-
Pre-incubation (for irreversible inhibitors): Pre-incubate the enzyme with the inhibitor for various time intervals.
-
Initiation of Reaction: Initiate the reaction by adding GABA.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH in a coupled enzyme system that measures the product, succinic semialdehyde.
-
Data Analysis:
-
For reversible inhibitors, determine the initial velocities at different substrate and inhibitor concentrations and use Dixon or Lineweaver-Burk plots to calculate the Ki.
-
For irreversible inhibitors, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs). Plot the reciprocal of kobs against the reciprocal of the inhibitor concentration to determine kinact and KI.
-
Synaptosomal GABA Uptake Assay
This protocol is adapted from studies investigating the effect of GABA analogues on GABA transport.[3][8]
Objective: To measure the inhibition of [³H]GABA uptake into synaptosomes by test compounds.
Materials:
-
Rat brain tissue
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer
-
[³H]GABA (radiolabeled GABA)
-
Test compounds
-
Scintillation counter and fluid
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose solution. Centrifuge the homogenate to pellet the synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle control.
-
Initiate uptake by adding a known concentration of [³H]GABA.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important mechanistic and relational aspects.
Mechanism of GABA-AT Action and Inhibition
Sources
- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Amino-2-fluorobutanoic Acid Hydrochloride
As a senior application scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe and compliant disposal. Mishandling chemical waste not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Amino-2-fluorobutanoic acid hydrochloride, grounded in established safety standards and regulatory requirements. Our focus is not just on the "how," but the "why," ensuring you can make informed, safe decisions in your laboratory.
Hazard Assessment & Chemical Profile
Before handling any waste, a thorough understanding of the chemical's intrinsic properties and hazards is critical. 4-Amino-2-fluorobutanoic acid hydrochloride is an amino acid derivative. The presence of a fluorine atom is a key consideration for its disposal classification.
Table 1: Chemical and Hazard Profile
| Property | Information | Source |
| IUPAC Name | 4-amino-2-fluorobutanoic acid hydrochloride | [1] |
| CAS Number | 26437-22-9 | [1] |
| Molecular Formula | C₄H₈FNO₂·HCl | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| GHS Pictograms | GHS07: Harmful/Irritant | [1] |
| Disposal Classification | Halogenated Organic Waste | [2][3] |
The primary directive for disposal comes from the fluorine atom on the butanoic acid backbone. Regulatory bodies mandate that organic compounds containing halogens (Fluorine, Chlorine, Bromine, Iodine) be segregated from other waste streams.[2][3][4] This is because their disposal often requires high-temperature incineration to ensure complete destruction and prevent the formation of environmentally persistent and toxic byproducts.[2][4]
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Based on the hazard profile and standard laboratory practice for handling chemical solids and their solutions, the following PPE must be worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Contaminated gloves should be disposed of as hazardous waste.[5][7]
-
Body Protection: A fully buttoned lab coat. For larger quantities or when handling powders outside of a fume hood, additional protective clothing may be necessary.[5][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[5][8] All respiratory protection use must be in accordance with a formal respiratory protection program.
Waste Characterization and Segregation: The Critical First Step
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
Causality: 4-Amino-2-fluorobutanoic acid hydrochloride must be classified as Halogenated Organic Waste .[2] Non-halogenated solvents are often recycled as fuel additives, a less expensive disposal route.[4] Contaminating this stream with halogenated compounds, even at low concentrations, forces the entire volume to be disposed of via the more expensive incineration process.[4]
Therefore, you must keep this waste stream separate from:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[9]
-
Aqueous solutions of non-hazardous materials.
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of generation to the point of collection.
Step 1: Select the Correct Waste Container
-
Obtain a dedicated hazardous waste container intended for Halogenated Organic Waste . These are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green-labeled carboys).[2]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).[7] Avoid metal cans, as halogenated solvents can degrade and produce acids that corrode metal.[7]
-
Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.[4]
Step 2: Label the Container Immediately
-
As soon as the first drop of waste is added, the container must be labeled. The U.S. Environmental Protection Agency (EPA) requires that each label clearly states the words "Hazardous Waste" .[10][11]
-
The label must also include:
-
Use your institution's specific hazardous waste tag if provided.[3]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The labeled container must be stored in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.[10][12]
-
The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[12]
-
Keep the waste container closed at all times, except when adding waste.[3][9] This prevents the release of vapors and protects the integrity of the waste stream.
Step 4: Arrange for Disposal
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity to allow for expansion.
-
Once the container is full or you are finished with the process, submit a request for waste collection through your institution's EHS department.[3]
-
Do not pour 4-Amino-2-fluorobutanoic acid hydrochloride down the drain.[5][7][12] Its environmental fate and impact on wastewater treatment systems are not fully known, and drain disposal of halogenated compounds is broadly prohibited.
Spill and Emergency Procedures
For a Small Spill (manageable in <10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see Section 2), absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools.[5]
-
Place the collected material into a sealed, properly labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Report the incident to your laboratory supervisor or EHS department.
For a Large Spill or Emergency:
-
Evacuate the immediate area.
-
Alert others and activate any emergency alarms.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Call your institution's emergency number and the EHS department for assistance.[3]
Regulatory Framework
In the United States, the management of hazardous waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[11] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste they produce per month, which dictates storage limits and documentation requirements.[10][11] All chemical waste must be tracked from its point of generation to its final disposal, a process known as "cradle-to-grave" responsibility.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Amino-2-fluorobutanoic acid hydrochloride.
Caption: Disposal workflow for 4-Amino-2-fluorobutanoic acid hydrochloride.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services. [Link]
-
Safety Data Sheet: Amino acid. Carl Roth. [Link]
-
Safety Data Sheet: Amino acid. Carl Roth. [Link]
-
4-Amino-2-fluorobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
4-Amino-2-ethylbutanoic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride. Fisher Scientific. [Link]
-
Safety Data Sheet: MEM Nonessential Amino Acids (100x). Capricorn Scientific. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. carlroth.com [carlroth.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of 4-Amino-2-fluorobutanoic acid hydrochloride: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. 4-Amino-2-fluorobutanoic acid hydrochloride, a compound of interest in various research applications, requires careful handling due to its potential hazards. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of the research environment. Our commitment is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory safety and chemical handling needs.
Understanding the Hazard Profile
Before delving into protective measures, it is crucial to understand the inherent risks associated with 4-Amino-2-fluorobutanoic acid hydrochloride. According to available Safety Data Sheet (SDS) information, this compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant. The primary hazards include:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Causes skin irritation: Direct contact with the skin can result in irritation.
-
Causes serious eye irritation: Contact with the eyes can lead to significant damage.
-
May cause respiratory irritation: Inhalation of dust or powder can irritate the respiratory tract.
The hydrochloride salt form suggests that the compound is acidic and may be corrosive. Furthermore, as an organofluorine compound, while the carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability, high temperatures can lead to decomposition.[1] Hazardous decomposition products may include toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE is not a one-size-fits-all approach but rather a dynamic process that depends on the specific laboratory operation being performed.
Core PPE Requirements (For all handling operations):
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. For procedures with a higher risk of splashes or aerosol generation, a full-face shield should be worn in conjunction with goggles.
-
Protective Clothing: A knee-length laboratory coat is required. For larger quantities or when there is a significant risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Fully enclosed shoes are mandatory.
Hand Protection: Selecting the Right Glove
The choice of glove material is critical to prevent skin contact. No single glove material is impervious to all chemicals. For 4-Amino-2-fluorobutanoic acid hydrochloride, a dual-gloving strategy is recommended to provide robust protection.
| Glove Material | Suitability for this Compound | Rationale |
| Nitrile | Excellent (as an outer glove) | Offers good resistance to a wide range of chemicals, including many acids and organic compounds.[3][4] It also provides good puncture resistance. |
| Neoprene | Good (as an inner or outer glove) | Provides good resistance to acids, bases, and some organic solvents. It offers better dexterity than butyl rubber. |
| Butyl Rubber | Excellent (for high-risk operations) | Offers superior resistance to a broad spectrum of chemicals, including many corrosive acids and polar organic compounds.[5] It is particularly effective against gases and vapors. |
Recommended Practice: For routine handling of small quantities, a double layer of nitrile gloves is often sufficient. For tasks involving larger quantities or prolonged contact, wearing a nitrile glove as an inner layer and a more robust neoprene or butyl rubber glove as the outer layer is advised. Always inspect gloves for any signs of degradation or punctures before and during use.
Respiratory Protection: Preventing Inhalation Exposure
Given that 4-Amino-2-fluorobutanoic acid hydrochloride can cause respiratory irritation, appropriate respiratory protection is essential, particularly when handling the powdered form or when there is a potential for aerosol generation.
-
For handling small quantities in a well-ventilated area (e.g., a certified chemical fume hood): A NIOSH-approved N95 or FFP2 (EU) filtering facepiece respirator (dust mask) may be sufficient to protect against inhalation of fine particles.[6]
-
For handling larger quantities or when ventilation is inadequate: A half-mask or full-facepiece air-purifying respirator (APR) equipped with a combination of P100 (or P3 in the EU) particulate filters and organic vapor/acid gas (OV/AG) cartridges is required. All personnel required to wear tight-fitting respirators must be fit-tested and trained in their proper use, maintenance, and limitations in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134) or equivalent regulations.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial to minimize risk and ensure environmental compliance.
Experimental Workflow: Safe Handling Procedures
-
Preparation: Before handling the compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.
-
Donning PPE: Follow a systematic procedure for donning PPE to avoid contamination.
-
Wash hands thoroughly.
-
Don inner gloves (if double-gloving).
-
Don lab coat and any additional protective clothing.
-
Don outer gloves.
-
Don eye and face protection.
-
Don respiratory protection (if required).
-
-
Handling the Compound:
-
Always handle the solid compound in a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to weigh and transfer the powder. Avoid creating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep all containers of the compound tightly closed when not in use.
-
-
Doffing PPE: To prevent cross-contamination, remove PPE in the following order before leaving the work area:
-
Remove outer gloves.
-
Remove lab coat and any additional protective clothing.
-
Remove eye and face protection.
-
Remove inner gloves.
-
Remove respiratory protection (if worn).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Amino-2-fluorobutanoic acid hydrochloride and its associated waste is a critical final step.
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Empty containers.
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Liquid Waste: Collect in a separate, labeled hazardous waste container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[2]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
-
Decontamination of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., water, followed by an organic solvent like ethanol or acetone).
-
The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinseates may also need to be collected depending on local regulations.
-
-
Neutralization of Acidic Waste:
-
Aqueous waste solutions containing the hydrochloride salt will be acidic. Before disposal, these solutions should be neutralized.
-
Procedure: In a well-ventilated area and with appropriate PPE, slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring. Monitor the pH using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8. Be aware that this reaction may generate gas (carbon dioxide if using bicarbonate) and heat.
-
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.
Visualizing Safety Workflows
To further clarify the decision-making process for PPE selection and disposal, the following diagrams are provided.
Caption: Waste Disposal Decision Tree
References
-
Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. [Link]
-
University of Washington Environmental Health & Safety. (2025, September 29). Chemical Treatment and Recycling. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
University of Georgia Environmental Safety Division. Neutralization Guide. [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Stanford Environmental Health & Safety. (2024, September 11). General Use SOP for Irritants. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
aapptec. (S)-N-Fmoc-3-aminobutanoic acid Safety Data Sheet. [Link]
-
CSWAB. Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Aminobutyric acid, 99+%. [Link]
-
PubChem. 4-Amino-2-fluorobutanoic acid. [Link]
-
precisionFDA. 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE. [Link]
-
PubChem. 2-Amino-4-chlorobutanoic acid. [Link]
-
Kelco. CHEMICAL COMPATIBILITY CHART. NEOPRENE. [Link]
-
University of California, Berkeley. Chemical Resistance of Gloves.pdf. [Link]
-
NIOSH | CDC. OSHA Respirator Requirements for Selected Chemicals. [Link]
-
3M. 3M Respirator Selection Guide. [Link]
-
Lab Alley. How to dispose of hydrochloric acid. [Link]
-
REDA Safe. (2022, January 28). How Do I Choose the Right Respiratory Protective?. [Link]
-
NIOSH | CDC. NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]
-
OSHA. Respiratory Protection - Overview. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
-
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. [Link]
-
Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. aksci.com [aksci.com]
- 3. (2R,3S)-2-amino-3-fluorobutanoic acid | C4H8FNO2 | CID 6992182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectionscanada.ca [collectionscanada.ca]
- 5. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
